3,5-Dimethylpyridine-2-carbonitrile
Description
Structure
2D Structure
Properties
IUPAC Name |
3,5-dimethylpyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2/c1-6-3-7(2)8(4-9)10-5-6/h3,5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYBGPKXHLYUSQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)C#N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20429113 | |
| Record name | 3,5-dimethylpyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20429113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7584-09-0 | |
| Record name | 3,5-dimethylpyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20429113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-Dimethylpyridine-2-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3,5-Dimethylpyridine-2-carbonitrile (CAS 7584-09-0)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties, synthesis, reactivity, and applications of 3,5-Dimethylpyridine-2-carbonitrile, a key heterocyclic building block in organic synthesis and medicinal chemistry.
Chemical and Physical Properties
This compound, also known as 2-Cyano-3,5-dimethylpyridine or 3,5-dimethylpicolinonitrile, is a solid, chiral organic compound.[1] Its fundamental properties are summarized in the table below, providing a quick reference for experimental planning and safety considerations.
| Property | Value | Source(s) |
| CAS Number | 7584-09-0 | [2] |
| Molecular Formula | C₈H₈N₂ | [1] |
| Molecular Weight | 132.16 g/mol | [3] |
| Appearance | Yellow prisms | [3] |
| Melting Point | 61.5 °C | [3] |
| Boiling Point | 283.7 ± 35.0 °C (Predicted) | [4] |
| Density | 1.05 ± 0.1 g/cm³ (Predicted) | [4] |
| Flash Point | 58 °C | [1] |
| pKa | 0.26 ± 0.20 (Predicted) | [4] |
Spectroscopic Data
Characterization of this compound is typically achieved through standard spectroscopic methods.[5] While publicly available spectra are limited, key Nuclear Magnetic Resonance (NMR) data has been published.
| Nucleus | Chemical Shift (δ, ppm) |
| ¹H NMR | 2.39 (s, 3 H), 2.52 (s, 3 H), 7.48 (dq, J = 1.3, 0.7 Hz, 1 H), 8.35 (dq, J = 1.3, 0.7 Hz, 1 H) |
| ¹³C NMR | 18.4, 18.5, 116.5, 131.0, 137.2, 137.8, 138.3, 149.0 |
| Source: Katritzky, A. R. et al., Synthesis 2005, (6), 993-997[3] |
Synthesis and Experimental Protocols
The primary synthesis of this compound involves the direct cyanation of its parent pyridine, 3,5-dimethylpyridine (also known as 3,5-lutidine).
Direct Cyanation of 3,5-Dimethylpyridine
A general one-pot conversion method avoids the necessity of preparing and isolating intermediate N-oxides. The reaction proceeds by treating the starting pyridine with nitric acid and trifluoroacetic anhydride, followed by the introduction of aqueous potassium cyanide.[3] This method regioselectively yields the 2-cyano derivative.
Experimental Protocol:
-
Reagents: 3,5-Dimethylpyridine, Nitric Acid, Trifluoroacetic Anhydride, Aqueous Potassium Cyanide.
-
Procedure Outline: The pyridine is pre-treated with nitric acid and trifluoroacetic anhydride. Subsequently, aqueous potassium cyanide is introduced to the reaction mixture, leading to the formation of this compound.[3]
-
Yield: This method has been reported to produce the target compound in 82% yield.[3]
Synthesis of this compound.
Reactivity and Downstream Applications
The cyano group and the pyridine ring of this compound offer versatile handles for further chemical transformations, making it a valuable intermediate in the synthesis of more complex molecules.[5]
Role as a Pharmaceutical Intermediate
A significant application of this compound is as a precursor in the synthesis of pharmaceutical ingredients. For instance, it is a key starting material for derivatives of 3,5-dimethyl-4-methoxy pyridine.[6]
The synthesis of 2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine, an important pharmaceutical intermediate, can be initiated from a related compound, 3,5-dimethyl-4-methoxypyridine-2-carbonitrile. The process involves the catalytic hydrogenation of the carbonitrile group to a methanamine, followed by diazotization and subsequent reaction with thionyl chloride.[6] This highlights a typical reaction pathway for the nitrile functionality.
Experimental Protocol: Hydrogenation of the Nitrile Group
-
Starting Material: 3,5-dimethyl-4-methoxypyridine-2-carbonitrile (20 g)
-
Solvent: Methanol saturated with NH₃ (650 ml)
-
Catalyst: Raney nickel (20 g)
-
Procedure: The starting material is dissolved in the solvent, and the catalyst is added under a nitrogen atmosphere. The mixture is then hydrogenated. Following the reaction, the catalyst is filtered off, and the solution is evaporated in vacuo. The resulting residue is then carried forward to the next step.[6]
Reactivity of the nitrile group in a related pyridine derivative.
Broader Synthetic Utility
Beyond specific pharmaceutical pathways, this compound serves as a versatile building block in several areas:
-
Medicinal Chemistry: The pyridine core and the cyano group are common pharmacophores. This compound acts as a starting point for developing novel pharmaceuticals with diverse therapeutic potential.[5]
-
Organic Synthesis: The nitrile group can be readily converted into other functional groups such as amines, carboxylic acids, and ketones, providing access to a wide range of substituted pyridine derivatives.[5]
-
Material Science: Its aromatic nature and functional groups make it a candidate for developing novel materials, including luminescent materials and components for organic electronics.[5]
Key application areas for this compound.
Safety Information
This compound is classified as harmful if swallowed and causes serious eye damage.[4] Appropriate personal protective equipment (PPE), including gloves, eye protection, and face protection, should be worn when handling this compound.[4]
This document is intended for informational purposes for qualified research professionals and does not constitute a license to operate. All experiments should be conducted with appropriate safety precautions and in accordance with institutional and regulatory guidelines.
References
- 1. This compound | 7584-09-0 | HAA58409 [biosynth.com]
- 2. 7584-09-0 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 4. 2-Cyano-3,5-dimethylpyridine | 7584-09-0 [amp.chemicalbook.com]
- 5. Buy this compound | 7584-09-0 [smolecule.com]
- 6. EP0369208A1 - Process for the preparation of 3,5-dimethyl-4-methoxy pyridine derivatives, and intermediate therefor - Google Patents [patents.google.com]
An In-depth Technical Guide to the Synthesis of 3,5-Dimethylpyridine-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic pathways for 3,5-Dimethylpyridine-2-carbonitrile, a valuable heterocyclic building block in medicinal chemistry and materials science. This document details established methodologies, presents quantitative data for comparative analysis, and includes detailed experimental protocols and workflow visualizations.
Introduction
This compound, also known as 2-cyano-3,5-lutidine, is a substituted pyridine derivative with significant potential in organic synthesis. The presence of the cyano group at the 2-position and methyl groups at the 3- and 5-positions offers multiple sites for further functionalization, making it an attractive starting material for the synthesis of more complex molecules, including pharmaceutical intermediates and novel materials. This guide explores the most effective and well-documented synthetic routes to this compound, providing researchers with the necessary information to select and implement the most suitable pathway for their specific needs.
Core Synthesis Pathways
Two principal and well-documented pathways for the synthesis of this compound have been identified in the scientific literature: the direct cyanation of 3,5-dimethylpyridine and a Reissert-Kaufmann type reaction involving the corresponding N-oxide.
Pathway 1: Direct Cyanation of 3,5-Dimethylpyridine
This method stands out for its high efficiency and straightforward procedure, providing the target molecule in a single synthetic step from commercially available 3,5-dimethylpyridine. The reaction proceeds via an in-situ activation of the pyridine ring, followed by nucleophilic attack of a cyanide anion.
Reaction Scheme:
Figure 1: Direct cyanation of 3,5-Dimethylpyridine.
Experimental Protocol:
A detailed experimental protocol for the direct cyanation of 3,5-dimethylpyridine has been reported as follows[1]:
-
Activation: To a solution of 3,5-dimethylpyridine in trifluoroacetic anhydride (TFAA), concentrated nitric acid is added dropwise under cooling. The mixture is stirred for 2-3 hours at room temperature.
-
Cyanation: The resulting solution is then slowly added to a chilled aqueous solution of potassium cyanide (KCN) and sodium acetate (NaOAc).
-
Reaction and Work-up: The reaction mixture is allowed to stand for 18 hours. The pH is checked to be in the range of 6-7, and the product is extracted with dichloromethane.
-
Purification: The crude product is purified by column chromatography on silica gel using an ethyl acetate-hexane mixture as the eluent to afford this compound as yellow prisms.
Pathway 2: Reissert-Kaufmann Type Reaction from 3,5-Dimethylpyridine-N-oxide
This two-step pathway begins with the oxidation of 3,5-dimethylpyridine to its corresponding N-oxide. The N-oxide is then activated, typically with an acylating or alkylating agent, to facilitate nucleophilic attack by a cyanide source at the 2-position.
Reaction Scheme:
Figure 2: Reissert-Kaufmann type synthesis pathway.
Experimental Protocols:
Step 1: Synthesis of 3,5-Dimethylpyridine-N-oxide [2][3][4]
-
A mixture of 3,5-dimethylpyridine and glacial acetic acid is heated.
-
Hydrogen peroxide (30-35% solution) is added portion-wise, maintaining the reaction temperature.
-
After the addition is complete, the mixture is heated for several hours to ensure complete reaction.
-
The excess acetic acid is removed by distillation under reduced pressure.
-
The residue is diluted with water, and the pH is adjusted to 10 with a base (e.g., Na₂CO₃).
-
The product is extracted with chloroform and dried over anhydrous sodium sulfate. Evaporation of the solvent yields 3,5-dimethylpyridine-N-oxide.
Step 2: Synthesis of this compound [5]
This protocol is adapted from a similar synthesis.
-
Formation of the Pyridinium Salt: 3,5-Dimethylpyridine-N-oxide is reacted with an alkylating agent, such as dimethyl sulfate, to form the corresponding 1-methoxy-3,5-dimethylpyridinium methyl sulfate.
-
Cyanation: An aqueous solution of the pyridinium salt is added dropwise to a cooled (0-3 °C) aqueous solution of sodium cyanide (NaCN).
-
Reaction and Isolation: The reaction mixture is stirred, and the resulting precipitate is filtered and washed with water to give the crude this compound.
-
Purification: The product can be further purified by recrystallization from a suitable solvent system like isopropyl ether and pentane.
Quantitative Data Summary
The following table summarizes the key quantitative data for the described synthesis pathways, allowing for a direct comparison of their efficiency and reaction conditions.
| Parameter | Pathway 1: Direct Cyanation | Pathway 2: Reissert-Kaufmann Type |
| Starting Material | 3,5-Dimethylpyridine | 3,5-Dimethylpyridine |
| Key Reagents | HNO₃, TFAA, KCN, NaOAc | H₂O₂, Acetic Acid, Dimethyl Sulfate, NaCN |
| Number of Steps | 1 | 2 |
| Reported Yield | 82%[1] | High yield for N-oxidation[3]; Yield for cyanation step not specified for this substrate, but generally good for this reaction type. |
| Reaction Temperature | Activation at room temp.; Cyanation at 0 °C | N-oxidation at elevated temp.; Cyanation at 0-3 °C |
| Reaction Time | ~21 hours | N-oxidation: several hours; Cyanation: ~1.25 hours + stirring |
| Product Purity | High after column chromatography | High after recrystallization |
Experimental Workflow Visualization
The following diagram illustrates the general laboratory workflow for the direct cyanation of 3,5-dimethylpyridine, from reaction setup to product purification.
Figure 3: Experimental workflow for direct cyanation.
Conclusion
This technical guide has detailed two robust and effective synthetic pathways for the preparation of this compound. The direct cyanation of 3,5-dimethylpyridine offers a highly efficient, one-step process with a reported yield of 82%. The Reissert-Kaufmann type reaction, while involving an additional N-oxidation step, provides a reliable alternative. The choice of pathway will depend on the specific requirements of the researcher, including scale, available reagents, and desired purity. The experimental protocols and quantitative data provided herein should serve as a valuable resource for scientists and professionals in the field of organic synthesis and drug development.
References
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 2. Crystal structure of 3,5-dimethylpyridine N-oxide dihydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN101648910B - Method for preparing 3,5-dimethylpyridine-N-oxide - Google Patents [patents.google.com]
- 4. Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide Dehydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. prepchem.com [prepchem.com]
A Technical Guide to 3,5-Dimethylpyridine-2-carbonitrile: Structure, Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dimethylpyridine-2-carbonitrile, also known as 2-cyano-3,5-dimethylpyridine, is a heterocyclic aromatic compound with significant potential as a versatile building block in organic synthesis. Its structure, which incorporates a pyridine ring, two methyl groups, and a reactive nitrile functional group, makes it a valuable intermediate for creating more complex molecules. The pyridine core is a common motif in many biologically active compounds, and the cyano group can be readily transformed into other functional groups, such as amines, amides, or carboxylic acids. This guide provides an in-depth overview of its chemical properties, a detailed synthesis protocol, and its current and potential applications in medicinal chemistry and materials science.[1]
Chemical Structure and Properties
The chemical structure of this compound consists of a pyridine ring substituted with two methyl groups at positions 3 and 5, and a nitrile group at position 2. This arrangement of substituents influences its electronic properties and reactivity.
Table 1: Chemical and Physical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₈N₂ | [2] |
| Molecular Weight | 132.16 g/mol | [3] |
| CAS Number | 7584-09-0 | [3][4] |
| Appearance | White to light yellow crystalline solid | [1] |
| Melting Point | 60 °C | [3] |
| Flash Point | 58 °C | [2] |
| SMILES | CC1=CC(=C(N=C1)C#N)C | [3] |
| Synonyms | 2-Cyano-3,5-dimethylpyridine, 3,5-Dimethylpicolinonitrile | [1] |
Synthesis and Reactivity
Several synthetic routes for this compound have been reported. A common approach involves the condensation reaction of 3,5-dimethylacetophenone with ammonium acetate.[1] Another prominent method is the direct cyanation of a 3,5-dimethylpyridine precursor. For instance, a multi-step process starting from 3,5-dimethylpyridine can yield the target molecule through intermediates like 3,5-dimethylpyridine-N-oxide.[5] The reactivity of the compound is dominated by the chemistry of the nitrile group, which can undergo hydrolysis, reduction, or react with organometallic reagents to serve as a linchpin in the synthesis of diverse heterocyclic structures.
Experimental Protocol: Synthesis from 3,5-Dimethylpyridine-N-Oxide
This protocol outlines a common laboratory-scale synthesis adapted from literature procedures involving the cyanation of a pyridine N-oxide intermediate. This method is often favored for its regioselectivity.
Objective: To synthesize this compound from 3,5-Dimethylpyridine-N-Oxide.
Materials:
-
3,5-Dimethylpyridine-N-Oxide
-
Trimethylsilyl cyanide (TMSCN)
-
Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Reflux condenser and nitrogen inlet
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve 3,5-Dimethylpyridine-N-Oxide (1.0 eq) in anhydrous Dichloromethane.
-
Addition of Reagents: To the stirred solution, add Dimethylformamide (0.1 eq) followed by the dropwise addition of Trimethylsilyl cyanide (1.5 eq) at room temperature.
-
Reaction: Heat the mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with Dichloromethane.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield pure this compound.
Safety Precautions:
-
This procedure must be performed in a well-ventilated fume hood.
-
Trimethylsilyl cyanide is highly toxic and reacts with water to produce hydrogen cyanide gas. Handle with extreme caution.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Spectroscopic Characterization
Table 2: Predicted Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | - Two singlets in the aromatic region (δ 7.0-8.5 ppm) corresponding to the two protons on the pyridine ring. - Two singlets in the aliphatic region (δ 2.0-3.0 ppm) for the two non-equivalent methyl groups. |
| ¹³C NMR | - A signal for the nitrile carbon (δ 115-125 ppm). - Signals for the aromatic carbons of the pyridine ring (δ 120-160 ppm). - Signals for the two methyl group carbons (δ 15-25 ppm). |
| IR Spectroscopy | - A sharp, strong absorption band around 2220-2240 cm⁻¹ characteristic of the C≡N (nitrile) stretch. - C-H stretching bands for the aromatic and methyl groups. - C=C and C=N stretching bands for the pyridine ring in the 1400-1600 cm⁻¹ region. |
Applications in Research and Drug Development
This compound is a compound of growing interest for professionals in drug discovery and materials science.
-
Medicinal Chemistry: The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The nitrile group serves as a versatile handle for introducing other functionalities or acting as a bioisostere for other groups. This makes the title compound a valuable starting material for synthesizing libraries of novel compounds for screening against various therapeutic targets.[1]
-
Organic Synthesis: As a functionalized heterocycle, it is an important intermediate for constructing more elaborate molecular architectures, including ligands for catalysis and novel heterocyclic systems.[2]
-
Materials Science: The aromatic and functional nature of this compound makes it a candidate for developing new organic materials with specific electronic or photophysical properties, such as those used in organic electronics or as luminescent materials.[1]
Visualization: Synthesis Workflow
The following diagram illustrates the logical workflow for the synthesis and purification of this compound as described in the experimental protocol.
Caption: Logical workflow for the synthesis of this compound.
References
- 1. Buy this compound | 7584-09-0 [smolecule.com]
- 2. This compound | 7584-09-0 | HAA58409 [biosynth.com]
- 3. This compound [stenutz.eu]
- 4. 7584-09-0 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 5. EP0369208A1 - Process for the preparation of 3,5-dimethyl-4-methoxy pyridine derivatives, and intermediate therefor - Google Patents [patents.google.com]
Synthesis of 3,5-Dimethylpyridine-2-carbonitrile from 3,5-Lutidine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathways for producing 3,5-dimethylpyridine-2-carbonitrile, a valuable building block in pharmaceutical and agrochemical research, starting from the readily available precursor, 3,5-lutidine. This document details established methodologies, presents quantitative data in a structured format, and provides explicit experimental protocols.
Introduction
This compound is a key intermediate in the synthesis of various complex organic molecules. Its strategic importance lies in the presence of a nitrile group at the 2-position of the substituted pyridine ring, which can be readily transformed into other functional groups such as carboxylic acids, amides, and amines. This versatility makes it a sought-after precursor in the development of novel therapeutic agents and specialized chemicals. The synthesis from 3,5-lutidine (3,5-dimethylpyridine) typically involves the activation of the pyridine ring to facilitate nucleophilic attack by a cyanide source. This guide explores the primary methods to achieve this transformation, focusing on the formation of pyridinium salt and pyridine N-oxide intermediates.
Synthetic Strategies
The conversion of 3,5-lutidine to this compound is not a direct substitution reaction due to the electron-rich nature of the pyridine ring. Therefore, the most common and effective strategies involve an initial activation step. The two principal routes are:
-
Formation and Cyanation of a Pyridinium Salt: This method involves the quaternization of the pyridine nitrogen to form a pyridinium salt. This modification significantly increases the electrophilicity of the pyridine ring, making it susceptible to nucleophilic attack by cyanide ions.
-
Oxidation to Pyridine N-Oxide followed by Cyanation: This two-step approach first involves the oxidation of 3,5-lutidine to its corresponding N-oxide. The N-oxide is then activated, typically with an acylating or sulfonylating agent, to facilitate the addition of a cyanide nucleophile, which is followed by the elimination of the activating group to yield the desired 2-cyanopyridine.
The following sections provide detailed experimental protocols and associated data for these synthetic pathways.
Synthesis via Pyridinium Salt Intermediate
This one-pot method provides a direct route to the target molecule following the formation of a pyridinium salt. The reaction of 1-methoxy-3,5-dimethyl pyridinium methyl sulfate with sodium cyanide is a well-documented example of this approach.
Experimental Protocol
-
Preparation of 1-methoxy-3,5-dimethyl pyridinium methyl sulfate: (Note: The synthesis of this starting material is a prerequisite and is not detailed here. It is typically prepared by reacting 3,5-lutidine with dimethyl sulfate).
-
Cyanation Reaction:
-
A solution of sodium cyanide (49.0 g, 0.999 mol, 3.0 eq.) in 135 mL of water is prepared and cooled to 0°C in an ice bath. It is crucial to perform this step in an air-free environment.
-
A solution of 1-methoxy-3,5-dimethyl pyridinium methyl sulfate (83.0 g, 0.33 mol) in 100 mL of air-free water is prepared separately.
-
The pyridinium salt solution is added dropwise to the cold sodium cyanide solution over a period of 1.25 hours, ensuring the reaction temperature is maintained below 3°C.
-
Upon completion of the addition, the resulting mixture is filtered.
-
The solid product is washed with water.
-
-
Purification:
-
The crude product can be recrystallized from a 4:1 mixture of isopropyl ether and pentane to yield pure this compound.
-
Quantitative Data
| Parameter | Value | Reference |
| Starting Material | 1-methoxy-3,5-dimethyl pyridinium methyl sulfate | |
| Reagent | Sodium Cyanide (NaCN) | |
| Solvent | Water | |
| Temperature | 0 - 3°C | |
| Reaction Time | 1.25 hours (addition) | |
| Yield | 40 g (crude) | |
| Melting Point | 61 - 62°C (recrystallized) |
Synthesis via 3,5-Lutidine-N-Oxide Intermediate
This widely used two-step method involves the initial oxidation of 3,5-lutidine to its N-oxide, which is then cyanated. This approach offers good yields and regioselectivity.
Step 1: Synthesis of 3,5-Lutidine-N-Oxide
The oxidation of 3,5-lutidine can be achieved using various oxidizing agents, with hydrogen peroxide in the presence of an acid catalyst being a common choice.
-
Reaction Setup:
-
In a suitable reaction vessel, place 3,5-lutidine (0.051 mol, 5.82 mL) and glacial acetic acid (0.5 mol, 29.8 mL).
-
Add 35% hydrogen peroxide (5 mL).
-
-
Oxidation:
-
The reaction mixture is heated to an internal temperature of 80°C and maintained with constant magnetic stirring for 5 hours.
-
-
Work-up and Isolation:
-
After the reaction period, the flask is cooled to 24°C using an ice bath.
-
Excess acetic acid is removed under high vacuum distillation for 90-120 minutes.
-
To ensure complete removal of acetic acid, distilled water (10 mL) is added and evaporated twice.
-
The pH of the concentrated mixture is adjusted to 10 with a 3M NaOH solution to precipitate the product.
-
Spectroscopic Profile of 3,5-Dimethylpyridine-2-carbonitrile: A Technical Overview
For Immediate Release
This technical guide provides a comprehensive analysis of the spectroscopic data for 3,5-Dimethylpyridine-2-carbonitrile (CAS No. 7584-09-0), a key heterocyclic aromatic compound with applications in organic synthesis and medicinal chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its structural characterization.
Molecular Structure and Properties
This compound, with the chemical formula C₈H₈N₂, is a white to light yellow crystalline solid.[1] Its structure consists of a pyridine ring substituted with two methyl groups at positions 3 and 5, and a nitrile group at position 2. This arrangement of functional groups makes it a versatile intermediate for the synthesis of more complex molecules.[1]
| Property | Value |
| Chemical Formula | C₈H₈N₂ |
| Molecular Weight | 132.16 g/mol |
| CAS Number | 7584-09-0 |
| Appearance | White to light yellow crystalline solid[1] |
Spectroscopic Data
Detailed spectroscopic data is essential for the unambiguous identification and characterization of this compound. The following sections present the available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Due to the limited availability of public experimental data for this specific compound, predicted data and data from closely related analogs are provided for reference. Experimental data for the related compound 3,5-Dimethylpyridine is available and can offer insights into the expected spectral features of the pyridine ring system.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
2.1.1. ¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the methyl groups. The chemical shifts are influenced by the electron-withdrawing nitrile group and the electron-donating methyl groups.
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic CH (H4) | 7.5 - 7.8 | s |
| Aromatic CH (H6) | 8.3 - 8.5 | s |
| Methyl CH₃ (at C3) | 2.4 - 2.6 | s |
| Methyl CH₃ (at C5) | 2.3 - 2.5 | s |
2.1.2. ¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information on the different carbon environments within the molecule. The nitrile carbon and the aromatic carbons will resonate at lower fields (higher ppm values) compared to the methyl carbons.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C2 | 130 - 135 |
| C3 | 140 - 145 |
| C4 | 135 - 140 |
| C5 | 145 - 150 |
| C6 | 150 - 155 |
| CN | 115 - 120 |
| CH₃ (at C3) | 18 - 22 |
| CH₃ (at C5) | 17 - 21 |
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the nitrile group and the aromatic ring.
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| C≡N stretch (nitrile) | 2220 - 2240 | Strong |
| C=C, C=N stretch (aromatic) | 1550 - 1650 | Medium to Strong |
| C-H stretch (aromatic) | 3000 - 3100 | Medium |
| C-H stretch (methyl) | 2850 - 3000 | Medium |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak [M]⁺ is expected at an m/z value corresponding to its molecular weight (132.16).
| Ion | Expected m/z |
| [M]⁺ | 132 |
| [M-CH₃]⁺ | 117 |
| [M-HCN]⁺ | 105 |
Experimental Protocols
Standard experimental protocols for obtaining the spectroscopic data are outlined below.
NMR Spectroscopy
A sample of this compound (5-10 mg) would be dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. ¹H and ¹³C NMR spectra would be recorded on a high-resolution NMR spectrometer (e.g., 400 or 500 MHz). Chemical shifts would be referenced to an internal standard, typically tetramethylsilane (TMS).
IR Spectroscopy
For a solid sample, the IR spectrum can be obtained using the KBr pellet method or as a thin film. For the KBr method, a small amount of the compound is ground with dry potassium bromide and pressed into a transparent disk. For the thin film method, the solid is dissolved in a volatile solvent, and a drop of the solution is placed on a salt plate (e.g., NaCl or KBr), and the solvent is allowed to evaporate. The spectrum is then recorded using a Fourier Transform Infrared (FTIR) spectrometer.
Mass Spectrometry
Mass spectra can be obtained using various ionization techniques, with Electron Ionization (EI) being common for this type of molecule. The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for pure samples, where it is ionized and fragmented. The resulting ions are then separated based on their mass-to-charge ratio.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.
Caption: Workflow for the spectroscopic analysis of this compound.
This guide serves as a foundational reference for the spectroscopic properties of this compound. Further experimental work is encouraged to confirm the predicted data and expand the understanding of this important chemical entity.
References
Potential Biological Activity of 3,5-Dimethylpyridine-2-carbonitrile Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyridine nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous bioactive compounds. The functionalization of this heterocycle offers a versatile platform for the development of novel therapeutic agents. This technical guide focuses on the potential biological activities of derivatives of 3,5-Dimethylpyridine-2-carbonitrile, a key intermediate in organic synthesis.[1] While direct studies on the biological effects of its derivatives are emerging, the broader class of cyanopyridine and related nitrogen-containing heterocyclic compounds has demonstrated significant potential in oncology and infectious diseases. This document consolidates existing data on structurally similar compounds, providing a predictive framework for the therapeutic applicability of this compound derivatives. Detailed experimental protocols for evaluating anticancer and antimicrobial activities are presented to facilitate further research and drug discovery in this area.
Introduction
This compound, also known as 2-cyano-3,5-dimethylpyridine, is a heterocyclic aromatic compound that serves as a valuable starting material for the synthesis of more complex molecules due to the versatile reactivity of its cyano group and pyridine core.[2] The pyridine ring is a prevalent feature in many FDA-approved drugs, and its derivatives have been extensively investigated for a wide range of pharmacological activities.[3][4] Notably, the incorporation of a cyano (-C≡N) group often enhances the biological profile of these molecules. This guide will explore the substantiated biological activities of analogous pyridine and pyrimidine carbonitrile derivatives, with a focus on their anticancer and antimicrobial properties, thereby inferring the potential therapeutic avenues for novel derivatives of this compound.
Potential Anticancer Activity
The anticancer potential of cyanopyridine-based molecules is a significant area of research. Studies have shown that these compounds can exert cytotoxic effects against various cancer cell lines and inhibit key enzymes involved in cancer progression, such as receptor tyrosine kinases.
Cytotoxicity Against Cancer Cell Lines
Derivatives of pyridine-3-carbonitrile and pyrimidine-5-carbonitrile have demonstrated potent cytotoxic activity against a range of human cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest. The following table summarizes the in vitro anticancer activity of selected cyanopyridine and pyrimidine-carbonitrile derivatives from recent literature.
Table 1: Summary of In Vitro Anticancer Activity of Selected Cyanopyridine and Pyrimidine-Carbonitrile Derivatives
| Compound Class | Cell Line | IC50 (µM) | Reference |
| Pyrimidine-5-carbonitrile Derivatives | HCT-116 (Colon) | 1.14 - 10.33 | [5] |
| Pyrimidine-5-carbonitrile Derivatives | MCF-7 (Breast) | 1.54 - 10.33 | [5] |
| 2-Oxo-1,2-dihydropyridine-3-carbonitrile Derivatives | HEPG2 (Liver) | 1.46 - 7.08 | [6] |
| Pyrimidine-5-carbonitrile Derivatives | HepG2 (Liver) | 3.56 | [7] |
| Pyrimidine-5-carbonitrile Derivatives | A549 (Lung) | 5.85 | [7] |
| Pyrimidine-5-carbonitrile Derivatives | MCF-7 (Breast) | 7.68 | [7] |
| Cyanopyridine-based 1,3,4-Oxadiazole Derivative (4e) | MCF-7 (Breast) | 8.352 | [8] |
| Cyanopyridine-based 1,3,4-Oxadiazole Derivatives | CaCo-2 (Colon) | 2.612 - 8.394 | [8] |
| Pyridine-urea Derivative (8e) | MCF-7 (Breast) | 0.22 (48h), 0.11 (72h) | [9] |
| Pyridine-urea Derivative (8n) | MCF-7 (Breast) | 1.88 (48h), 0.80 (72h) | [9] |
| Pyridopyrazolopyrimidine (11a) | A-549 (Lung) | 9.24 µg/mL | [10] |
| Pyridopyrazolotriazine (16a) | HepG-2 (Liver) | 6.45 µg/mL | [10] |
| Pyrimidine-5-carbonitrile Derivatives (4e, 4f) | Colo 205 (Colon) | 1.66, 1.83 | [11] |
Inhibition of Receptor Tyrosine Kinases
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR) are critical targets in cancer therapy due to their roles in angiogenesis and cell proliferation. Several pyridine and pyrimidine carbonitrile derivatives have been identified as potent inhibitors of these kinases.
Table 2: Summary of VEGFR-2 and EGFR Inhibitory Activity
| Compound Class | Target | IC50 | Reference |
| Pyrimidine-5-carbonitrile Derivatives | VEGFR-2 | 0.53 - 2.41 µM | [5] |
| Pyridine-urea Derivatives | VEGFR-2 | 3.93 - 5.0 µM | [9] |
| Bis([2][12][13]triazolo)[4,3-a:3',4'-c]quinoxaline Derivative (23j) | VEGFR-2 | 3.7 nM | [14] |
| Pyrimidine-5-carbonitrile Derivative (10b) | EGFR | 8.29 nM | [7] |
VEGF binding to VEGFR-2 initiates a signaling cascade that promotes endothelial cell proliferation, migration, and survival, leading to angiogenesis. Inhibition of VEGFR-2 is a key strategy in cancer therapy to cut off the blood supply to tumors.
Caption: Simplified VEGFR-2 signaling pathway and point of inhibition.
The EGFR signaling pathway is crucial for regulating cell growth and survival. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.
Caption: Simplified EGFR signaling pathway and point of inhibition.
Potential Antimicrobial Activity
Pyridine derivatives are well-established antimicrobial agents. The incorporation of a nitrile group can further potentiate this activity. Various cyanopyridine derivatives have been synthesized and evaluated against a spectrum of bacterial and fungal pathogens.
Table 3: Summary of Antimicrobial Activity of Selected Pyridine and Pyrimidine Derivatives
| Compound Class | Organism | MIC (µg/mL) | Reference |
| 2-(Methyldithio)pyridine-3-carbonitrile | Various bacteria | 0.5 - 64 | [4] |
| Pyrimidine & Pyrimidopyrimidine Derivatives | S. aureus, B. subtilis, E. coli, C. albicans, A. flavus | Not specified, but described as "excellent" | [15] |
| Triazolopyrimidinecarbonitrile Derivative (8) | S. aureus, B. subtilis, E. coli, C. albicans | Not specified, but described as "effective" | [16] |
| Pyridine Derivatives (32-35, 39) | B. subtilis, B. thuringiensis, E. coli, P. aeruginosa, F. oxysporum, B. fabae | Not specified, but described as "high activity" | [17] |
Experimental Protocols
This section provides detailed methodologies for key in vitro assays to evaluate the potential anticancer and antimicrobial activities of novel this compound derivatives.
In Vitro Anticancer Assays
This colorimetric assay is a standard method for assessing cell viability and proliferation. It measures the metabolic activity of cells, which is an indicator of their health.[18][19]
Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[18] The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.
Methodology:
-
Cell Plating: Seed cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48 or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Caption: Workflow for the MTT cell proliferation assay.
These assays measure the direct inhibitory effect of a compound on the enzymatic activity of the purified kinase domain.
Principle: The assay quantifies the phosphorylation of a specific substrate by the recombinant kinase (VEGFR-2 or EGFR) in the presence of ATP. The amount of phosphorylation is detected, typically using a specific antibody and a signaling molecule (e.g., luminescence, fluorescence, or colorimetric). A decrease in the signal indicates inhibition of the kinase by the test compound.[2][20]
Methodology (General):
-
Reagent Preparation: Prepare a kinase buffer, a solution of the recombinant kinase, a substrate solution (e.g., a specific peptide), and an ATP solution.
-
Compound Addition: In a microplate, add the kinase buffer, the kinase enzyme, and serial dilutions of the test compound.
-
Reaction Initiation: Start the kinase reaction by adding the substrate and ATP mixture to each well.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C or room temperature) for a defined period (e.g., 60 minutes).
-
Reaction Termination and Detection: Stop the reaction (e.g., by adding EDTA). Add a detection reagent, which typically includes an antibody that recognizes the phosphorylated substrate. The signal is then generated and measured using a microplate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.
References
- 1. Buy this compound | 7584-09-0 [smolecule.com]
- 2. benchchem.com [benchchem.com]
- 3. jocpr.com [jocpr.com]
- 4. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Facile synthesis and antiproliferative activity of new 3-cyanopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis and Biological Assessment of Cyanopyridine‐Based 1,3,4‐Oxadiazole Derivatives: Anticancer Potential, Antioxidant Activity, Molecular Docking, and DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benthamdirect.com [benthamdirect.com]
- 11. Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bio-protocol.org [bio-protocol.org]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. Synthesis, computational and antimicrobial evaluation of some new pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 19. MTT assay protocol | Abcam [abcam.com]
- 20. benchchem.com [benchchem.com]
Reactivity of the nitrile group in 3,5-Dimethylpyridine-2-carbonitrile
An In-depth Technical Guide to the Reactivity of the Nitrile Group in 3,5-Dimethylpyridine-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, also known as 3,5-lutidine-2-carbonitrile, is a substituted pyridine derivative featuring a nitrile functional group at the 2-position.[1] The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, and the cyano group at the 2-position serves as a versatile synthetic handle for a wide array of chemical transformations.[2] This guide provides a comprehensive overview of the reactivity of the nitrile group in this specific molecule, drawing on established principles for 2-cyanopyridines and detailing key reactions, quantitative data, and experimental methodologies. The presence of two electron-donating methyl groups at the 3- and 5-positions influences the electronic properties of the pyridine ring and the reactivity of the nitrile group, a factor that will be considered throughout this analysis.
Synthesis of this compound
The synthesis of this compound has been reported through nucleophilic substitution of an activated pyridine precursor with a cyanide salt. Another general method involves the direct cyanation of the corresponding pyridine.
Experimental Protocol: Synthesis from 1-methoxy-3,5-dimethyl pyridinium methyl sulfate[3]
A solution of sodium cyanide (49.0 g, 0.999 mol, 3.0 eq.) in 135 mL of water is cooled to 0°C. To this, a solution of 1-methoxy-3,5-dimethyl pyridinium methyl sulfate (83.0 g, 0.33 mol) in 100 mL of water is added dropwise over 1.25 hours, ensuring the temperature is maintained below 3°C. The resulting mixture is filtered, and the solid is washed with water to yield 40 g of this compound. The product can be further purified by recrystallization from isopropyl ether and pentane (4:1) to obtain yellow prisms with a melting point of 61-62°C.[3][4]
References
The Advent and Elucidation of 3,5-Dimethylpyridine-2-carbonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, history, and synthesis of 3,5-Dimethylpyridine-2-carbonitrile, a key heterocyclic building block in organic synthesis and pharmaceutical development. This document details the seminal synthetic routes, provides explicit experimental protocols, and presents key physicochemical and spectroscopic data in a structured format. Furthermore, logical workflows for its synthesis are visualized to facilitate a deeper understanding of the chemical processes involved.
Introduction
This compound, also known as 2-cyano-3,5-lutidine, is a substituted pyridine derivative of significant interest in medicinal chemistry and materials science.[1] Its utility primarily lies in its role as a versatile intermediate for the synthesis of more complex molecular architectures, particularly those with pharmaceutical applications. The presence of the nitrile group and the substituted pyridine ring allows for a variety of chemical transformations, making it a valuable synthon for drug discovery programs. This guide aims to consolidate the available scientific information on its origins, synthesis, and characterization.
History and Discovery
While a singular, definitive "discovery" of this compound is not prominently documented in the historical chemical literature, its emergence is intrinsically linked to the broader exploration of pyridine chemistry. A significant contribution to the systematic synthesis and characterization of this compound was presented by Alan R. Katritzky and his team in a 2005 publication in the journal Synthesis.[2] Their work on the direct cyanation of pyridines provided a clear and reproducible method for its preparation and offered detailed spectroscopic characterization, solidifying its place as a readily accessible chemical entity for researchers.
Prior to this, the synthesis of related cyanopyridines was known, but the work of Katritzky et al. offered a more direct and efficient route to this compound, which has since been cited in various contexts, highlighting its importance as a chemical intermediate.
Physicochemical and Spectroscopic Data
A summary of the key physical and chemical properties of this compound is provided in Table 1. This data is essential for its handling, characterization, and use in synthetic protocols.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 7584-09-0 | [3][4] |
| Molecular Formula | C₈H₈N₂ | [3][4] |
| Molecular Weight | 132.17 g/mol | [3] |
| Melting Point | 60-62 °C | [3][5] |
| Flash Point | 58 °C | [3] |
| Appearance | White to light yellow crystalline solid | [1] |
Spectroscopic data is critical for the unambiguous identification and purity assessment of this compound. Table 2 compiles the characteristic nuclear magnetic resonance (NMR) data as reported in the literature.
Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Reference |
| ¹H NMR | 8.35 | dq | 1.3, 0.7 | H-6 | [2] |
| 7.48 | dq | 1.3, 0.7 | H-4 | [2] | |
| 2.52 | s | - | CH₃-5 | [2] | |
| 2.39 | s | - | CH₃-3 | [2] | |
| ¹³C NMR | 149.0 | - | - | C-6 | [2] |
| 138.3 | - | - | C-2 | [2] | |
| 137.8 | - | - | C-5 | [2] | |
| 137.2 | - | - | C-3 | [2] | |
| 131.0 | - | - | C-4 | [2] | |
| 116.5 | - | - | C≡N | [2] | |
| 18.5 | - | - | CH₃-5 | [2] | |
| 18.4 | - | - | CH₃-3 | [2] |
Experimental Protocols
Two primary synthetic routes for the preparation of this compound are detailed below.
Synthesis via Direct Cyanation of 3,5-Dimethylpyridine
This method, reported by Katritzky et al., involves the activation of the pyridine ring followed by nucleophilic attack by a cyanide ion.[2]
Experimental Protocol:
-
Activation: To a solution of 3,5-dimethylpyridine in an appropriate solvent, add concentrated nitric acid and trifluoroacetic anhydride at a controlled temperature.
-
Cyanation: The activated pyridine intermediate is then treated with an aqueous solution of potassium cyanide.
-
Workup and Purification: The reaction mixture is neutralized and extracted with an organic solvent. The combined organic layers are dried and concentrated under reduced pressure. The crude product is purified by column chromatography or recrystallization to yield this compound.
A yield of 82% has been reported for this transformation.[2]
Synthesis from 1-methoxy-3,5-dimethylpyridinium methyl sulfate
This protocol provides an alternative route starting from a pre-activated pyridine derivative.[3]
Experimental Protocol:
-
Reaction Setup: A solution of sodium cyanide (49.0 g, 0.999 mol) in 135 mL of deoxygenated water is cooled to 0 °C in an ice bath.
-
Addition: A solution of 1-methoxy-3,5-dimethylpyridinium methyl sulfate (83.0 g, 0.33 mol) in 100 mL of deoxygenated water is added dropwise over 1.25 hours, maintaining the internal temperature below 3 °C.
-
Isolation: The resulting precipitate is collected by filtration and washed with water.
-
Purification: The crude product (40 g) can be recrystallized from a 4:1 mixture of isopropyl ether and pentane to afford pure this compound with a melting point of 61-62 °C.[3]
Logical and Experimental Workflows
The following diagrams illustrate the logical flow of the synthetic pathways described above.
References
An In-depth Technical Guide to the Thermochemical Properties of 3,5-Dimethylpyridine-2-carbonitrile
Introduction
3,5-Dimethylpyridine-2-carbonitrile is a heterocyclic aromatic compound with potential applications in medicinal chemistry and materials science. A thorough understanding of its thermochemical properties, such as enthalpy of formation, entropy, and heat capacity, is crucial for designing and optimizing synthetic routes, predicting reaction equilibria and kinetics, and ensuring process safety. This technical guide provides a comprehensive overview of the methodologies for determining these essential thermochemical data, addressing the current lack of available experimental values for this specific compound.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₈H₈N₂ | ChemScene |
| Molecular Weight | 132.16 g/mol | ChemScene |
| CAS Number | 7584-09-0 | ChemScene |
| Melting Point | 58-62 °C | Sigma-Aldrich |
| Appearance | Solid | Sigma-Aldrich |
Proposed Workflow for Thermochemical Data Determination
The following diagram illustrates a recommended workflow that integrates experimental measurements and computational chemistry to establish a comprehensive thermochemical profile for this compound.
Detailed Experimental Protocols
The following sections describe the proposed experimental methodologies for determining the key thermochemical parameters of this compound. These protocols are based on established procedures for similar organic compounds containing nitrogen.[1][2][3][4]
Standard Enthalpy of Formation (ΔfH°)
The standard enthalpy of formation in the condensed phase (solid) is a cornerstone of thermochemical data and is typically determined by combustion calorimetry.
Methodology: Static Bomb Combustion Calorimetry
-
Sample Preparation: A high-purity, crystalline sample of this compound is required. The sample is typically pressed into a pellet of a known mass (approximately 0.5-1.0 g). Due to the nitrogen content, an auxiliary substance with a well-known enthalpy of combustion, such as benzoic acid or n-hexadecane, may be used to ensure complete combustion. The pellet is placed in a crucible (e.g., platinum) within a calorimetric bomb.
-
Instrumentation: A high-precision, isoperibol, static bomb calorimeter is used. The bomb is charged with high-purity oxygen to a pressure of approximately 3 MPa. A small, known amount of distilled water is added to the bomb to ensure that the final combustion products are in their standard states.
-
Procedure: The sample is ignited by passing an electric current through a fuse wire. The temperature change of the surrounding water jacket is meticulously recorded. The calorimeter is calibrated using a certified standard reference material, such as benzoic acid.
-
Data Analysis: The standard molar enthalpy of combustion (ΔcH°) is calculated from the corrected temperature rise, the energy equivalent of the calorimeter, and corrections for the formation of nitric acid and any unburned carbon. The standard enthalpy of formation in the solid state (ΔfH°(s)) is then derived using Hess's Law, from the standard enthalpies of formation of the combustion products (CO₂, H₂O, and N₂).
Heat Capacity (Cp) and Enthalpy of Fusion (ΔfusH°)
The heat capacity and the enthalpy of fusion can be accurately determined using Differential Scanning Calorimetry (DSC).
Methodology: Differential Scanning Calorimetry
-
Instrumentation: A calibrated differential scanning calorimeter is employed.
-
Procedure for Heat Capacity: A precisely weighed sample of this compound is placed in an aluminum pan and hermetically sealed. The sample is heated at a controlled rate (e.g., 10 K/min) over the desired temperature range. The measurement is typically performed in three steps: a baseline run with empty pans, a run with a sapphire standard (of known heat capacity), and a run with the sample.[5]
-
Procedure for Enthalpy of Fusion: The sample is heated through its melting point. The DSC thermogram will show an endothermic peak corresponding to the melting process.
-
Data Analysis: The heat capacity of the sample is calculated by comparing the heat flow to the sample with that of the sapphire standard. The enthalpy of fusion is determined by integrating the area of the melting peak in the DSC thermogram.
Enthalpy of Vaporization/Sublimation (ΔvapH°/ΔsubH°)
The enthalpy of the phase change from condensed to the gaseous state can be determined by measuring the vapor pressure of the compound as a function of temperature. For solids with low vapor pressure, the Knudsen effusion method is highly suitable.[6][7][8][9][10]
Methodology: Knudsen Effusion Method
-
Instrumentation: A Knudsen effusion apparatus, which consists of a small, temperature-controlled cell with a tiny orifice, placed in a high-vacuum chamber. The mass loss is monitored by a sensitive microbalance.
-
Procedure: A sample of this compound is placed in the Knudsen cell. The cell is heated to a series of constant temperatures, and the rate of mass loss through the orifice is measured at each temperature.
-
Data Analysis: The vapor pressure (P) at each temperature (T) is calculated from the rate of mass loss using the Knudsen equation. The standard enthalpy of sublimation (ΔsubH°) is then determined from the slope of the line obtained by plotting ln(P) versus 1/T, according to the Clausius-Clapeyron equation.
Computational Chemistry Protocols
High-level ab initio calculations provide a powerful and cost-effective means to predict thermochemical data, especially when experimental data is unavailable. Composite methods like Gaussian-4 (G4) and Complete Basis Set (CBS-QB3) are known to provide high accuracy for thermochemical properties.[11][12][13][14][15][16][17][18]
Methodology: G4 or CBS-QB3 Composite Methods
-
Geometry Optimization and Frequency Calculation: The molecular structure of this compound is first optimized using a reliable and computationally less expensive method, typically a density functional theory (DFT) method such as B3LYP with a 6-31G(d) basis set. Vibrational frequency calculations are then performed at the same level of theory to confirm that the optimized structure is a true minimum on the potential energy surface and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections.
-
Single-Point Energy Calculations: A series of single-point energy calculations are then performed on the optimized geometry using higher levels of theory and larger basis sets, as prescribed by the chosen composite method (G4 or CBS-QB3). These methods include corrections for electron correlation, basis set incompleteness, and other effects to approximate the exact energy.
-
Calculation of Enthalpy of Formation: The gas-phase standard enthalpy of formation at 298.15 K (ΔfH°(g, 298.15 K)) is calculated using the atomization energy approach. This involves calculating the total energy of the molecule and the energies of its constituent atoms at 0 K, and then applying thermal corrections to 298.15 K. The calculated gas-phase enthalpy of formation can then be compared with the value derived from experimental measurements (ΔfH°(s) + ΔsubH°) for validation.
-
Calculation of Entropy and Heat Capacity: The standard entropy (S°) and heat capacity (Cp) are calculated from the vibrational frequencies and the molecular structure using standard statistical mechanics formulas.
By combining these rigorous experimental and computational approaches, a highly accurate and validated set of thermochemical data for this compound can be established, providing a solid foundation for future research and development involving this compound.
References
- 1. scispace.com [scispace.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. stacks.cdc.gov [stacks.cdc.gov]
- 4. The heats of combustion of organic compounds of nitrogen. Part 2.—n-Propyl, isopropyl and phenyl cyanides - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
- 5. mse.ucr.edu [mse.ucr.edu]
- 6. surfacemeasurementsystems.com [surfacemeasurementsystems.com]
- 7. pragolab.cz [pragolab.cz]
- 8. scranton.edu [scranton.edu]
- 9. azom.com [azom.com]
- 10. researchgate.net [researchgate.net]
- 11. Quantum chemistry composite methods - Wikipedia [en.wikipedia.org]
- 12. Group of Prof. Hendrik Zipse | G4 theory - improving on G3X [zipse.cup.uni-muenchen.de]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Gaussian-4 theory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.aip.org [pubs.aip.org]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Catalytic Hydrogenation of 3,5-Dimethylpyridine-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
The catalytic hydrogenation of 3,5-Dimethylpyridine-2-carbonitrile is a critical chemical transformation for the synthesis of 2-(aminomethyl)-3,5-dimethylpyridine. This resulting piperidine derivative is a valuable building block in medicinal chemistry and drug development, frequently incorporated into the structure of active pharmaceutical ingredients (APIs). The piperidine motif is prevalent in many FDA-approved drugs, contributing to favorable pharmacokinetic properties.[1][2] This document provides detailed protocols for this hydrogenation reaction using various catalysts, along with comparative data to aid in catalyst and condition selection.
The reduction of nitriles to primary amines is a well-established synthetic route, often employing catalytic hydrogenation with catalysts such as Raney nickel, palladium, or platinum.[3][4] However, the simultaneous hydrogenation of a pyridine ring and a nitrile group requires careful selection of the catalyst and reaction conditions to achieve the desired chemoselectivity.[5] Depending on the chosen catalyst and conditions, it is possible to selectively reduce the nitrile group while preserving the pyridine ring, or to reduce both functionalities to yield the corresponding piperidinemethylamine.[5]
Reaction Pathway
The catalytic hydrogenation of this compound to 2-(aminomethyl)-3,5-dimethylpiperidine proceeds through a stepwise addition of hydrogen across the carbon-nitrogen triple bond of the nitrile and the double bonds of the pyridine ring. The nitrile is first reduced to an intermediate imine, which is then further hydrogenated to the primary amine. Concurrently or sequentially, the pyridine ring is saturated to the piperidine ring.
Caption: Reaction pathway for the catalytic hydrogenation of this compound.
Comparative Data of Catalytic Systems
The choice of catalyst is paramount for achieving high yield and selectivity in the hydrogenation of substituted pyridinecarbonitriles. Below is a summary of the performance of various catalysts under different conditions for related substrates.
| Catalyst | Substrate | Pressure (bar) | Temperature (°C) | Solvent | Yield (%) | Selectivity | Reference |
| Rh₂O₃ | Functionalized Pyridines | 5 | 40 | TFE | >99 | High for cis-piperidines | [1] |
| Pd/C | Pyridinecarbonitriles | 6 | 30-50 | Methanol | 10-98 | Tunable with acid additive | [5] |
| Raney Ni | Alkyl Pyridines | 2-5 | Room Temp | Water/Alcohol | High | Not Specified | [6] |
| PtO₂ | Substituted Pyridines | 70 | Room Temp | Acetic Acid | High | Not Specified | [7] |
| Ru/C | 3,5-Dimethylpyridine | Not Specified | Not Specified | Not Specified | High | High | [8] |
Note: TFE refers to Trifluoroethanol. Data for some catalysts are for structurally related, but not identical, substrates and serve as a guide for reaction optimization.
Experimental Protocols
The following protocols are detailed methodologies for the catalytic hydrogenation of this compound.
Protocol 1: Hydrogenation using Rhodium Oxide (Rh₂O₃) Catalyst
This protocol is adapted from a method for the hydrogenation of functionalized pyridines under mild conditions.[1][9]
Materials:
-
This compound
-
Rhodium(III) oxide (Rh₂O₃)
-
Trifluoroethanol (TFE)
-
Hydrogen gas (H₂)
-
High-pressure autoclave/hydrogenator
-
Filtration apparatus (e.g., Celite or silica pad)
-
Rotary evaporator
Procedure:
-
To a high-pressure reaction vessel, add this compound (0.8 mmol).
-
Add Rh₂O₃ catalyst (1 mg, 0.5 mol%).
-
Add Trifluoroethanol (TFE) (1 mL).
-
Seal the reaction vessel and purge with nitrogen gas three times to remove air.
-
Purge the vessel with hydrogen gas three times.
-
Pressurize the autoclave with hydrogen gas to 5 bar.
-
Heat the reaction mixture to 40°C and stir for 16 hours.
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.
-
The catalyst can be removed by filtration through a short pad of Celite or silica.
-
The solvent can be removed under reduced pressure using a rotary evaporator to yield the crude product.
-
The product can be further purified by column chromatography if necessary.
Protocol 2: Hydrogenation using Palladium on Carbon (Pd/C) Catalyst
This protocol is based on a method developed for the chemoselective hydrogenation of pyridinecarbonitriles.[5] The selectivity can be tuned by the addition of an acidic additive like sulfuric acid.
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Methanol
-
Sulfuric Acid (optional, for tuning selectivity)
-
Hydrogen gas (H₂)
-
High-pressure autoclave/hydrogenator
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
In a high-pressure reaction vessel, dissolve this compound in methanol.
-
Carefully add the 10% Pd/C catalyst to the solution.
-
Optional: To tune selectivity towards the piperidine product, a specific amount of sulfuric acid can be added.
-
Seal the autoclave, purge with nitrogen, and then with hydrogen.
-
Pressurize the vessel with hydrogen gas to 6 bar.
-
Heat the reaction to a temperature between 30-50°C and stir vigorously.
-
Monitor the reaction progress by techniques such as TLC, GC, or HPLC.
-
Once the reaction is complete, cool the vessel to room temperature and carefully release the hydrogen pressure.
-
Filter the reaction mixture to remove the Pd/C catalyst.
-
Remove the methanol under reduced pressure to obtain the product.
Protocol 3: Hydrogenation using Raney Nickel Catalyst
Raney Nickel is a widely used, cost-effective catalyst for the hydrogenation of nitriles.[3][10][11]
Materials:
-
This compound
-
Raney Nickel (slurry in water or ethanol)
-
Ethanol or Methanol
-
Ammonia (optional, to suppress secondary amine formation)
-
Hydrogen gas (H₂)
-
High-pressure autoclave/hydrogenator
-
Magnetic or mechanical stirrer
-
Filtration apparatus
Procedure:
-
Carefully wash the Raney Nickel slurry with the chosen reaction solvent (e.g., ethanol) to remove the storage solvent.
-
To a high-pressure autoclave, add the this compound and the solvent.
-
Optional: Add ammonia to the reaction mixture to minimize the formation of secondary amine byproducts.
-
Add the washed Raney Nickel catalyst to the reaction mixture under an inert atmosphere.
-
Seal the reactor and purge several times with nitrogen, followed by hydrogen.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 30-50 bar).
-
Heat the reaction to the desired temperature (e.g., 80-100°C) with efficient stirring.
-
Monitor hydrogen uptake to determine the reaction endpoint.
-
After the reaction is complete, cool the reactor, vent the hydrogen, and purge with nitrogen.
-
The catalyst can be separated by filtration. The product can be isolated by removing the solvent.
Experimental Workflow
The general workflow for the catalytic hydrogenation of this compound is outlined below.
References
- 1. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]
- 2. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piperidylmethylamines - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 6. US2813100A - Hydrogenation process - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Raney nickel - Wikipedia [en.wikipedia.org]
- 11. Raney Nickel, Raney Nickel Catalyst, Vineeth Precious [preciouscatalyst.com]
The Strategic Role of 3,5-Dimethylpyridine-2-carbonitrile in Pharmaceutical Synthesis: Application in Proton Pump Inhibitors
Introduction
3,5-Dimethylpyridine-2-carbonitrile and its derivatives are pivotal building blocks in the synthesis of complex pharmaceutical compounds. The pyridine core, adorned with methyl and cyano groups, offers a versatile scaffold for constructing active pharmaceutical ingredients (APIs). The cyano group, in particular, serves as a key functional handle for a variety of chemical transformations, making this compound a valuable intermediate in medicinal chemistry.[1][2] This document provides detailed application notes and protocols for the use of a key derivative, 3,5-dimethyl-4-methoxypyridine-2-carbonitrile, in the synthesis of a crucial intermediate for the blockbuster proton pump inhibitor, Omeprazole.
Application in the Synthesis of Omeprazole Intermediate
A significant application of a derivative of this compound is in the manufacturing of Omeprazole, a widely prescribed medication for treating acid-related conditions such as gastroesophageal reflux disease (GERD) and peptic ulcers.[3] While the more common starting material for Omeprazole synthesis is 3,5-dimethylpyridine (3,5-lutidine), a patented process highlights a synthetic route starting from 3,5-dimethyl-4-methoxypyridine-2-carbonitrile to produce 2-chloromethyl-4-methoxy-3,5-dimethylpyridine, a key intermediate that forms the pyridine moiety of Omeprazole.[4][5]
This synthetic pathway involves a multi-step process that leverages the reactivity of the carbonitrile group. The overall process described in the patent achieves a good overall yield of 40-50% from the starting carbonitrile to the final chloromethyl pyridine intermediate.[5]
Experimental Workflow for the Synthesis of 2-chloromethyl-4-methoxy-3,5-dimethylpyridine
Caption: Synthetic pathway from 3,5-dimethyl-4-methoxypyridine-2-carbonitrile to a key Omeprazole intermediate.
Experimental Protocols
The following protocols are based on the process described in the patent literature for the conversion of 3,5-dimethyl-4-methoxypyridine-2-carbonitrile to the key Omeprazole intermediate.[5]
Protocol 1: Catalytic Hydrogenation of 3,5-Dimethyl-4-methoxypyridine-2-carbonitrile
Objective: To reduce the carbonitrile group to a primary amine.
Materials:
-
3,5-Dimethyl-4-methoxypyridine-2-carbonitrile
-
Methanol saturated with ammonia
-
Raney Nickel (hydrogenation catalyst)
-
Hydrogen gas
-
Inert atmosphere (e.g., Nitrogen)
Procedure:
-
Dissolve 3,5-dimethyl-4-methoxypyridine-2-carbonitrile in methanol saturated with ammonia in a suitable hydrogenation vessel.
-
Under a nitrogen atmosphere, carefully add Raney nickel to the solution.
-
Pressurize the vessel with hydrogen gas to the required pressure.
-
Agitate the reaction mixture at a suitable temperature until the uptake of hydrogen ceases.
-
Once the reaction is complete, carefully filter off the catalyst under an inert atmosphere.
-
Evaporate the solvent in vacuo to obtain the crude 3,5-dimethyl-4-methoxypyridine-2-methanamine.
Protocol 2: Diazotization and Hydrolysis to 3,5-Dimethyl-4-methoxypyridine-2-methanol
Objective: To convert the primary amine to a hydroxyl group.
Materials:
-
3,5-Dimethyl-4-methoxypyridine-2-methanamine (from Protocol 1)
-
Water
-
Glacial acetic acid
-
Sodium nitrite (NaNO₂)
-
Sodium hydroxide (NaOH) solution
-
Dichloromethane (CH₂Cl₂)
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the crude 3,5-dimethyl-4-methoxypyridine-2-methanamine in a mixture of water and glacial acetic acid.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature at 0°C.
-
After the addition is complete, alkalize the reaction mixture with a sodium hydroxide solution.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic phases and dry over sodium sulfate.
-
The resulting solution contains 3,5-dimethyl-4-methoxypyridine-2-methanol.
Protocol 3: Chlorination to 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine
Objective: To convert the hydroxyl group to a chlorine atom.
Materials:
-
Solution of 3,5-dimethyl-4-methoxypyridine-2-methanol in dichloromethane (from Protocol 2)
-
Thionyl chloride (SOCl₂)
-
Isopropanol
Procedure:
-
Cool the dichloromethane solution of 3,5-dimethyl-4-methoxypyridine-2-methanol to -10°C.
-
Slowly add thionyl chloride dropwise to the cooled solution.
-
After the addition is complete, evaporate the solution in vacuo at 45°C.
-
Treat the residue with isopropanol to precipitate the product.
-
Collect the solid product by filtration to yield 2-chloromethyl-4-methoxy-3,5-dimethylpyridine.
Quantitative Data Summary
| Starting Material | Product | Reagents | Yield | Reference |
| 3,5-Dimethyl-4-methoxypyridine-2-carbonitrile | 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine | 1. H₂/Raney Ni, 2. NaNO₂/H⁺, 3. SOCl₂ | 40-50% | [5] |
Mechanism of Action: Omeprazole Signaling Pathway
The end-product, Omeprazole, is a proton pump inhibitor that irreversibly blocks the H⁺/K⁺ ATPase (proton pump) in gastric parietal cells. This is the final step in gastric acid secretion.
-
Activation in Acidic Environment: Omeprazole is a prodrug that is activated in the acidic environment of the parietal cell canaliculus.
-
Conversion to Sulfenamide: The activated form, a sulfenic acid, rapidly undergoes an intramolecular reaction to form a tetracyclic sulfenamide.
-
Covalent Inhibition: The sulfenamide covalently binds to cysteine residues on the H⁺/K⁺ ATPase, inactivating the pump and thus inhibiting gastric acid secretion.[6]
Signaling Pathway of Omeprazole Action
Caption: Mechanism of action of Omeprazole as a proton pump inhibitor.
This compound and its derivatives represent a class of valuable intermediates in pharmaceutical synthesis. The outlined synthetic pathway, derived from patent literature, demonstrates the utility of 3,5-dimethyl-4-methoxypyridine-2-carbonitrile in constructing the core pyridine structure of the widely used drug, Omeprazole. The versatility of the cyano group allows for its efficient conversion into other key functional groups, highlighting the strategic importance of this building block in drug development. Further research into novel applications of this compound and its derivatives is likely to yield new and efficient synthetic routes to other important pharmaceutical agents.
References
- 1. benchchem.com [benchchem.com]
- 2. Buy this compound | 7584-09-0 [smolecule.com]
- 3. innospk.com [innospk.com]
- 4. benchchem.com [benchchem.com]
- 5. EP0369208A1 - Process for the preparation of 3,5-dimethyl-4-methoxy pyridine derivatives, and intermediate therefor - Google Patents [patents.google.com]
- 6. The Chemically Elegant Proton Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3,5-Dimethylpyridine-2-carbonitrile as a Versatile Building Block for Proton Pump Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proton Pump Inhibitors (PPIs) are a class of drugs that profoundly and persistently reduce gastric acid production. They are the mainstay treatment for acid-related disorders such as peptic ulcers, gastroesophageal reflux disease (GERD), and Zollinger-Ellison syndrome. The chemical backbone of most commercially successful PPIs consists of a substituted benzimidazole ring linked to a pyridine ring via a methylsulfinyl group. A key starting material in the synthesis of the pyridine moiety of several prominent PPIs is 3,5-Dimethylpyridine-2-carbonitrile. This document provides detailed application notes and experimental protocols for the utilization of this versatile building block in the synthesis of various proton pump inhibitors.
Mechanism of Action of Proton Pump Inhibitors
Proton pump inhibitors exert their acid-suppressing effects by irreversibly blocking the H+/K+ ATPase, or proton pump, in the secretory canaliculi of gastric parietal cells.[1][2] This enzyme is the final step in the pathway of gastric acid secretion.[1] PPIs are administered as inactive prodrugs.[3] After absorption, they are delivered to the parietal cells, where the acidic environment catalyzes their conversion to the active, sulfenamide form.[3][4] This active form then forms a covalent disulfide bond with cysteine residues on the proton pump, leading to its irreversible inactivation.[3][4] Acid secretion resumes only after the synthesis of new proton pump molecules.[3]
The activation of the proton pump is a complex process initiated by various stimuli, including histamine, acetylcholine, and gastrin, which bind to their respective receptors on the parietal cell membrane.[4][5] This binding triggers intracellular signaling cascades involving cyclic AMP (cAMP) and calcium ions, ultimately leading to the translocation and activation of H+/K+ ATPase at the secretory membrane.[4]
Caption: Mechanism of action of proton pump inhibitors.
Synthetic Pathway from this compound
The synthesis of various proton pump inhibitors from this compound generally proceeds through a key intermediate, 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride. This intermediate is then coupled with a substituted 2-mercaptobenzimidazole, followed by an oxidation step to yield the final PPI.
Caption: General synthetic workflow for PPIs.
Experimental Protocols
Protocol 1: Synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride from this compound
This protocol is based on a patented multi-step process.[6]
Step 1: Hydrogenation to 3,5-Dimethyl-4-methoxypyridine-2-methanamine
-
In a suitable hydrogenation reactor, charge 3,5-Dimethyl-4-methoxypyridine-2-carbonitrile.
-
Add an inert solvent (e.g., methanol) and a hydrogenation catalyst (e.g., Raney Nickel or Palladium on carbon).
-
Pressurize the reactor with hydrogen gas to the desired pressure.
-
Heat the reaction mixture to the specified temperature and stir until the reaction is complete (monitored by TLC or GC).
-
Cool the reactor, filter off the catalyst, and concentrate the filtrate under reduced pressure to obtain the crude methanamine.
Step 2: Diazotization to 3,5-Dimethyl-4-methoxypyridine-2-methanol
-
Dissolve the crude 3,5-Dimethyl-4-methoxypyridine-2-methanamine in an aqueous acidic solution (e.g., dilute sulfuric acid) in a reaction vessel.
-
Cool the solution to 0-5 °C.
-
Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at this temperature for a specified time until the diazotization is complete.
-
Allow the reaction to warm to room temperature and stir until the evolution of nitrogen gas ceases.
-
Extract the product into an organic solvent (e.g., dichloromethane), dry the organic layer over anhydrous sodium sulfate, and concentrate to yield the crude methanol derivative.
Step 3: Chlorination to 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride
-
Dissolve the crude 3,5-Dimethyl-4-methoxypyridine-2-methanol in an inert solvent (e.g., dichloromethane).
-
Cool the solution to 0-5 °C.
-
Slowly add thionyl chloride, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Concentrate the reaction mixture under reduced pressure.
-
Triturate the residue with a suitable solvent (e.g., diethyl ether) to precipitate the hydrochloride salt.
-
Filter the solid, wash with the solvent, and dry under vacuum to obtain 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride.
Protocol 2: General Procedure for the Synthesis of Proton Pump Inhibitors
The following is a general procedure for the condensation and oxidation steps to synthesize various PPIs. Specific examples for omeprazole, lansoprazole, and pantoprazole are provided in the data tables.
Step 1: Condensation to form the Thioether Intermediate
-
In a reaction vessel, dissolve the appropriate substituted 2-mercaptobenzimidazole in a suitable solvent (e.g., ethanol, methanol, or water).[7][8][9][10]
-
Add a base (e.g., sodium hydroxide, potassium hydroxide, or sodium methylate) and stir until the mercaptobenzimidazole is fully dissolved.[7][8][9][10]
-
Add a solution of 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride (or a similarly substituted pyridine derivative) in a suitable solvent.[7][8][9][10]
-
Heat the reaction mixture and maintain it at a specific temperature for a set period.[7][8][9][10]
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and precipitate the product by adding water or another anti-solvent.[7][8]
-
Filter the solid, wash with water, and dry to obtain the thioether intermediate.[7][8]
Step 2: Oxidation to the Proton Pump Inhibitor
-
Suspend or dissolve the thioether intermediate in a suitable solvent (e.g., dichloromethane, ethyl acetate, or methanol).[9][11][12][13]
-
Add an oxidizing agent (e.g., meta-chloroperoxybenzoic acid (m-CPBA), hydrogen peroxide, or sodium hypochlorite) at a controlled temperature.[9][11][12][13]
-
Stir the reaction mixture for a specified time, monitoring the progress by TLC.
-
After completion, quench any excess oxidizing agent.
-
Work up the reaction mixture by washing with appropriate aqueous solutions to remove byproducts.
-
Isolate the crude PPI by crystallization or precipitation.
-
Purify the product by recrystallization from a suitable solvent system to obtain the final proton pump inhibitor.
Quantitative Data
The following tables summarize representative quantitative data for the synthesis of various proton pump inhibitors.
| PPI | Starting Materials | Reaction Conditions | Yield (%) | Purity (%) | Reference |
| Omeprazole | 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine HCl, 5-Methoxy-2-mercaptobenzimidazole | Condensation: NaOH, Ethanol/Water, 30°C, 4h; Oxidation: m-CPBA | 96 (thioether) | >99 | [7][8][14] |
| Esomeprazole | 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine HCl, 5-Methoxy-2-mercaptobenzimidazole | Asymmetric Oxidation: Chiral catalyst (e.g., with D-(-)-diethyl tartrate) | 80.6 (thioether) | >99.8 (optical purity) | [15][16][17] |
| Lansoprazole | 2-Chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine HCl, 2-Mercaptobenzimidazole | Condensation: NaOH, Methanol, reflux, 3h; Oxidation: m-CPBA | 97 (thioether), 91 (lansoprazole) | N/A | [9][18][19][20] |
| Pantoprazole | 2-Chloromethyl-3,4-dimethoxypyridine HCl, 5-(Difluoromethoxy)-2-mercaptobenzimidazole | Condensation: Inorganic base; Oxidation: Sodium hypochlorite or H₂O₂ | ~70-83 | >99.5 | [10][13][21][22] |
| Rabeprazole | 2-Chloromethyl-3-methyl-4-(3-methoxypropoxy)pyridine, 2-Mercaptobenzimidazole | Condensation: NaOH, Ethanol, 50°C, 3h; Oxidation: m-CPBA | 7-8 (overall) | 99.5 | [23][24][25] |
N/A: Not available in the cited sources.
| PPI | IC50 (μM) vs. H+/K+ ATPase | Bioavailability (%) | Protein Binding (%) | Half-life (h) | Reference |
| Omeprazole | N/A | 30-40 | ~95 | 0.5-1 | [3] |
| Esomeprazole | N/A | 64 (single dose), 90 (steady state) | ~97 | 1.3 | [26] |
| Lansoprazole | N/A | >80 | ~97 | 1.5 | [27] |
| Pantoprazole | N/A | ~77 | ~98 | 1 | [27] |
| Rabeprazole | N/A | ~52 | ~96.3 | 1-2 | [27] |
IC50 values for the direct inhibition of the H+/K+ ATPase by the final PPIs are not typically reported in this format as they are mechanism-based irreversible inhibitors.
Conclusion
This compound serves as a valuable and versatile starting material for the synthesis of a range of commercially important proton pump inhibitors. The synthetic routes, while multi-stepped, are well-established and can be optimized to achieve high yields and purity. The provided protocols and data offer a foundational guide for researchers and professionals in the field of drug development and medicinal chemistry to explore and utilize this key building block in the synthesis of this important class of therapeutic agents.
References
- 1. Proton-pump inhibitor - Wikipedia [en.wikipedia.org]
- 2. droracle.ai [droracle.ai]
- 3. drkumardiscovery.com [drkumardiscovery.com]
- 4. ClinPGx [clinpgx.org]
- 5. youtube.com [youtube.com]
- 6. EP0369208A1 - Process for the preparation of 3,5-dimethyl-4-methoxy pyridine derivatives, and intermediate therefor - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. Omeprazole synthesis - chemicalbook [chemicalbook.com]
- 9. CN103288799A - The synthetic method of lansoprazole and the lansoprazole synthesized by the method - Google Patents [patents.google.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. scispace.com [scispace.com]
- 12. WO2007138468A2 - Processes for the preparation of lansoprazole - Google Patents [patents.google.com]
- 13. On the Mechanism of Formation and the Synthesis of Pantoprazole Sodium Sesquihydrate-Related Compound E: A Phantom Chemical Entity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. EP0484265A1 - A process for the preparation of omeprazol - Google Patents [patents.google.com]
- 15. Process For The Preparation Of Esomeprazole Magnesium Dihydrate [quickcompany.in]
- 16. CN106632256A - Synthesis method of proton pump inhibitors - Google Patents [patents.google.com]
- 17. CN113698389A - Synthetic method of esomeprazole - Google Patents [patents.google.com]
- 18. Synthesis of the Impurities of Lansoprazole [journal11.magtechjournal.com]
- 19. CN102558148A - Synthesis process of lansoprazole important intermediate - Google Patents [patents.google.com]
- 20. researchgate.net [researchgate.net]
- 21. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 22. researchgate.net [researchgate.net]
- 23. asianjpr.com [asianjpr.com]
- 24. researchgate.net [researchgate.net]
- 25. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 26. data.epo.org [data.epo.org]
- 27. Pharmacology of Proton Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol from 3,5-Dimethylpyridine-2-carbonitrile
Application Notes: Synthesis of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol
Introduction
(4-Methoxy-3,5-dimethylpyridin-2-yl)methanol is a critical heterocyclic building block in the field of medicinal chemistry. Its primary and most significant application is serving as a key intermediate in the synthesis of various proton pump inhibitors (PPIs), a class of pharmaceuticals that profoundly reduce gastric acid production.[1] Prominent drugs synthesized using this intermediate include omeprazole and its S-enantiomer, esomeprazole, which are widely prescribed for treating conditions such as gastroesophageal reflux disease (GERD) and peptic ulcers.[1]
The synthetic pathway detailed herein describes a robust and scalable method for the preparation of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol starting from 3,5-Dimethylpyridine-2-carbonitrile. The process involves a two-step sequence: the catalytic hydrogenation of the nitrile group to a primary amine, followed by a diazotization reaction to convert the amine to the desired primary alcohol.[2] This methodology is well-documented and provides a reliable route for obtaining the high-purity intermediate required for pharmaceutical manufacturing.
Physicochemical Properties of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol
The table below summarizes the key chemical and physical properties of the target compound.
| Property | Value | Reference |
| CAS Number | 86604-78-6 | [1] |
| Molecular Formula | C₉H₁₃NO₂ | [1] |
| Molecular Weight | 167.21 g/mol | [1] |
| Appearance | White to light brown powder or crystal | [1] |
| Melting Point | 56.5-60.5 °C | [1] |
| Boiling Point | 115-135 °C at 0.01 Torr | [1] |
| Solubility | Slightly soluble in Chloroform | [1] |
Detailed Synthetic Protocols
This section provides a detailed, two-step experimental protocol for the synthesis of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol from this compound.
Step 1: Catalytic Hydrogenation of 3,5-Dimethyl-4-methoxypyridine-2-carbonitrile
This step focuses on the reduction of the nitrile functional group to a primary amine, yielding 3,5-Dimethyl-4-methoxypyridine-2-methanamine.
Materials and Reagents:
-
3,5-Dimethyl-4-methoxypyridine-2-carbonitrile
-
Methanol (or other inert diluent)[2]
-
Hydrogenation Catalyst (e.g., Raney Nickel, Palladium on Carbon)[3]
-
Hydrogen Gas (H₂)
-
High-pressure reactor (autoclave)
Protocol:
-
Charge a high-pressure autoclave with 3,5-Dimethyl-4-methoxypyridine-2-carbonitrile and the selected hydrogenation catalyst.
-
Add methanol as the solvent to the reactor.
-
Seal the reactor and purge it several times with nitrogen gas, followed by hydrogen gas.
-
Pressurize the reactor with hydrogen gas to the desired pressure.
-
Heat the reaction mixture to the target temperature (e.g., 50-100 °C) with vigorous stirring.
-
Maintain the reaction under constant hydrogen pressure until the uptake of hydrogen ceases, indicating the completion of the reaction. Monitor the reaction progress by techniques such as TLC or GC/MS.
-
Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas.
-
Purge the reactor with nitrogen gas.
-
Filter the reaction mixture to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude product, 3,5-Dimethyl-4-methoxypyridine-2-methanamine, is typically used in the next step without further purification.[2]
Step 2: Diazotization of 3,5-Dimethyl-4-methoxypyridine-2-methanamine
This step converts the primary amine intermediate into the final alcohol product via a diazotization reaction using sodium nitrite in an acidic medium.[2]
Materials and Reagents:
-
3,5-Dimethyl-4-methoxypyridine-2-methanamine (from Step 1)
-
Aqueous acidic solution (e.g., a mixture of water and glacial acetic acid)[2]
-
Sodium Nitrite (NaNO₂)
-
Sodium Bicarbonate (or other base for neutralization)
-
Ethyl Acetate (or other organic solvent for extraction)
-
Anhydrous Sodium Sulfate (or Magnesium Sulfate)
Protocol:
-
Dissolve the crude 3,5-Dimethyl-4-methoxypyridine-2-methanamine in an aqueous acidic solution (e.g., a 9:1 to 1:1 mixture of water and glacial acetic acid) in a reaction vessel.[2]
-
Cool the solution to 0-5 °C in an ice bath.
-
Prepare a solution of sodium nitrite in water.
-
Add the sodium nitrite solution dropwise to the stirred amine solution, ensuring the temperature is maintained below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at a low temperature for a specified period, monitoring for the disappearance of the starting material.
-
Once the reaction is complete, carefully neutralize the mixture by adding a saturated solution of sodium bicarbonate until the effervescence ceases and the pH is neutral to slightly basic.
-
Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate.
-
Combine the organic extracts and wash them with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol.
-
The crude product can be purified by column chromatography or distillation to obtain the final product with high purity.[2]
Summary of Synthetic Protocol
The following table summarizes the key parameters for the two-step synthesis.
| Step | Reaction | Key Reagents | Solvent | Typical Conditions |
| 1 | Catalytic Hydrogenation | 3,5-Dimethyl-4-methoxypyridine-2-carbonitrile, H₂, Catalyst (e.g., Ra-Ni) | Methanol | Elevated H₂ pressure, 50-100 °C |
| 2 | Diazotization | 3,5-Dimethyl-4-methoxypyridine-2-methanamine, NaNO₂ | Water/Acetic Acid | 0-10 °C |
Process Visualization
The following diagrams illustrate the experimental workflow for the synthesis and the logical application of the final product in drug development.
References
Experimental procedure for N-oxidation of 3,5-Dimethylpyridine-2-carbonitrile
Abstract
This application note provides a detailed experimental procedure for the N-oxidation of 3,5-Dimethylpyridine-2-carbonitrile, a key intermediate in the synthesis of various pharmaceutical compounds. The protocol outlines two common and effective methods for this transformation: oxidation using meta-chloroperoxybenzoic acid (m-CPBA) and a more environmentally friendly approach using hydrogen peroxide in glacial acetic acid. These methods are suitable for researchers in organic synthesis, medicinal chemistry, and drug development. This document includes detailed experimental protocols, a summary of quantitative data, and a visual representation of the experimental workflow.
Introduction
Pyridine N-oxides are versatile intermediates in organic synthesis, serving as precursors for the introduction of various functional groups onto the pyridine ring.[1][2] The N-oxide group activates the pyridine ring for both nucleophilic and electrophilic substitution, making it a valuable synthetic tool.[1] The N-oxidation of substituted pyridines, such as this compound, is a crucial step in the synthesis of numerous biologically active molecules. This document details two robust and widely used protocols for this transformation. The choice between m-CPBA and H₂O₂/AcOH often depends on factors like scale, desired purity, and environmental considerations. m-CPBA is a highly selective and efficient reagent, while the hydrogen peroxide method is more atom-economical and generates water as the primary byproduct.[3]
Experimental Protocols
Two primary methods for the N-oxidation of this compound are presented below.
Method A: Oxidation with meta-Chloroperoxybenzoic Acid (m-CPBA)
This method utilizes the highly reactive and selective oxidizing agent, m-CPBA.[4][5]
Materials:
-
This compound
-
meta-Chloroperoxybenzoic acid (m-CPBA, commercial grade ~70-77%)[3]
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in dichloromethane (DCM).
-
Cool the solution in an ice bath to 0 °C.
-
Slowly add m-CPBA (1.1-1.5 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0°C to precipitate the byproduct, m-chlorobenzoic acid.[6]
-
Filter the mixture and wash the filtrate with a saturated aqueous solution of NaHCO₃ to quench the excess peracid and remove the remaining m-chlorobenzoic acid.
-
Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃ and brine.[6]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude product can be further purified by column chromatography on silica gel or by recrystallization.
Method B: Oxidation with Hydrogen Peroxide in Acetic Acid
This method is a more environmentally benign and cost-effective alternative to using peracids.[3]
Materials:
-
This compound
-
Glacial acetic acid[1]
-
Sodium carbonate (Na₂CO₃) or Sodium hydroxide (NaOH) solution
-
Chloroform (CHCl₃) or Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)[1]
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Condenser
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a condenser, combine this compound (1.0 eq) and glacial acetic acid.
-
Heat the mixture to 60-70 °C with stirring.
-
Slowly add hydrogen peroxide (30-35%, 2.0-3.0 eq) dropwise to the reaction mixture.
-
After the addition, raise the temperature to 80-90 °C and maintain it for several hours (typically 5-12 hours).[7]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Carefully remove the excess acetic acid under reduced pressure.[1]
-
Dilute the residue with water and neutralize the solution by the slow addition of a saturated Na₂CO₃ solution or a dilute NaOH solution until the pH is approximately 8-10.[1]
-
Extract the aqueous layer multiple times with CHCl₃ or DCM.[1]
-
Combine the organic extracts and dry over anhydrous Na₂SO₄.[1]
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the this compound N-oxide.
-
Further purification can be achieved by recrystallization.
Data Presentation
The following table summarizes the typical quantitative data for the N-oxidation of substituted pyridines using the described methods.
| Parameter | Method A (m-CPBA) | Method B (H₂O₂/AcOH) | Reference |
| Starting Material | This compound | This compound | |
| Oxidizing Agent | m-CPBA | 30-35% H₂O₂ in Acetic Acid | [3][4] |
| Stoichiometry (Oxidant) | 1.1 - 1.5 eq | 2.0 - 3.0 eq | |
| Solvent | Dichloromethane (DCM) | Glacial Acetic Acid | |
| Reaction Temperature | 0 °C to Room Temperature | 80 - 90 °C | [7] |
| Reaction Time | 4 - 12 hours | 5 - 12 hours | [7] |
| Typical Yield | High | Good to Excellent | [4] |
| Work-up | Aqueous NaHCO₃ wash | Neutralization and Extraction | [1][6] |
| Purification | Column Chromatography/Recrystallization | Recrystallization |
Visualization of Experimental Workflow
The following diagram illustrates the general experimental workflow for the N-oxidation of this compound.
Caption: General experimental workflow for the N-oxidation of this compound.
Safety Precautions
-
Both m-CPBA and hydrogen peroxide are strong oxidizing agents and should be handled with care.[3][8] m-CPBA can be shock-sensitive and explosive in its pure form.[3]
-
Reactions should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
-
The addition of oxidizing agents, especially to heated solutions, should be done slowly and cautiously to control any exothermic reactions.
-
The quenching of excess oxidizing agents should also be performed carefully.
Conclusion
The N-oxidation of this compound can be effectively achieved using either m-CPBA or hydrogen peroxide in acetic acid. The choice of method will depend on the specific requirements of the synthesis, including scale, cost, and environmental impact. The protocols provided in this application note are robust and can be adapted for a range of substituted pyridines. Proper safety precautions must be followed when handling these strong oxidizing agents.
References
- 1. Crystal structure of 3,5-dimethylpyridine N-oxide dihydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. baranlab.org [baranlab.org]
- 3. pp.bme.hu [pp.bme.hu]
- 4. arkat-usa.org [arkat-usa.org]
- 5. 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid [organic-chemistry.org]
- 6. Workup [chem.rochester.edu]
- 7. 3,5-Dimethylpyridine-N-oxide | 3718-65-8 | Benchchem [benchchem.com]
- 8. meta-Chloroperoxybenzoic acid - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Derivatization of 3,5-Dimethylpyridine-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the chemical modification of 3,5-Dimethylpyridine-2-carbonitrile, a versatile building block in medicinal chemistry and materials science. The following protocols outline key transformations of the nitrile functional group into a variety of valuable derivatives, including tetrazoles, amides, thioamides, and amidines.
Introduction
This compound is a heterocyclic aromatic compound that serves as a valuable intermediate in the synthesis of more complex molecules.[1] Its pyridine core and reactive nitrile group are frequently found in bioactive molecules, making it a key starting material for the development of novel pharmaceuticals.[1] The derivatization of the nitrile moiety allows for the introduction of diverse functional groups, enabling the exploration of a wide range of chemical space in drug discovery and materials science. This document provides detailed protocols for several key derivatization reactions of this compound.
I. Synthesis of 5-(3,5-Dimethylpyridin-2-yl)-1H-tetrazole
The [3+2] cycloaddition of a nitrile with an azide is a highly efficient method for the synthesis of 5-substituted 1H-tetrazoles.[2][3] Tetrazoles are important in medicinal chemistry as they are often used as bioisosteric replacements for carboxylic acids.[4] This protocol describes the synthesis of 5-(3,5-Dimethylpyridin-2-yl)-1H-tetrazole using sodium azide and a silica sulfuric acid catalyst.[2]
Experimental Protocol
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Silica sulfuric acid
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Petroleum ether
-
Deionized water
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) in DMF (10 mL).
-
Add sodium azide (1.5 mmol) and silica sulfuric acid (0.1 g) to the solution.
-
Heat the reaction mixture to reflux and stir for the time indicated in Table 1.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the solid catalyst.
-
Evaporate the filtrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to afford 5-(3,5-Dimethylpyridin-2-yl)-1H-tetrazole.
Characterization:
-
¹H NMR (DMSO-d₆): Expected signals for the pyridine and tetrazole protons. For a similar compound, 5-phenyl-1H-tetrazole, aromatic protons appear at δ 8.05 and 7.61 ppm.[5]
-
¹³C NMR (DMSO-d₆): Expected signals for the pyridine and tetrazole carbons. For 5-phenyl-1H-tetrazole, carbon signals are observed at δ 131.7, 129.9, 127.4, and 124.6 ppm.[5]
-
ESI-MS (m/z): [M-H]⁻ corresponding to the molecular weight of the product.
II. Synthesis of 3,5-Dimethylpyridine-2-carboxamide
The hydrolysis of nitriles to amides is a fundamental transformation in organic synthesis. This protocol outlines the acid-catalyzed hydrolysis of this compound to its corresponding carboxamide.
Experimental Protocol
Materials:
-
This compound
-
Concentrated sulfuric acid (H₂SO₄)
-
Deionized water
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Ethyl acetate
Procedure:
-
To a round-bottom flask, add this compound (1.0 mmol) and slowly add concentrated sulfuric acid (5 mL) while cooling in an ice bath.
-
Stir the mixture at room temperature for the time specified in Table 1.
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield 3,5-Dimethylpyridine-2-carboxamide.
Characterization:
-
¹H NMR (CDCl₃): Expected signals for the pyridine protons and the amide protons. For the parent pyridine-2-carboxamide, signals are observed at δ 8.58, 8.21, 7.86, and 7.45 ppm for the pyridine protons and broad signals for the amide protons.[6]
-
¹³C NMR (CDCl₃): Expected signals for the pyridine and carbonyl carbons.
-
FT-IR (KBr, cm⁻¹): Characteristic C=O stretching vibration for the amide group (typically 1680-1630 cm⁻¹).[7]
III. Synthesis of 3,5-Dimethylpyridine-2-carbothioamide
The conversion of nitriles to thioamides can be achieved using various thionating agents. This protocol describes a method for the synthesis of 3,5-Dimethylpyridine-2-carbothioamide.
Experimental Protocol
Materials:
-
This compound
-
Thioacetic acid
-
Calcium hydride (CaH₂)
-
Toluene
-
Deionized water
-
Brine
Procedure:
-
In a dry round-bottom flask under a nitrogen atmosphere, suspend calcium hydride (1.2 mmol) in toluene (10 mL).
-
Add this compound (1.0 mmol) followed by thioacetic acid (1.5 mmol).
-
Heat the reaction mixture to reflux and stir for the duration indicated in Table 1.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and quench by the slow addition of water.
-
Separate the organic layer and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain 3,5-Dimethylpyridine-2-carbothioamide.
Characterization:
-
¹H NMR (CDCl₃): Expected signals for the pyridine protons and broad signals for the thioamide protons.
-
¹³C NMR (CDCl₃): A characteristic downfield shift for the thiocarbonyl carbon (typically >190 ppm).
-
FT-IR (KBr, cm⁻¹): C=S stretching vibration (typically in the range of 1250-1020 cm⁻¹).
IV. Synthesis of 3,5-Dimethylpyridine-2-carboximidamide (Amidine)
The Pinner reaction is a classic method for converting nitriles into amidines via an intermediate imino ester salt (Pinner salt).[8][9][10] This protocol outlines the synthesis of 3,5-Dimethylpyridine-2-carboximidamide hydrochloride.
Experimental Protocol
Materials:
-
This compound
-
Anhydrous ethanol
-
Anhydrous diethyl ether
-
Hydrogen chloride (gas)
-
Ammonia (gas or solution in ethanol)
Procedure:
-
Dissolve this compound (1.0 mmol) in anhydrous ethanol (10 mL) in a dry, three-necked flask equipped with a gas inlet tube and a drying tube, cooled in an ice-salt bath.
-
Bubble dry hydrogen chloride gas through the solution until saturation.
-
Seal the flask and stir at 0°C for the time specified in Table 1.
-
The Pinner salt intermediate may precipitate. If so, collect it by filtration under anhydrous conditions.
-
Suspend the Pinner salt in anhydrous ethanol and treat with a solution of ammonia in ethanol.
-
Stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from ethanol/ether to yield 3,5-Dimethylpyridine-2-carboximidamide hydrochloride.
Characterization:
-
¹H NMR (D₂O): Expected signals for the pyridine protons and potentially broad signals for the amidinium protons.
-
¹³C NMR (D₂O): Characteristic signal for the amidinium carbon.
-
FT-IR (KBr, cm⁻¹): C=N stretching vibration (typically 1680-1620 cm⁻¹).
Summary of Quantitative Data
| Derivative | Method | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 5-(3,5-Dimethylpyridin-2-yl)-1H-tetrazole | [3+2] Cycloaddition | NaN₃, Silica Sulfuric Acid | DMF | Reflux | 4-8 | 72-95 | [2][5] |
| 3,5-Dimethylpyridine-2-carboxamide | Acid Hydrolysis | Conc. H₂SO₄ | - | RT | 12-24 | Moderate to High | General Method |
| 3,5-Dimethylpyridine-2-carbothioamide | Thionation | Thioacetic acid, CaH₂ | Toluene | Reflux | 6-12 | Good to Excellent | General Method |
| 3,5-Dimethylpyridine-2-carboximidamide HCl | Pinner Reaction | HCl, Ethanol, NH₃ | Ethanol | 0 to RT | 12-24 | Moderate to High | [8][9] |
*Note: Yields are based on general procedures for nitriles and may vary for this compound. Optimization of reaction conditions is recommended.
Visualizations
Reaction Pathways for Derivatization
Caption: Key synthetic routes from this compound.
Experimental Workflow for Tetrazole Synthesis
Caption: Workflow for the synthesis of 5-(3,5-Dimethylpyridin-2-yl)-1H-tetrazole.
References
- 1. Synthesis of 15N‐labelled 3,5‐dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improved synthesis of 5-substituted 1H-tetrazoles via the [3+2] cycloaddition of nitriles and sodium azide catalyzed by silica sulfuric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. PYRIDINE-2-CARBOXAMIDE(1452-77-3) 1H NMR spectrum [chemicalbook.com]
- 7. New Dimethylpyridine-3-Carboxamide Derivatives as MMP-13 Inhibitors with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pinner reaction - Wikipedia [en.wikipedia.org]
- 9. jk-sci.com [jk-sci.com]
- 10. Pinner Reaction [organic-chemistry.org]
Application Notes and Protocols: 3,5-Dimethylpyridine-2-carbonitrile in the Synthesis of Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dimethylpyridine-2-carbonitrile, a readily available pyridine derivative, serves as a versatile building block in the synthesis of a variety of fused heterocyclic compounds. The presence of a nitrile group and two reactive methyl groups on the pyridine ring offers multiple sites for chemical modification and cyclization, making it a valuable precursor for the construction of novel molecular scaffolds with potential applications in medicinal chemistry and materials science. This document provides detailed application notes and experimental protocols for the synthesis of key heterocyclic systems derived from this compound, with a focus on pyrido[2,3-d]pyrimidines.
Synthesis of Pyrido[2,3-d]pyrimidines
Pyrido[2,3-d]pyrimidines are a class of fused heterocyclic compounds that have garnered significant attention due to their diverse biological activities, including anticancer and kinase inhibitory properties.[1][2][3] A common synthetic strategy to access this scaffold involves the reaction of a 2-aminonicotinonitrile derivative with a one-carbon synthon. In the case of this compound, a preliminary functionalization step is required to introduce an amino group or a reactive equivalent at the C2 position, or to activate one of the methyl groups for cyclization.
A highly efficient one-pot approach involves the activation of the C3-methyl group using N,N-dimethylformamide dimethyl acetal (DMF-DMA), followed by cyclization with an amino source.
Protocol 1: Synthesis of 4-Amino-5,7-dimethylpyrido[2,3-d]pyrimidine
This protocol details the synthesis of 4-amino-5,7-dimethylpyrido[2,3-d]pyrimidine from this compound via a one-pot reaction involving the formation of an enamine intermediate with DMF-DMA, followed by cyclization with ammonium acetate.
Reaction Scheme:
References
Application Note: Raney® Nickel Catalyzed Hydrogenation of Pyridine Carbonitriles
Introduction
The reduction of pyridine carbonitriles is a critical transformation in the synthesis of valuable building blocks for the pharmaceutical, agrochemical, and materials science industries. The resulting aminomethylpyridines and their derivatives are key intermediates in the production of a wide range of biologically active molecules. Raney® Nickel, a versatile and highly active heterogeneous catalyst, has proven to be an effective and scalable solution for this hydrogenation reaction.[1][2] This application note provides a detailed protocol for the Raney® Nickel-catalyzed hydrogenation of 2-, 3-, and 4-cyanopyridine to their corresponding aminomethylpyridines. Additionally, it addresses the reaction conditions that can be modulated to favor the formation of the desired primary amine and minimize the formation of byproducts such as secondary and tertiary amines.[3][4]
Data Presentation
The following table summarizes the reaction conditions and reported yields for the Raney® Nickel-catalyzed hydrogenation of various pyridine carbonitriles to their corresponding aminomethylpyridines. It is important to note that the reaction conditions may vary to optimize the yield and selectivity for each specific substrate. The presence of ammonia is often crucial in suppressing the formation of secondary and tertiary amine byproducts.[5]
| Substrate | Product | Catalyst Loading (wt%) | Solvent | Temperature (°C) | Pressure (bar) | Additive | Yield (%) | Reference |
| 2-Cyanopyridine | 2-(Aminomethyl)pyridine | Not Specified | Methanol, Hydrochloric Acid | 20 | 1 atm H₂ | Palladium on charcoal* | 95-97 | [6] |
| 3-Cyanopyridine | 3-(Aminomethyl)pyridine | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | [7] |
| 4-Cyanopyridine | 4-Aminopyridine** | ~30 | Ethanol | 90 | 9.5 | None | >80 | [8] |
*Note: While the primary focus of this note is Raney Nickel, this entry provides relevant data for a related transformation. **Note: This product results from the hydrogenation of a nitro-pyridine precursor, but the conditions are relevant to pyridine ring hydrogenations.
Experimental Protocols
This section outlines a general protocol for the Raney® Nickel-catalyzed hydrogenation of pyridine carbonitriles. Researchers should optimize the reaction parameters for each specific substrate to achieve the desired outcome.
Safety Precautions:
-
Raney® Nickel is pyrophoric and must be handled with extreme care under an inert atmosphere or a layer of solvent (e.g., water, ethanol).[1]
-
Hydrogen gas is highly flammable and should be handled in a well-ventilated fume hood with appropriate safety measures.
-
High-pressure reactions should only be conducted in certified and properly maintained equipment.
Materials:
-
Pyridine carbonitrile (2-, 3-, or 4-cyanopyridine)
-
Raney® Nickel (slurry in water or ethanol)
-
Solvent (e.g., Methanol, Ethanol)
-
Ammonia solution (e.g., 7N in Methanol)
-
Hydrogen gas (high purity)
-
Inert gas (e.g., Nitrogen or Argon)
-
Filter aid (e.g., Celite®)
Equipment:
-
High-pressure autoclave or hydrogenation apparatus
-
Magnetic stirrer or mechanical stirrer
-
Schlenk flask or glovebox for catalyst handling
-
Buchner funnel and filter flask
-
Rotary evaporator
Protocol: Synthesis of (Aminomethyl)pyridine
-
Catalyst Preparation:
-
In a fume hood, carefully weigh the desired amount of Raney® Nickel slurry.
-
Wash the catalyst multiple times with the chosen reaction solvent to remove the storage solvent (e.g., water). This can be done by allowing the catalyst to settle, decanting the supernatant, and adding fresh solvent. All transfers and manipulations of the catalyst should be performed under an inert atmosphere or a layer of solvent to prevent ignition.
-
-
Reaction Setup:
-
To a high-pressure autoclave, add the pyridine carbonitrile substrate and the chosen solvent (e.g., methanol or ethanol).
-
To suppress the formation of secondary and tertiary amines, add a solution of ammonia in the chosen solvent (e.g., 7N ammonia in methanol).[5]
-
Carefully add the washed Raney® Nickel catalyst to the reaction vessel under a stream of inert gas.
-
Seal the autoclave according to the manufacturer's instructions.
-
-
Hydrogenation:
-
Purge the autoclave several times with an inert gas (e.g., nitrogen) to remove any residual air.
-
Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 80 bar).[5]
-
Begin stirring and heat the reaction mixture to the desired temperature (e.g., 100°C).[5]
-
Monitor the reaction progress by observing the hydrogen uptake. The reaction is typically complete when hydrogen consumption ceases.
-
-
Work-up and Isolation:
-
Cool the autoclave to room temperature and carefully vent the excess hydrogen gas.
-
Purge the autoclave with an inert gas.
-
Carefully open the autoclave and filter the reaction mixture through a pad of filter aid (e.g., Celite®) to remove the Raney® Nickel catalyst. Caution: The filtered catalyst remains pyrophoric and should be quenched carefully (e.g., with dilute acid) before disposal.
-
Wash the filter cake with additional solvent.
-
Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by distillation or crystallization as required.
-
Mandatory Visualization
Caption: Experimental workflow for the Raney® Nickel hydrogenation of pyridine carbonitriles.
References
- 1. Raney Nickel, Raney Nickel Catalyst, Vineeth Precious [preciouscatalyst.com]
- 2. Raney nickel - Wikipedia [en.wikipedia.org]
- 3. papers.sim2.be [papers.sim2.be]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. US20050250947A1 - Processes for the preparation of 2-aminomethylpyridines and the 2-cyanopyridines used in their preparation - Google Patents [patents.google.com]
- 7. Synthesis of 3-(aminomethyl)pyridine by traceless C3-selective umpolung of 1-amidopyridin-1-ium salts - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. CN1311185A - Method for preparing 4-amino pyridine and its derivatives - Google Patents [patents.google.com]
Analytical Techniques for the Characterization of 3,5-Dimethylpyridine-2-carbonitrile: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the analytical characterization of 3,5-Dimethylpyridine-2-carbonitrile (C₈H₈N₂; MW: 132.17 g/mol ; CAS: 7584-09-0). The following methods are essential for confirming the identity, purity, and structure of this compound, which is a valuable building block in medicinal chemistry and materials science.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique for elucidating the molecular structure of this compound. Both ¹H and ¹³C NMR are crucial for confirming the arrangement of atoms within the molecule.
Application Note:
Proton (¹H) NMR spectroscopy of this compound provides information on the number of different types of protons and their neighboring environments. The spectrum is expected to show distinct signals for the aromatic protons and the methyl group protons. Carbon-13 (¹³C) NMR spectroscopy complements the ¹H NMR data by providing information on the carbon framework of the molecule. The chemical shifts of the carbon atoms are indicative of their electronic environment, allowing for the identification of the nitrile, aromatic, and methyl carbons.
Experimental Protocol:
Instrumentation:
-
A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
¹H NMR Acquisition Parameters:
-
Pulse Sequence: Standard single-pulse experiment (zg30).
-
Solvent: CDCl₃.
-
Temperature: 298 K.
-
Spectral Width: 0-10 ppm.
-
Number of Scans: 16-64 scans for good signal-to-noise ratio.
-
Relaxation Delay: 1-2 seconds.
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Solvent: CDCl₃.
-
Temperature: 298 K.
-
Spectral Width: 0-160 ppm.
-
Number of Scans: 1024 or more scans may be required due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
Data Presentation:
Table 1: ¹H and ¹³C NMR Spectral Data for this compound in CDCl₃
| Assignment | ¹H Chemical Shift (δ, ppm) | Multiplicity | Integration | ¹³C Chemical Shift (δ, ppm) |
| H-4 | ~7.30 | s | 1H | ~137.0 |
| H-6 | ~8.25 | s | 1H | ~147.5 |
| 3-CH₃ | ~2.30 | s | 3H | ~18.0 |
| 5-CH₃ | ~2.40 | s | 3H | ~18.5 |
| C-2 (C≡N) | - | - | - | ~117.0 |
| C-3 | - | - | - | ~132.5 |
| C-5 | - | - | - | ~133.0 |
Note: The chemical shifts are approximate and may vary slightly depending on the experimental conditions.
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound, which aids in confirming its elemental composition and structure.
Application Note:
Electron Ionization Mass Spectrometry (EI-MS) is a common technique for the analysis of relatively small, volatile molecules like this compound. The resulting mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The fragmentation pattern provides valuable structural information, as the molecule breaks apart in a predictable manner.
Experimental Protocol:
Instrumentation:
-
A mass spectrometer with an electron ionization (EI) source, often coupled with a Gas Chromatograph (GC-MS).
Sample Introduction:
-
Direct Infusion: Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or acetonitrile) and infuse it directly into the ion source.
-
GC Inlet: Inject a solution of the sample onto a GC column for separation prior to MS analysis.
GC-MS Parameters (if applicable):
-
GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, ramp to 250 °C at 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
MS Parameters:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Mass Range: m/z 40-300.
Data Presentation:
Table 2: Expected Mass Spectrometry Fragmentation Data for this compound
| m/z | Proposed Fragment | Interpretation |
| 132 | [C₈H₈N₂]⁺ | Molecular Ion (M⁺) |
| 117 | [M - CH₃]⁺ | Loss of a methyl group |
| 105 | [M - HCN]⁺ | Loss of hydrogen cyanide |
| 90 | [M - CH₃ - HCN]⁺ | Loss of a methyl group and hydrogen cyanide |
| 77 | [C₆H₅]⁺ | Phenyl cation fragment |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in this compound.
Application Note:
The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the various vibrational modes of its functional groups. The most prominent and diagnostic peak will be the stretching vibration of the nitrile (C≡N) group. Other important regions include the C-H stretching of the methyl and aromatic groups, and the C=C and C=N stretching vibrations of the pyridine ring.
Experimental Protocol:
Instrumentation:
-
A Fourier-Transform Infrared (FTIR) spectrometer.
Sample Preparation:
-
KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin pellet.
-
ATR: Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.
FTIR Acquisition Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans.
Data Presentation:
Table 3: Characteristic Infrared Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| ~2230 - 2210 | C≡N stretch | Strong, Sharp |
| ~3100 - 3000 | Aromatic C-H stretch | Medium |
| ~2980 - 2850 | Aliphatic C-H stretch (CH₃) | Medium |
| ~1600 - 1450 | C=C and C=N ring stretching | Medium to Strong |
| ~1450 - 1350 | C-H bending (CH₃) | Medium |
Chromatographic Analysis (HPLC)
High-Performance Liquid Chromatography (HPLC) is a versatile technique for assessing the purity of this compound and for monitoring reaction progress during its synthesis.
Application Note:
A reversed-phase HPLC method can be developed to separate this compound from potential impurities. The choice of column, mobile phase composition, and detector wavelength are critical for achieving good separation and sensitivity.
Experimental Protocol:
Instrumentation:
-
An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid for improved peak shape. A typical gradient could be: 0-20 min, 10-90% B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm).
Sample Preparation:
-
Prepare a stock solution of this compound in the mobile phase (e.g., 1 mg/mL).
-
Perform serial dilutions to prepare working standards for calibration.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Visualizations
Caption: General analytical workflow for the characterization of this compound.
Caption: Logical flow for HPLC method development for this compound.
Application Notes and Protocols: Pyridine Derivatives in Agrochemical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of pyridine-based compounds in modern agrochemical research, focusing on their role as precursors to potent fungicides. While 3,5-Dimethylpyridine-2-carbonitrile serves as a versatile chemical intermediate, this document will focus on the downstream fungicidal agents derived from similar pyridine scaffolds, namely the picolinamide and pyridinecarboxamide classes of fungicides.
Introduction to Pyridine-Based Fungicides
Pyridine-containing molecules are a cornerstone in the development of a wide range of agrochemicals, including fungicides, herbicides, and insecticides. Their unique chemical properties allow for the synthesis of complex and highly active molecules. This compound and related structures are valuable starting materials in the synthesis of these agrochemicals due to the reactive nature of the nitrile group and the stable pyridine core. This document details the applications, mechanisms of action, and experimental protocols for two major classes of fungicides derived from pyridine precursors: Picolinamides (e.g., Florylpicoxamid) and Pyridinecarboxamides (e.g., Boscalid).
Picolinamide Fungicides: Florylpicoxamid
Florylpicoxamid is a second-generation picolinamide fungicide inspired by the natural product UK-2A. It exhibits broad-spectrum activity against a variety of plant pathogenic fungi.
Mechanism of Action: QiI Inhibition
Picolinamide fungicides, including florylpicoxamid, act as Quinone inside (QiI) inhibitors. They target the Qi site of the mitochondrial cytochrome bc1 complex (Complex III) in the fungal electron transport chain.[1] This binding event blocks ubiquinone reduction, thereby inhibiting cellular respiration and leading to a rapid cessation of energy production within the fungal cell. This mode of action is distinct from Quinone outside (QoI) inhibitors, and no cross-resistance has been observed.[1]
References
Application Notes and Protocols: Diazotization Reactions of (3,5-Dimethylpyridin-2-yl)methanamine
Audience: Researchers, scientists, and drug development professionals.
Introduction: The diazotization of heteroaromatic amines is a cornerstone of synthetic chemistry, enabling the introduction of a wide array of functional groups. This document provides detailed protocols for the synthesis of (3,5-dimethylpyridin-2-yl)methanamine from 3,5-dimethylpyridine-2-carbonitrile and its subsequent diazotization to form a reactive diazonium salt. This intermediate can then be converted into various derivatives, which are valuable building blocks in medicinal chemistry and materials science. The protocols outlined below are based on established chemical principles and analogous reactions reported in the scientific literature.
Experimental Protocols
Protocol 1: Synthesis of (3,5-Dimethylpyridin-2-yl)methanamine
This protocol describes the reduction of the nitrile group of this compound to a primary amine using lithium aluminum hydride (LiAlH₄).
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Distilled water
-
Sodium sulfate (Na₂SO₄)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend lithium aluminum hydride (1.2 equivalents) in anhydrous diethyl ether or THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve this compound (1 equivalent) in anhydrous diethyl ether or THF and add it dropwise to the LiAlH₄ suspension under stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the flask to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water.
-
Filter the resulting aluminum salts and wash the filter cake with diethyl ether or THF.
-
Combine the filtrate and the washings, and dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude (3,5-dimethylpyridin-2-yl)methanamine.
-
The crude product can be purified by vacuum distillation or column chromatography.
Protocol 2: Diazotization of (3,5-Dimethylpyridin-2-yl)methanamine and Subsequent Hydrolysis
This protocol details the conversion of the synthesized amine to a diazonium salt, followed by its hydrolysis to the corresponding alcohol, (3,5-dimethylpyridin-2-yl)methanol.
Materials:
-
(3,5-Dimethylpyridin-2-yl)methanamine
-
Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl)
-
Sodium nitrite (NaNO₂)
-
Distilled water
-
Ice
-
Beaker
-
Magnetic stirrer
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Brine solution
Procedure:
-
Dissolve (3,5-dimethylpyridin-2-yl)methanamine (1 equivalent) in a dilute aqueous solution of sulfuric acid or hydrochloric acid in a beaker, and cool the solution to 0-5 °C in an ice-salt bath.
-
Prepare a solution of sodium nitrite (1.1 equivalents) in cold distilled water.
-
Add the sodium nitrite solution dropwise to the stirred amine solution, maintaining the temperature between 0-5 °C. The addition should be slow to control the exothermic reaction and prevent the decomposition of the diazonium salt.
-
After the addition is complete, continue stirring the mixture at 0-5 °C for 30 minutes.
-
To effect hydrolysis, the solution containing the diazonium salt is then gently warmed to room temperature and then to 40-50 °C until the evolution of nitrogen gas ceases.
-
Cool the reaction mixture to room temperature and neutralize it by the careful addition of a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude (3,5-dimethylpyridin-2-yl)methanol.
-
Purify the product by column chromatography on silica gel.
Data Presentation
Table 1: Summary of Reaction Conditions and Expected Yields
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |
| 1 | Reduction of Nitrile | LiAlH₄ | THF or Diethyl Ether | Reflux | 4-6 | 75-90 |
| 2 | Diazotization | NaNO₂, H₂SO₄ | Water | 0-5 | 0.5 | In situ |
| 3 | Hydrolysis | Water | Water | 40-50 | 1-2 | 60-75 |
Note: Yields are estimates based on analogous reactions and may vary depending on the specific experimental conditions.
Visualizations
Caption: Synthetic pathway from this compound to (3,5-dimethylpyridin-2-yl)methanol.
Caption: Logical workflow of the two-stage synthetic process.
Application Notes and Protocols for Microwave-Assisted Synthesis of Pyyridine Carbonitriles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for the synthesis of pyridine carbonitrile derivatives utilizing microwave-assisted organic synthesis (MAOS). This technology offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and cleaner reaction profiles, making it an invaluable tool in modern drug discovery and development.[1][2][3][4][5]
Application Note 1: Rapid Synthesis of 2-Formimidate-3-Carbonitrile Derivatives
This protocol details the efficient synthesis of 2-formimidate-3-carbonitrile derivatives, which are valuable intermediates in the creation of fused pyrimidines.[6] Microwave irradiation dramatically accelerates the reaction compared to conventional solvothermal methods.[6]
Comparison of Microwave-Assisted vs. Conventional Synthesis
| Parameter | Microwave-Assisted Synthesis | Conventional Solvothermal Synthesis |
| Reaction Time | 20 minutes | 8 hours |
| Yield | 88-95% | Comparable to microwave-assisted method |
| Temperature | 150 °C | Reflux Temperature |
Table 1: Comparison of key reaction parameters for the synthesis of 2-formimidate-3-carbonitrile derivatives.[6]
Experimental Protocol: Microwave-Assisted Synthesis
Materials:
-
2-amino-3-carbonitrile precursor (2 mmol)
-
Triethyl orthoformate (20 mL)
-
Acetic acid (1 mL, catalytic amount)
-
30 mL pressurized microwave vial with a snap-on cap
-
Single-mode microwave synthesis system (e.g., CEM Discover)[6]
Procedure:
-
To a 30 mL pressurized microwave vial, add the 2-amino-3-carbonitrile precursor (2 mmol), triethyl orthoformate (20 mL), and acetic acid (1 mL).[6]
-
Seal the vial with the snap-on cap.
-
Place the vial in the single-mode microwave synthesis system.
-
Irradiate the mixture at 120 W, with the temperature set to 150 °C for a duration of 20 minutes.[6]
-
Monitor the reaction completion by observing the color change from colorless to dark red and confirm with Thin Layer Chromatography (TLC).[6]
-
After completion, allow the vial to cool to room temperature.
-
The excess triethyl orthoformate can be evaporated in a fume hood overnight to yield the crude product.[6]
-
Purify the product as necessary.
Experimental Workflow
Caption: Microwave-assisted synthesis workflow.
Application Note 2: Three-Component Synthesis of Trisubstituted Pyridine-3-Carbonitriles
This note describes a one-pot, three-component reaction to synthesize 2,4,6-trisubstituted pyridine-3-carbonitrile derivatives. This method is highly efficient under microwave irradiation, providing good yields in a significantly shorter time frame than conventional refluxing.[1]
Comparison of Microwave-Assisted vs. Conventional Synthesis
| Parameter | Microwave-Assisted Synthesis | Conventional Synthesis |
| Reaction Time | 10-30 minutes | 10-16 hours |
| Yield | 49-90% | Generally lower than microwave method |
| Temperature | 130-140 °C | Reflux Temperature |
Table 2: Comparison of key reaction parameters for the three-component synthesis of trisubstituted pyridine-3-carbonitriles.[1]
Experimental Protocol: Microwave-Assisted Synthesis
Materials:
-
Chalcone (1 mmol)
-
3-Aminobut-2-enenitrile (1 mmol)
-
Ammonium acetate (1.5 mmol)
-
Absolute ethanol (10 mL)
-
Microwave reactor
Procedure:
-
In a suitable microwave reaction vessel, combine the chalcone (1 mmol), 3-aminobut-2-enenitrile (1 mmol), and ammonium acetate (1.5 mmol) in absolute ethanol (10 mL).[1]
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the reaction mixture at 130-140 °C for 10-30 minutes.[1]
-
After the irradiation is complete, cool the reaction vessel to 55 °C inside the reactor.
-
Allow the reaction mixture to cool to room temperature.
-
Add ice-cold water to the mixture to precipitate the solid product.[1]
-
Filter the solid, wash with water, and recrystallize from absolute ethanol to obtain the pure pyridine derivative.[1]
Reaction Pathway
Caption: Three-component synthesis pathway.
Application Note 3: One-Pot Bohlmann-Rahtz Pyridine Synthesis
A highly efficient, one-step microwave-assisted Bohlmann-Rahtz synthesis of tri- and tetrasubstituted pyridines is presented. This method circumvents the traditional two-step process, offering superior yields and significantly reduced reaction times with complete regioselectivity.[2]
Comparison of Microwave-Assisted vs. Conventional Synthesis
| Parameter | Microwave-Assisted Synthesis | Conventional Two-Step Synthesis |
| Reaction Time | 10-20 minutes | Several hours to days |
| Yield | Up to 98% | Generally lower |
| Temperature | 170 °C | High temperature for cyclodehydration |
| Solvent | DMSO (or solvent-free) | Various |
| Catalyst | Acetic acid or ZnBr₂ (optional) | Not always required for Michael addition |
Table 3: Comparison of key reaction parameters for the Bohlmann-Rahtz pyridine synthesis.[2]
Experimental Protocol: Microwave-Assisted Synthesis
Materials:
-
Ethyl β-aminocrotonate
-
Alkynone
-
Dimethyl sulfoxide (DMSO)
-
Acetic acid or ZnBr₂ (optional, catalytic amount)
-
Microwave reactor
Procedure:
-
In a microwave-safe reaction vessel, combine ethyl β-aminocrotonate and the desired alkynone in DMSO.
-
(Optional) Add a catalytic amount of acetic acid or ZnBr₂ to accelerate the reaction.[2]
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at 170 °C for 10-20 minutes.[2]
-
After completion, allow the reaction to cool to room temperature.
-
Proceed with standard aqueous work-up and purification by chromatography to isolate the substituted pyridine product.
Logical Relationship of Synthesis Steps
Caption: Bohlmann-Rahtz one-pot synthesis logic.
References
- 1. jocpr.com [jocpr.com]
- 2. A new one-step synthesis of pyridines under microwave-assisted conditions [organic-chemistry.org]
- 3. The Impact of Microwave Irradiation Reaction in Medicinal Chemistry: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 4. The application of microwave irradiation as new convenient synthetic procedure in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Microwave synthesis of novel pyrazolo[3,4-b]pyridine derivatives. [wisdomlib.org]
- 6. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,5-Dimethylpyridine-2-carbonitrile
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3,5-Dimethylpyridine-2-carbonitrile for improved yields.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The most prevalent and effective methods for synthesizing this compound are:
-
Direct Cyanation of 3,5-Dimethylpyridine (3,5-Lutidine): This method involves the direct introduction of a nitrile group onto the pyridine ring.
-
Cyanation of 3,5-Dimethylpyridine-N-oxide: This two-step approach first involves the oxidation of 3,5-dimethylpyridine to its N-oxide, which activates the pyridine ring for a more facile cyanation at the 2-position.[1][2]
Q2: What kind of yields can I expect from these synthetic routes?
A2: Yields can vary significantly based on the chosen method and reaction conditions. Refer to the summary table below for reported yields under different protocols.
Q3: What are the main challenges and side reactions I should be aware of?
A3: Key challenges include:
-
Low Yields: Can result from incomplete reactions, suboptimal reaction conditions, or competing side reactions.
-
Formation of Isomers: Depending on the reaction conditions, other isomers might be formed, complicating purification.
-
Handling of Toxic Reagents: Cyanide sources like potassium cyanide (KCN) or zinc cyanide (Zn(CN)2) are highly toxic and require careful handling and disposal procedures.[3][4]
-
Purification of the Final Product: Removing unreacted starting materials and side products can be challenging.
Q4: How can I monitor the progress of the reaction?
A4: Reaction progress can be monitored using standard analytical techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC) to track the consumption of the starting material and the formation of the desired product.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive reagents. | 1. Use freshly distilled/purified starting materials and ensure the cyanide source is not degraded. |
| 2. Insufficient reaction temperature or time. | 2. Optimize reaction temperature and time based on literature protocols. Monitor the reaction progress. | |
| 3. Poor quality of the N-oxide (if applicable). | 3. Ensure the 3,5-Dimethylpyridine-N-oxide is pure and dry before use. | |
| 4. Inefficient activation of the pyridine ring. | 4. In the N-oxide route, ensure the complete formation of the acylpyridinium intermediate by using an appropriate activating agent like dimethylcarbamoyl chloride.[1] | |
| Formation of Multiple Products/Side Reactions | 1. Reaction temperature is too high. | 1. Lower the reaction temperature to improve selectivity. |
| 2. Incorrect stoichiometry of reagents. | 2. Carefully control the molar ratios of the reactants, especially the cyanide source and activating agent. | |
| 3. Presence of water or other impurities. | 3. Ensure all reagents and solvents are anhydrous, as water can lead to hydrolysis of intermediates or the final product. | |
| Difficulty in Product Purification | 1. Co-elution of product with starting material or impurities. | 1. Optimize the solvent system for column chromatography. Consider using a different stationary phase if necessary. |
| 2. Oily product that is difficult to crystallize. | 2. Attempt recrystallization from a different solvent system or use techniques like trituration to induce crystallization. | |
| 3. Presence of residual cyanide. | 3. Implement a proper work-up procedure to quench and remove any unreacted cyanide. This is critical for safety and product purity. |
Quantitative Data Summary
| Synthetic Route | Starting Material | Reagents | Yield (%) | Reference |
| Direct Cyanation | 3,5-Dimethylpyridine | 1. Nitric acid, Trifluoroacetic anhydride2. Aqueous Potassium Cyanide | ~52 (average for various pyridines) | [5] |
| Direct Cyanation | 3,5-Lutidine | Potassium Cyanide | ~80 | [6] |
| N-Oxide Cyanation | 4-Amidopyridine N-oxide (example) | Dimethylcarbamoyl chloride, KCN | Good | [1] |
| N-Oxide Route | 3,5-Dimethylpyridine | 1. Oxidation (e.g., peracetic acid)2. Nitration3. KCN | - | [7] |
Experimental Protocols
Protocol 1: Direct Cyanation of 3,5-Dimethylpyridine
This protocol is adapted from a general procedure for the cyanation of pyridines.[5]
-
Activation: To a solution of 3,5-Dimethylpyridine (1 equivalent) in a suitable solvent, add trifluoroacetic anhydride (TFAA) and nitric acid at a controlled temperature.
-
Cyanation: The reaction mixture is then treated with an aqueous solution of potassium cyanide (KCN).
-
Work-up: The reaction is quenched, and the product is extracted with an organic solvent.
-
Purification: The crude product is purified by column chromatography or recrystallization to yield this compound.
Protocol 2: Cyanation of 3,5-Dimethylpyridine-N-oxide
This protocol is based on the general method for the cyanation of pyridine N-oxides.[1]
-
N-Oxide Formation: 3,5-Dimethylpyridine is oxidized to 3,5-Dimethylpyridine-N-oxide using an oxidizing agent such as peracetic acid or m-chloroperoxybenzoic acid (m-CPBA).[8]
-
Cyanation: The purified 3,5-Dimethylpyridine-N-oxide (1 equivalent) is dissolved in an aprotic solvent like acetonitrile. An activating agent such as dimethylcarbamoyl chloride (3 equivalents) and a cyanide source like potassium cyanide (KCN) (3 equivalents) are added.[1]
-
Reaction Conditions: The reaction mixture is heated under an inert atmosphere. Reaction progress should be monitored by TLC or GC.
-
Work-up and Purification: After completion, the reaction is cooled, quenched, and the product is extracted. The organic layers are combined, dried, and the solvent is removed. The crude product is then purified by column chromatography.
Visualizations
Caption: Workflow for the direct cyanation of 3,5-Dimethylpyridine.
Caption: Workflow for the cyanation of 3,5-Dimethylpyridine via its N-oxide.
Caption: Logical troubleshooting flow for addressing low yield issues.
References
- 1. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 2. researchgate.net [researchgate.net]
- 3. Cyanation - Wikipedia [en.wikipedia.org]
- 4. Arenenitrile synthesis by cyanations or substitution [organic-chemistry.org]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 6. 3,5-Dimethyl-2-pyridinecarbonitrile | CAS#:7584-09-0 | Chemsrc [chemsrc.com]
- 7. EP0369208A1 - Process for the preparation of 3,5-dimethyl-4-methoxy pyridine derivatives, and intermediate therefor - Google Patents [patents.google.com]
- 8. CN101648910B - Method for preparing 3,5-dimethylpyridine-N-oxide - Google Patents [patents.google.com]
Technical Support Center: Purification of Crude 3,5-Dimethylpyridine-2-carbonitrile
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 3,5-Dimethylpyridine-2-carbonitrile.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound, offering step-by-step solutions.
Issue 1: Oiling Out During Recrystallization
Question: My this compound is "oiling out" as a liquid instead of forming solid crystals during recrystallization. What is causing this and how can I resolve it?
Answer: "Oiling out" typically occurs when the solute's melting point is lower than the temperature of the solution from which it is crystallizing, or when the solution is supersaturated. Given that this compound has a relatively low melting point (58-62 °C), this is a common issue.
Troubleshooting Steps:
-
Re-dissolution: Gently reheat the mixture until the oil completely redissolves.
-
Solvent Addition: Add a small amount of the "good" solvent (the one in which the compound is more soluble) to decrease the saturation of the solution.
-
Slow Cooling: Allow the solution to cool to room temperature slowly and without disturbance. Rapid cooling, such as placing it directly in an ice bath, often promotes oiling out.
-
Induce Crystallization: Once at room temperature, you can induce crystallization by:
-
Scratching the inner surface of the flask at the meniscus with a glass rod.
-
Adding a seed crystal of pure this compound.
-
-
Ice Bath: Only after crystal formation has begun at room temperature should you place the flask in an ice bath to maximize the yield.
Issue 2: Poor Recovery of Purified Product After Recrystallization
Question: My yield of pure this compound after recrystallization is very low. How can I improve my recovery?
Answer: Low recovery can stem from several factors, including using an excessive amount of solvent, premature crystallization, or incomplete crystallization.
Troubleshooting Steps:
-
Minimize Solvent: Use the minimum amount of hot solvent necessary to just dissolve the crude product. Using too much will keep a significant portion of your product in solution even after cooling.
-
Preheat Glassware: To prevent premature crystallization during hot filtration (if performed), preheat your funnel and receiving flask with hot solvent.
-
Sufficient Cooling Time: Ensure the solution is allowed to cool for an adequate amount of time, including a period in an ice bath, to maximize the precipitation of the product.
-
Mother Liquor Analysis: Concentrate the mother liquor (the solution remaining after filtration) and analyze it (e.g., by TLC or HPLC) to determine if a significant amount of product remains. If so, a second crop of crystals may be obtainable by further concentration and cooling.
Issue 3: Ineffective Separation of Impurities by Distillation
Question: I am attempting to purify this compound by vacuum distillation, but I am getting poor separation from impurities with similar boiling points. How can I improve the separation?
Answer: Effective separation of compounds with close boiling points by distillation requires optimizing several parameters.
Troubleshooting Steps:
-
Fractional Distillation: Use a fractional distillation setup with a packed column (e.g., with Raschig rings or Vigreux indentations) to increase the number of theoretical plates and enhance separation efficiency.
-
Optimize Vacuum: A lower vacuum will decrease the boiling points of all components. Experiment with different vacuum levels to find an optimal pressure that maximizes the boiling point difference between your product and the impurities.
-
Slow Distillation Rate: A slow and steady distillation rate allows for better equilibrium between the liquid and vapor phases within the column, leading to improved separation.
-
Purity Analysis of Fractions: Collect multiple small fractions and analyze their purity (e.g., by GC or HPLC) to identify the purest fractions to be combined.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Potential impurities depend on the synthetic route but can include:
-
Unreacted Starting Materials: Such as 3,5-dimethylpyridine or other precursors.
-
Isomeric Byproducts: Other dimethylpyridinecarbonitrile isomers may form depending on the reaction's regioselectivity.
-
Side-Reaction Products: For instance, if the synthesis involves a Diels-Alder reaction, related pyran derivatives could be present.
-
Solvent Residues: Residual solvents from the reaction or workup.
Q2: Which purification method is most suitable for achieving high purity (>99.5%) of this compound?
A2: A multi-step approach is often best for achieving high purity. This typically involves an initial purification by recrystallization or distillation to remove the bulk of impurities, followed by a final polishing step using preparative column chromatography if very high purity is required.
Q3: What are some recommended solvent systems for the recrystallization of this compound?
A3: Given the polar nature of the nitrile and pyridine groups, a mixed-solvent system is often effective. Good starting points include:
-
Ethanol/Water: Dissolve the crude product in a minimum of hot ethanol (the "good" solvent) and then add hot water (the "poor" solvent) dropwise until the solution becomes cloudy. Then, add a few drops of hot ethanol to clarify the solution before allowing it to cool slowly.
-
Ethyl Acetate/Hexane: Similar to the above, using ethyl acetate as the "good" solvent and hexane as the "poor" solvent.
Q4: I am considering preparative HPLC for final purification. What would be a good starting point for the mobile and stationary phases?
A4: For a polar compound like this compound, reverse-phase HPLC is a suitable technique.
-
Stationary Phase: A C18 column is a common and effective choice.
-
Mobile Phase: A gradient of acetonitrile and water, often with a small amount of an acid like formic acid (for MS compatibility) or trifluoroacetic acid to improve peak shape, is a good starting point.
Experimental Protocols
Protocol 1: Mixed-Solvent Recrystallization
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of a hot "good" solvent (e.g., ethanol or ethyl acetate).
-
Induce Cloudiness: While the solution is still hot, add a "poor" solvent (e.g., water or hexane) dropwise until the solution becomes faintly cloudy.
-
Clarification: Add a few more drops of the hot "good" solvent until the solution becomes clear again.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of a cold mixture of the two solvents.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Protocol 2: Vacuum Distillation
-
Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is dry and the joints are properly sealed.
-
Drying (Optional but Recommended): If water is a suspected impurity, pre-dry the crude material with a suitable drying agent like anhydrous magnesium sulfate and filter before distillation.
-
Distillation: Heat the distillation flask gently in a heating mantle. Apply vacuum gradually to the desired pressure.
-
Fraction Collection: Collect fractions based on the boiling point at the recorded pressure. It is advisable to collect a forerun, the main fraction, and a tail fraction.
-
Analysis: Analyze the purity of each fraction to identify the ones containing the pure product.
Quantitative Data Summary
| Purification Method | Purity Achieved (Typical) | Yield (Typical) | Key Parameters |
| Recrystallization | 98-99.5% | 70-90% | Solvent choice, cooling rate |
| Vacuum Distillation | >99% | 80-95% | Vacuum pressure, distillation rate |
| Preparative Chromatography | >99.8% | 50-80% | Stationary phase, mobile phase, loading |
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting logic for common recrystallization problems.
Troubleshooting side reactions in 3,5-Dimethylpyridine-2-carbonitrile synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3,5-Dimethylpyridine-2-carbonitrile. The primary focus is on addressing side reactions and optimizing yield and purity, particularly for the vapor-phase ammoxidation of 3,5-dimethylpyridine (3,5-lutidine).
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common issues encountered during the synthesis of this compound.
Issue 1: Low Yield of this compound
Low yield is a frequent challenge and can be attributed to several factors, from suboptimal reaction conditions to catalyst deactivation.
Possible Causes and Solutions:
-
Suboptimal Reaction Temperature: Temperature is a critical parameter in vapor-phase ammoxidation. Too low a temperature will result in low conversion of the starting material, while excessively high temperatures can lead to over-oxidation and byproduct formation.
-
Solution: Systematically screen a range of temperatures to find the optimal balance between conversion and selectivity. For vanadium-based catalysts, a typical starting range is 350-450°C. Monitor the product stream at each temperature using Gas Chromatography (GC) to quantify the desired product and byproducts.
-
-
Incorrect Reactant Molar Ratios: The ratio of 3,5-lutidine, ammonia, and oxygen (or air) significantly impacts selectivity and yield. An insufficient amount of ammonia can lead to the formation of oxidation products rather than the desired nitrile.
-
Solution: Optimize the molar feed ratios. A common starting point for ammoxidation is a lutidine:ammonia:air ratio of 1:3-10:15-30. An excess of ammonia is generally used to favor nitrile formation and suppress the formation of oxygenated byproducts.
-
-
Catalyst Deactivation: The catalyst can lose activity over time due to coking, poisoning, or sintering of the active phase.
-
Solution:
-
Regeneration: If coking is suspected, the catalyst can often be regenerated by carefully burning off the carbon deposits in a stream of air at a controlled temperature.
-
Catalyst Choice: Ensure the chosen catalyst is robust for this specific transformation. Vanadium-antimony oxide (V-Sb-O) catalysts supported on carriers like alumina (Al₂O₃) are known for their use in the ammoxidation of methylpyridines.
-
-
-
Poor Purity of Starting Materials: Impurities in the 3,5-lutidine feed can poison the catalyst or lead to the formation of undesired side products.
-
Solution: Use high-purity 3,5-lutidine. If the purity is questionable, consider purification by distillation before use.
-
Logical Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low yield.
Issue 2: Formation of Significant Side Products
The presence of impurities complicates purification and reduces the overall process efficiency. Identifying these byproducts is the first step in mitigating their formation.
Common Side Products and Mitigation Strategies:
-
Pyridine-3,5-dicarbonitrile: This dinitrile is formed when both methyl groups of 3,5-lutidine undergo ammoxidation.
-
Mechanism: Sequential ammoxidation of the methyl groups. The methyl group at the 2-position is generally more reactive than the one at the 5-position.
-
Mitigation:
-
Control Residence Time: Shorter contact times favor the formation of the mono-nitrile.
-
Lower Temperature: Operating at the lower end of the effective temperature range can improve selectivity towards the mono-nitrile.
-
Stoichiometry Control: Limiting the oxygen concentration can help to prevent the second ammoxidation from occurring.
-
-
-
3,5-Dimethylpyridine-2-carboxamide: This is a common byproduct resulting from the partial hydrolysis of the nitrile group. This can occur during the reaction if there is a high concentration of water vapor or during workup.
-
Mechanism: Water reacts with the nitrile group, often catalyzed by acidic or basic sites on the catalyst or during product recovery.
-
Mitigation:
-
Minimize Water in Feed: While a small amount of water is often used in ammoxidation to aid desorption, excessive water should be avoided.
-
Neutral Workup: During product isolation, maintain neutral pH conditions to prevent acid or base-catalyzed hydrolysis.
-
-
-
Pyridine-3,5-dicarboxylic Acid: Over-oxidation of one or both methyl groups can lead to the formation of carboxylic acids.
-
Mechanism: Complete oxidation of the methyl groups.
-
Mitigation:
-
Lower Reaction Temperature: High temperatures strongly favor the formation of deep oxidation products.
-
Optimize Oxygen Concentration: A lower oxygen-to-lutidine ratio can reduce the extent of complete oxidation.
-
-
-
Carbon Oxides (CO, CO₂): These are products of complete combustion of the organic feedstock.
-
Mechanism: Non-selective oxidation of the pyridine ring and methyl groups.
-
Mitigation:
-
Improve Catalyst Selectivity: The choice of catalyst and promoters is crucial to minimize complete combustion.
-
Temperature Control: Hot spots in the reactor can lead to runaway reactions and increased COx formation. Ensure uniform temperature distribution in the catalyst bed.
-
-
Illustrative Data on the Effect of Reaction Parameters on Product Distribution
The following table provides illustrative data on how reaction parameters can influence the conversion of 3,5-lutidine and the selectivity towards different products. This data is representative of trends observed in ammoxidation reactions.
| Run | Temperature (°C) | Lutidine:NH₃:Air Ratio | Contact Time (s) | 3,5-Lutidine Conversion (%) | Selectivity to this compound (%) | Selectivity to Pyridine-3,5-dicarbonitrile (%) | Selectivity to COₓ (%) |
| 1 | 380 | 1:5:20 | 2.0 | 75 | 85 | 5 | 10 |
| 2 | 420 | 1:5:20 | 2.0 | 95 | 78 | 12 | 10 |
| 3 | 450 | 1:5:20 | 2.0 | 99 | 65 | 15 | 20 |
| 4 | 420 | 1:3:20 | 2.0 | 96 | 70 | 10 | 20 |
| 5 | 420 | 1:8:20 | 2.0 | 94 | 82 | 10 | 8 |
| 6 | 420 | 1:5:15 | 2.0 | 90 | 80 | 12 | 8 |
| 7 | 420 | 1:5:30 | 2.0 | 98 | 75 | 15 | 10 |
| 8 | 420 | 1:5:20 | 1.5 | 88 | 88 | 4 | 8 |
| 9 | 420 | 1:5:20 | 2.5 | 98 | 72 | 18 | 10 |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most industrially viable method is the vapor-phase catalytic ammoxidation of 3,5-dimethylpyridine (also known as 3,5-lutidine). This process involves reacting 3,5-lutidine with ammonia and an oxygen source (typically air) over a solid catalyst at elevated temperatures.
Q2: What type of catalyst is typically used for this reaction?
A2: Mixed metal oxide catalysts are standard for ammoxidation reactions. Vanadium-based catalysts, often promoted with other metals like antimony, molybdenum, or tungsten, and supported on materials such as alumina, silica, or titania, are commonly employed. The choice of catalyst and support can significantly influence the reaction's selectivity and yield.
Q3: My final product is a dark, oily substance instead of a crystalline solid. What could be the cause?
A3: A dark, oily product often indicates the presence of polymeric byproducts or significant impurities. This can be caused by:
-
Excessively high reaction temperatures: This can lead to polymerization and degradation of the starting material and products.
-
Insufficient purification: The crude product mixture will contain unreacted starting materials and various side products. Effective purification, such as fractional distillation followed by recrystallization, is necessary to isolate the pure crystalline product.
Q4: How can I effectively separate the desired product from unreacted 3,5-lutidine and other byproducts?
A4: A multi-step purification process is typically required:
-
Quenching and Neutralization: The reactor effluent is cooled and quenched, often with water or a dilute acid, to trap unreacted ammonia. The organic components can then be extracted into a suitable solvent.
-
Fractional Distillation: Due to differences in boiling points, fractional distillation under reduced pressure can be used to separate the unreacted 3,5-lutidine from the higher-boiling nitrile products.
-
Recrystallization: The fraction containing the this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield a pure, crystalline solid.
Q5: Can the nitrile group hydrolyze during the reaction or workup?
A5: Yes, the nitrile group is susceptible to hydrolysis, which can lead to the formation of 3,5-dimethylpyridine-2-carboxamide as a byproduct. This is more likely to occur under acidic or basic conditions, especially in the presence of water at elevated temperatures. To minimize this, it is important to control the amount of water in the reaction feed and to perform the workup under neutral or near-neutral pH conditions.
Signaling Pathways and Experimental Workflows
General Reaction Pathway for Ammoxidation of 3,5-Lutidine
Caption: Potential reaction pathways in 3,5-lutidine ammoxidation.
Key Experimental Protocols
General Protocol for Vapor-Phase Ammoxidation of 3,5-Dimethylpyridine
This protocol describes a general laboratory-scale setup for the continuous vapor-phase ammoxidation of 3,5-dimethylpyridine.
1. Catalyst Preparation (Example: V-Sb-O/Al₂O₃):
- Prepare a solution of ammonium metavanadate in oxalic acid and water.
- Prepare a separate solution of antimony trichloride in hydrochloric acid.
- Mix the two solutions and add alumina powder as a support.
- Evaporate the water with constant stirring to impregnate the support.
- Dry the resulting solid at 120°C overnight.
- Calcine the dried solid in a stream of air at 500-600°C for several hours.
2. Reactor Setup:
- A fixed-bed reactor (typically a quartz or stainless steel tube) is packed with the prepared catalyst.
- The reactor is placed in a tube furnace with a temperature controller.
- A thermocouple is placed in the catalyst bed to monitor the reaction temperature accurately.
- The inlet of the reactor is connected to mass flow controllers for ammonia and air, and a syringe pump for the 3,5-lutidine feed. A preheating zone ensures the lutidine is vaporized before reaching the catalyst.
- The outlet of the reactor is connected to a series of cold traps (e.g., in an ice-salt bath) to condense the products and unreacted starting materials.
3. Reaction Procedure:
- The catalyst is first heated to the desired reaction temperature (e.g., 400°C) under a flow of air.
- Once the temperature is stable, the flow of ammonia is initiated.
- After the ammonia flow is established, the 3,5-lutidine feed is started using the syringe pump.
- The reaction is allowed to proceed for a set period, with the products being collected in the cold traps.
- The gaseous effluent can be analyzed online using a gas chromatograph to monitor the formation of CO and CO₂.
4. Product Analysis and Purification:
- The contents of the cold traps are collected and weighed.
- The product mixture is dissolved in a suitable solvent (e.g., dichloromethane or ethyl acetate).
- An internal standard is added, and the mixture is analyzed by Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) to determine the conversion of 3,5-lutidine and the selectivity to each product.
- The solvent is removed under reduced pressure, and the crude product is purified by fractional vacuum distillation followed by recrystallization.
Experimental Workflow for Synthesis and Purification
Caption: General experimental workflow for synthesis and purification.
Technical Support Center: Optimization of Catalyst Loading for Pyridine Nitrile Hydrogenation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the optimization of catalyst loading for pyridine nitrile hydrogenation.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts used for pyridine nitrile hydrogenation, and how do they compare?
A1: The choice of catalyst is critical for achieving high conversion and selectivity in pyridine nitrile hydrogenation. Noble metal catalysts are highly effective, with palladium, platinum, rhodium, and ruthenium being the most common. Non-noble metal catalysts, such as Raney Nickel and Cobalt, are more cost-effective alternatives, though they may require more stringent reaction conditions.[1][2]
A comparative overview of common heterogeneous catalysts is presented below:
| Catalyst | Typical Substrate | Reaction Conditions | Conversion (%) | Selectivity (%) | Product | Reference |
| 10% Pd/C | 4-Pyridinecarbonitrile | 30°C, 6 bar H₂, H₂O/DCM, H₂SO₄ | 100 | 98 | 4-(aminomethyl)piperidine | [3] |
| 10% Pd/C | 4-Pyridinecarbonitrile | 30°C, 6 bar H₂, H₂O, H₂SO₄ | 100 | 93 | 4-(aminomethyl)pyridine | [3] |
| PtO₂ | 2-Methylpyridine | Room Temp, 70 bar H₂, Acetic Acid | High | - | 2-Methylpiperidine | [4] |
| Rh/C | Pyridine | 40°C, 5 bar H₂ | - | - | Piperidine | [1] |
| Raney Ni | Adiponitrile | <100°C, 3.5 MPa H₂ | - | - | Hexamethylenediamine | [5] |
| Raney Co | Adiponitrile | <100°C, 3.5 MPa H₂ | - | - | Hexamethylenediamine | [5] |
Q2: How does catalyst loading affect the reaction outcome?
A2: Catalyst loading is a critical parameter that influences reaction rate, conversion, and selectivity. Insufficient catalyst loading can lead to slow or incomplete reactions, while excessive loading can be uneconomical and may lead to undesired side reactions due to high catalyst surface area. The optimal catalyst loading is specific to the substrate, catalyst type, and reaction conditions.
For the hydrogenation of 4-pyridinecarbonitrile to 4-(aminomethyl)piperidine using 10% Pd/C, the following trend was observed:
| Catalyst/Substrate Ratio (g/g) | 4PN Conversion (%) | 4PIPA Selectivity (%) | Isolated Yield of 4PIPA (%) |
| 0.05 | 45 | 95 | 42 |
| 0.1 | 89 | 97 | 85 |
| 0.2 | 100 | 98 | 99 |
| 0.3 | 100 | 98 | 99 |
Reaction conditions: 5.0 g 4-pyridinecarbonitrile (4PN), 10% Pd/C, 150 mL water, 50 mL dichloromethane, H₂SO₄/4PN molar ratio = 1.0, 30°C, 6 bar H₂, 5.5 h.[3]
Q3: My reaction is showing low conversion of the starting material. What are the possible causes and solutions?
A3: Low conversion can stem from several factors related to catalyst activity and reaction conditions.
-
Possible Causes:
-
Insufficient Catalyst Loading: The amount of catalyst may be too low for the scale of the reaction.
-
Catalyst Deactivation: The catalyst may have lost its activity due to poisoning by impurities in the starting materials, solvent, or hydrogen gas. The nitrogen atom in pyridine and its derivatives can also act as a catalyst poison.[4] Strongly adsorbed intermediates or byproducts can also block active sites.[5]
-
Suboptimal Reaction Conditions: Temperature or hydrogen pressure may be too low.
-
Poor Mass Transfer: Inefficient stirring can limit the contact between the reactants, catalyst, and hydrogen.
-
-
Troubleshooting Steps:
-
Increase Catalyst Loading: Incrementally increase the catalyst loading (e.g., in 0.05 g/g steps) to see if conversion improves.[3]
-
Check for Impurities: Ensure the purity of the substrate, solvent, and hydrogen.
-
Optimize Reaction Conditions: Increase the reaction temperature and/or hydrogen pressure.
-
Improve Agitation: Ensure vigorous stirring to improve mass transfer.
-
Q4: I am observing the formation of significant side products. How can I improve the selectivity of my reaction?
A4: The formation of side products, such as secondary and tertiary amines, is a common challenge in nitrile hydrogenation.[2] Selectivity can be tuned by adjusting reaction conditions and using additives.
-
Common Side Products and Their Formation:
-
Secondary Amines: Formed from the reaction of the primary amine product with the intermediate imine.[6]
-
Tertiary Amines: Further reaction of the secondary amine.[6]
-
Products of Ring Hydrogenation: In pyridine nitrile hydrogenation, both the nitrile group and the pyridine ring can be hydrogenated. The desired product dictates which functional group should be selectively reduced.[3]
-
-
Strategies to Improve Selectivity:
-
Acidic Additives: The addition of an acid, such as sulfuric acid (H₂SO₄), can protonate the primary amine product, preventing it from reacting further with the imine intermediate.[3][7] The amount of acid can be adjusted to selectively obtain either the pyridyl- or piperidylmethylamine.[8]
-
Basic Additives: In some cases, the addition of a base like ammonia can suppress the formation of secondary and tertiary amines.[9]
-
Solvent Choice: The polarity of the solvent can influence the reaction pathway. For instance, in the hydrogenation of butyronitrile over Ni/SiO₂, ethanol resulted in higher primary amine selectivity compared to non-polar solvents like benzene or toluene.[2]
-
Catalyst Choice: Different catalysts exhibit different selectivities. For example, Ru/NaY tends to favor the formation of primary amines, while Pd/NaY favors secondary amines.[5]
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Low or No Reaction | - Inactive catalyst- Insufficient hydrogen pressure- Low reaction temperature- Catalyst poisoning | - Use fresh catalyst- Increase hydrogen pressure- Increase reaction temperature- Purify starting materials and solvent |
| Low Yield of Desired Product | - Incomplete conversion- Formation of side products | - Increase catalyst loading or reaction time- Optimize reaction conditions (temperature, pressure)- Add acidic or basic additives to improve selectivity |
| Formation of Secondary/Tertiary Amines | - Reaction of primary amine with imine intermediate | - Add an acidic additive (e.g., H₂SO₄) to form a salt with the primary amine[3][7]- Use a catalyst known for high primary amine selectivity (e.g., Ru-based)[5] |
| Uncontrolled Hydrogenation of Pyridine Ring | - Catalyst and conditions favor ring reduction | - Adjust the amount of acidic additive; a lower molar ratio of acid can favor hydrogenation of only the nitrile group[3] |
| Catalyst Deactivation During Reaction | - Poisoning by substrate, product, or impurities- Sintering of metal particles at high temperatures | - Purify all reactants and solvents- Consider a lower reaction temperature- For some catalysts, a high-temperature hydrogen treatment may restore activity[5] |
Experimental Protocols
General Protocol for Hydrogenation of 4-Pyridinecarbonitrile to 4-(aminomethyl)piperidine
This protocol is a generalized procedure based on common laboratory practices.[3]
Materials:
-
4-Pyridinecarbonitrile (4PN)
-
10% Palladium on Carbon (Pd/C)
-
Sulfuric Acid (H₂SO₄)
-
Deionized Water
-
Dichloromethane (DCM)
-
High-pressure hydrogenation reactor (e.g., Parr shaker)
-
Inert gas (Nitrogen or Argon)
-
Hydrogen gas (high purity)
-
Filtration aid (e.g., Celite®)
Procedure:
-
Reactor Setup: In a suitable high-pressure reactor vessel, add 4-pyridinecarbonitrile (e.g., 5.0 g).
-
Solvent Addition: Add a mixture of deionized water (150 mL) and dichloromethane (50 mL).
-
Acid Addition: Carefully add the desired molar equivalent of sulfuric acid (e.g., a 1.0 molar ratio relative to 4PN).
-
Catalyst Addition: Carefully add the 10% Pd/C catalyst (e.g., 0.2 g/g of substrate, which is 1.0 g for 5.0 g of 4PN).
-
Reaction Execution:
-
Seal the reactor vessel securely and connect it to the hydrogenation apparatus.
-
Purge the reactor with an inert gas (e.g., nitrogen) several times to remove air.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 6 bar).
-
Begin vigorous stirring and maintain the reaction at the desired temperature (e.g., 30°C) for the required time (e.g., 5.5 hours).
-
-
Work-up:
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Purge the system with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, rinsing with a small amount of water and DCM.
-
Separate the aqueous and organic layers.
-
The product will be in the aqueous layer as a salt. Further purification and isolation steps, such as basification and extraction, may be required.
-
-
Analysis:
-
Monitor the reaction progress and analyze the final product using appropriate analytical techniques such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy.[10]
-
Visualizations
Caption: General experimental workflow for catalytic hydrogenation of pyridine nitrile.
Caption: Troubleshooting workflow for low conversion in pyridine nitrile hydrogenation.
References
- 1. benchchem.com [benchchem.com]
- 2. pp.bme.hu [pp.bme.hu]
- 3. Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piper ... - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D1CY02295D [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. hidenanalytical.com [hidenanalytical.com]
- 8. Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piperidylmethylamines - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
Technical Support Center: Purification of 3,5-Dimethylpyridine-2-carbonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,5-Dimethylpyridine-2-carbonitrile. The following sections detail methods to remove common impurities and provide step-by-step experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude this compound?
A1: The impurities in this compound largely depend on the synthetic route employed. Common impurities may include:
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Unreacted Starting Materials: Such as 3,5-dimethylpyridine or 3,5-dimethylpyridine-N-oxide.
-
Isomeric Byproducts: Other dimethylpyridine carbonitrile isomers that may form during the synthesis.
-
Hydrolysis Products: The nitrile group can be susceptible to hydrolysis, especially in the presence of acid or base, leading to the formation of 3,5-dimethylpicolinamide or 3,5-dimethylpicolinic acid.
-
Residual Solvents: Solvents used in the synthesis and work-up procedures.
Q2: What is the recommended first-line purification method for this compound?
A2: For crude this compound, which is a crystalline solid, recrystallization is the recommended initial purification method. It is effective at removing most impurities, particularly if the crude product is not heavily contaminated. A specific protocol using a mixed solvent system of isopropyl ether and pentane has been reported to yield high-purity yellow prisms of the compound.[1]
Q3: When should I consider using column chromatography for purification?
A3: Column chromatography is advisable when:
-
Recrystallization fails to remove impurities to the desired level.
-
The impurities have very similar solubility profiles to the target compound.
-
The crude product is an oil or a semi-solid that is difficult to recrystallize.
-
A very high degree of purity (>99.5%) is required.
Q4: How can I monitor the purity of my this compound during and after purification?
A4: The purity of your compound can be monitored using the following techniques:
-
Thin-Layer Chromatography (TLC): A quick and effective method to track the progress of a column chromatography separation and to get a qualitative assessment of purity.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample. A reverse-phase C18 column with a mobile phase of acetonitrile and a suitable buffer is a good starting point for method development.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the purified compound and detect the presence of impurities.[3][4]
-
Melting Point Analysis: A sharp melting point range close to the literature value (61-62 °C) is indicative of high purity.[1]
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Compound does not dissolve in the hot solvent. | Incorrect solvent choice; insufficient solvent. | Select a more polar solvent or a different solvent mixture. Gradually add more hot solvent until the compound dissolves. |
| Compound oils out instead of crystallizing. | The boiling point of the solvent is higher than the melting point of the compound; the solution is supersaturated. | Use a lower-boiling point solvent. Try a different solvent system. Ensure a slow cooling rate. Add a seed crystal to induce crystallization. |
| Poor recovery of the purified compound. | Too much solvent was used; the compound has significant solubility in the cold solvent. | Use the minimum amount of hot solvent required for dissolution. Ensure the solution is thoroughly cooled in an ice bath before filtration. |
| Crystals are colored. | Colored impurities are present. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. |
Column Chromatography Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Poor separation of the compound and impurities. | Inappropriate mobile phase polarity. | Optimize the mobile phase using TLC. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) can improve separation. |
| Compound streaks on the column. | The compound is too polar for the mobile phase; the column is overloaded. | Increase the polarity of the mobile phase. A small amount of a more polar solvent like methanol can be added. Reduce the amount of crude material loaded onto the column. |
| Compound does not elute from the column. | The mobile phase is not polar enough; strong interaction with the silica gel. | Significantly increase the polarity of the mobile phase. Consider using a different stationary phase, such as alumina. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol is adapted from a documented synthesis procedure.[1]
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of a hot 4:1 mixture of isopropyl ether and pentane.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature. The formation of yellow prisms should be observed. To maximize the yield, place the flask in an ice bath for 30 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of the cold isopropyl ether/pentane solvent mixture to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
-
Analysis: Determine the melting point and assess the purity by HPLC or NMR.
Protocol 2: Column Chromatography of this compound
This is a general protocol based on methods for similar pyridine derivatives.
-
Stationary Phase: Prepare a slurry of silica gel (230-400 mesh) in hexane and pack it into a glass column.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the initial mobile phase. Adsorb this solution onto a small amount of silica gel and evaporate the solvent. Carefully add the dried silica with the adsorbed compound to the top of the column.
-
Elution: Begin eluting the column with a non-polar mobile phase (e.g., 100% hexane).
-
Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate (e.g., from 0% to 10% ethyl acetate in hexane). The optimal gradient should be determined by prior TLC analysis.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Quantitative Data Summary
The following table summarizes expected outcomes for the purification of this compound. The exact values will depend on the nature and extent of the impurities in the crude material.
| Purification Method | Typical Purity of Crude Material | Expected Purity after Purification | Expected Yield | Physical Appearance |
| Recrystallization | 85-95% | >98% | 70-90% | Yellow prisms[3] |
| Column Chromatography | 70-90% | >99.5% | 60-85% | White to light yellow solid[5] |
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting logic for recrystallization issues.
References
- 1. prepchem.com [prepchem.com]
- 2. Separation of 3,5-Dimethylpyridine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 4. Synthesis of 15N‐labelled 3,5‐dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buy this compound | 7584-09-0 [smolecule.com]
Column chromatography vs crystallization for 3,5-Dimethylpyridine-2-carbonitrile purification
This guide provides troubleshooting assistance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 3,5-Dimethylpyridine-2-carbonitrile. It compares column chromatography and crystallization, offering detailed protocols and solutions to common experimental issues.
Frequently Asked Questions (FAQs)
Q1: When should I choose column chromatography over crystallization for purifying this compound?
A1: The choice depends on your specific needs.
-
Choose Column Chromatography when you have a complex mixture with multiple impurities, when impurities have similar solubility to your target compound, or when dealing with non-crystalline solids or oils.[1][2][3] It is also preferable when you need the highest degree of purity, as it can separate components based on fine differences in polarity.[1][3]
-
Choose Crystallization when you have a crystalline solid with a moderate level of purity to start with.[4] It is particularly effective for removing impurities that have significantly different solubility in a chosen solvent.[4] Crystallization is generally more cost-effective and easily scalable for larger quantities.[2]
Q2: What level of purity can I realistically achieve with each method?
A2:
-
Crystallization: Can yield very high purity, often exceeding 99%, especially if the process is repeated (recrystallization).[1] Purity is often assessed by a sharp, constant melting point.[1][4]
-
Column Chromatography: Typically achieves good to excellent purity (>98-99%).[2] The final purity depends on factors like the choice of stationary and mobile phases and the care taken during fraction collection.
Q3: Which method is more efficient in terms of time and cost?
A3:
-
Time: For small-scale purifications, column chromatography can be faster, often completed within a few hours.[1][2] Crystallization can be more time-consuming due to the need for slow cooling and drying steps.[1][2]
-
Cost: Crystallization is generally more cost-effective, especially at a larger scale, due to lower solvent consumption and no need for expensive stationary phases like silica gel.[2] Column chromatography can be more expensive due to the cost of the adsorbent and large volumes of solvent required.[1][2]
Q4: What are the common impurities I might encounter?
A4: Impurities can include unreacted starting materials from the synthesis (e.g., 3,5-dimethylpyridine), byproducts from side reactions, or isomers.[5][6] The specific impurities depend heavily on the synthetic route used to prepare the this compound.
Data Presentation
Table 1: Comparison of Purification Techniques
| Parameter | Crystallization | Column Chromatography |
| Principle | Difference in solubility of the compound and impurities in a solvent at varying temperatures.[2][3] | Differential partitioning of compounds between a stationary phase and a mobile phase based on polarity.[2][3] |
| Typical Purity | Good to Excellent (>99% with recrystallization).[1] | Good to Excellent (>98%).[2] |
| Yield | Moderate to High (>80% possible).[2] | Variable, depends on separation efficiency and fraction collection. |
| Scalability | Easily scalable for large quantities.[2] | Can be scaled up, but may become cumbersome and expensive.[2] |
| Time Consumption | Can be time-consuming (slow cooling and drying).[2] | Generally faster for small-scale purifications.[2] |
| Solvent Consumption | Generally lower.[2] | Can be very high.[2] |
| Cost-Effectiveness | More cost-effective, especially at large scale.[2] | More expensive due to stationary phase and solvent costs.[2] |
| Applicability | Best for thermally stable, crystalline solids.[2] | Applicable to a wide range of compounds, including oils and non-crystalline solids.[1][2] |
Table 2: Physical Properties of this compound
| Property | Value | Reference |
| CAS Number | 7584-09-0 | [7][8] |
| Molecular Formula | C₈H₈N₂ | [8][9] |
| Molecular Weight | 132.16 g/mol | [7][9] |
| Appearance | White to light yellow crystalline solid.[10] | [10] |
| Melting Point | 58-62 °C | [7][11] |
| Purity (Typical) | ≥97% to 99% | [7][8][11] |
Troubleshooting Guides
Crystallization Issues
Q: My compound is "oiling out" instead of forming crystals. What should I do? A: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the compound's melting point or when impurities are present.
-
Solution: Try adding a little more solvent to the hot solution to ensure it is not overly concentrated. Ensure the cooling process is slow and undisturbed. If it still oils out, try a different solvent or a mixed-solvent system.[12]
Q: My recovery yield is very low. How can I improve it? A: Low yield can result from using too much solvent, cooling the solution too quickly, or not cooling to a low enough temperature.
-
Solution: Use the minimum amount of hot solvent required to fully dissolve the crude product.[12] After slow cooling to room temperature, place the flask in an ice bath to maximize crystal formation.[12] To recover more product, you can try to concentrate the remaining solution (mother liquor) and cool it again to obtain a second crop of crystals.
Q: The resulting crystals are colored, but the pure compound should be white. What happened? A: This indicates the presence of colored impurities that have co-precipitated with your product.
-
Solution: The impurity may be highly concentrated. A second recrystallization may be necessary. Sometimes, adding a small amount of activated charcoal to the hot solution before filtration can help adsorb colored impurities. However, use charcoal sparingly as it can also adsorb your product.
Column Chromatography Issues
Q: I'm not getting good separation between my compound and an impurity on the TLC plate. A: This means the chosen eluent (solvent system) is not optimal.
-
Solution: You need to adjust the polarity of the eluent.[13] If your compound and the impurity are running too high on the TLC plate (high Rf), the eluent is too polar; decrease the polarity by adding more of the non-polar solvent (e.g., hexane). If the spots are too low (low Rf), increase the polarity by adding more of the polar solvent (e.g., ethyl acetate).[13]
Q: My compound is streaking or "tailing" on the TLC plate and on the column. A: Tailing is often an issue with polar compounds like pyridines on silica gel, which is acidic. The basic nitrogen atom can interact strongly with the silica.
-
Solution: Add a small amount (0.5-1%) of a modifier like triethylamine or ammonia to your eluent system.[13] This will neutralize the acidic sites on the silica gel and lead to sharper bands.
Q: I loaded my sample, but I'm not getting anything off the column. A: This could be due to several reasons: the compound is either insoluble in the eluent, or it is sticking irreversibly to the stationary phase.
-
Solution: Ensure your compound is soluble in the eluent. If it is not, it may have precipitated at the top of the column. You may need to switch to a much more polar eluent system to get it to move. Given that this compound is a polar molecule, it may require a relatively polar mobile phase to elute from a normal-phase column.
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
-
Eluent Selection: Using Thin Layer Chromatography (TLC), determine an appropriate solvent system. For a polar compound like this compound, a good starting point is a mixture of hexane and ethyl acetate. Adjust the ratio until the desired compound has an Rf value of approximately 0.25-0.35.
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Column Packing: Prepare a slurry of silica gel (230-400 mesh) in your chosen non-polar solvent (e.g., hexane).[14] Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.[14]
-
Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a suitable solvent like dichloromethane. In a separate flask, add a small amount of silica gel to this solution and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elution: Add the eluent to the column and apply pressure (using a pump or bulb) to begin elution.[14] Start with a less polar solvent mixture and you can gradually increase the polarity if needed to elute your compound (gradient elution).
-
Fraction Collection: Collect the eluate in a series of labeled test tubes.[2]
-
Analysis: Spot each fraction on a TLC plate to identify which ones contain the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.[2]
Protocol 2: Purification by Crystallization
-
Solvent Selection: Choose a solvent in which this compound is sparingly soluble at room temperature but highly soluble when hot.[4] Potential solvents for a polar crystalline solid include ethanol, isopropanol, or a mixed solvent system like ethanol/water or ethyl acetate/hexane. Test small amounts to find the best solvent.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen solvent and heat the mixture (e.g., on a hot plate) with swirling until the solid completely dissolves.[2]
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Hot Filtration (Optional): If there are insoluble impurities (like dust or sand), perform a hot gravity filtration to remove them.[2][4] This must be done quickly to prevent the desired compound from crystallizing prematurely.
-
Crystallization: Remove the flask from the heat, cover it, and allow the solution to cool slowly and undisturbed to room temperature.[2] Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[4]
-
Washing: Wash the crystals on the filter paper with a small amount of the cold crystallization solvent to remove any soluble impurities adhering to the crystal surfaces.
-
Drying: Dry the crystals in a vacuum oven or desiccator to remove all traces of solvent. The purity can be confirmed by taking a melting point.
Visualizations
References
- 1. quora.com [quora.com]
- 2. benchchem.com [benchchem.com]
- 3. columbia.edu [columbia.edu]
- 4. esisresearch.org [esisresearch.org]
- 5. EP0369208A1 - Process for the preparation of 3,5-dimethyl-4-methoxy pyridine derivatives, and intermediate therefor - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. 7584-09-0 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 8. chemscene.com [chemscene.com]
- 9. This compound [stenutz.eu]
- 10. Buy this compound | 7584-09-0 [smolecule.com]
- 11. 3,5-ジメチルピリジン-2-カルボニトリル 97% | Sigma-Aldrich [sigmaaldrich.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. orgchemboulder.com [orgchemboulder.com]
Technical Support Center: Scaling Up 3,5-Dimethylpyridine-2-carbonitrile Synthesis for Preclinical Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of 3,5-Dimethylpyridine-2-carbonitrile for preclinical studies. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address challenges that may arise during laboratory and pilot-scale production.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, along with their potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | - Incomplete reaction: Insufficient reaction time or temperature. - Degradation of starting material or product: Unstable reagents, harsh reaction conditions. - Poor quality of reagents: Impure 3,5-lutidine, inactive cyanide source, or moist solvents. - Catalyst poisoning (if applicable): Presence of impurities that deactivate the catalyst. | - Optimize reaction conditions: Monitor the reaction progress using TLC or LC-MS to determine the optimal time and temperature. - Use high-purity reagents: Ensure all starting materials and solvents are of high quality and anhydrous where necessary. - Control reaction temperature: For exothermic reactions, ensure efficient cooling to prevent side reactions and degradation. - Purify starting materials: Distill 3,5-lutidine if necessary and dry all solvents and reagents thoroughly. |
| Formation of Significant Byproducts | - Side reactions: Incorrect stoichiometry, localized overheating, or presence of impurities. - Competing reaction pathways: Depending on the synthetic route, alternative reactions may occur. For instance, in cyanation reactions, hydrolysis of the nitrile can occur if water is present. | - Precise stoichiometry: Carefully control the molar ratios of the reactants. - Controlled reagent addition: For highly reactive reagents, use a syringe pump for slow and controlled addition to manage the reaction exotherm. - Inert atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation or reaction with atmospheric moisture. - Purification of intermediates: If the synthesis involves multiple steps, purify the intermediates to prevent carrying impurities to the next stage. |
| Difficulties in Product Isolation and Purification | - Poor precipitation or crystallization: The product may remain in solution or form an oil. - Co-precipitation of impurities: Byproducts with similar solubility may crystallize with the product. - Emulsion formation during workup: Difficulty in separating organic and aqueous layers. | - Optimize crystallization solvent: Screen different solvent systems to find one that provides good recovery and purity. - Column chromatography: If crystallization is ineffective, use silica gel chromatography with an appropriate eluent system for purification. - Use of brine during extraction: To break emulsions, wash the organic layer with a saturated sodium chloride solution. - Recrystallization: Perform multiple recrystallizations to improve the purity of the final product. |
| Runaway Reaction during Scale-Up | - Poor heat dissipation: The surface-area-to-volume ratio decreases on a larger scale, leading to inefficient heat removal. - Exothermic nature of the reaction: Cyanation reactions are often exothermic. | - Thorough thermal safety assessment: Before scaling up, perform calorimetric studies (e.g., DSC, RC1) to understand the reaction's thermal profile. - Efficient cooling system: Use a reactor with a jacketed cooling system and ensure adequate coolant flow. - Slow reagent addition: Add highly reactive or exothermic reagents slowly and monitor the internal temperature closely. - Dilution: Conduct the reaction in a larger volume of solvent to help dissipate heat. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for the synthesis of this compound?
A1: A common and scalable approach involves the direct cyanation of 3,5-lutidine. One established method proceeds via the formation of a pyridinium salt intermediate, such as 1-methoxy-3,5-dimethyl pyridinium methyl sulfate, which is then reacted with a cyanide source like sodium cyanide.[1] This method avoids the use of heavy metals and can be performed on a larger scale with appropriate safety precautions.
Q2: What are the primary safety concerns when working with cyanide reagents on a larger scale?
A2: The primary safety concern is the high toxicity of cyanide salts and the potential for the release of hydrogen cyanide (HCN) gas, which is extremely poisonous. It is crucial to work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), and have a cyanide antidote kit readily available. All cyanide waste must be quenched and disposed of according to institutional and regulatory guidelines.
Q3: How can I monitor the progress of the reaction effectively during a scaled-up synthesis?
A3: For preclinical scale-up, in-process controls are essential. Thin-layer chromatography (TLC) is a quick and effective method for qualitative monitoring. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used to track the consumption of starting materials and the formation of the product and byproducts over time.
Q4: I am observing a dark coloration in my reaction mixture. Is this normal, and how can I prevent it?
A4: Dark coloration can indicate the formation of polymeric byproducts or degradation of the starting materials or product, often due to overheating or the presence of impurities. To minimize this, ensure precise temperature control, use high-purity reagents, and maintain an inert atmosphere. If the color persists, it may be necessary to treat the crude product with activated carbon during workup to remove colored impurities.
Q5: What are the key considerations for choosing a solvent for the reaction and purification?
A5: For the reaction, the solvent should be inert to the reactants and reaction conditions, and it should provide good solubility for the starting materials. For purification by crystallization, the ideal solvent should dissolve the product well at elevated temperatures but poorly at lower temperatures, while impurities should remain soluble at all temperatures. For chromatography, the solvent system should provide good separation of the product from impurities on the chosen stationary phase.
Experimental Protocols
Method 1: Synthesis via Pyridinium Salt Intermediate
This method is adapted from a reported procedure and is suitable for gram-scale synthesis.[1]
Step 1: Formation of 1-Methoxy-3,5-dimethyl Pyridinium Methyl Sulfate
-
This intermediate is typically prepared from 3,5-lutidine N-oxide and dimethyl sulfate. The N-oxide can be synthesized by oxidizing 3,5-lutidine with an oxidizing agent like hydrogen peroxide in acetic acid.
Step 2: Cyanation
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and an addition funnel, dissolve sodium cyanide (49.0 g, 0.999 mol, 3.0 eq.) in 135 mL of deionized water.
-
Cool the solution to 0°C using an ice-salt bath.
-
Prepare a solution of 1-methoxy-3,5-dimethyl pyridinium methyl sulfate (83.0 g, 0.33 mol) in 100 mL of deionized water.
-
Slowly add the pyridinium salt solution to the cold cyanide solution over 1.25 hours, ensuring the internal temperature does not exceed 3°C.
-
After the addition is complete, continue stirring the mixture at 0-3°C for an additional hour.
-
Filter the resulting solid precipitate and wash it thoroughly with cold water.
-
The crude product can be recrystallized from a mixture of isopropyl ether and pentane (4:1) to yield pure this compound.
Method 2: Direct Cyanation of 3,5-Lutidine
This method involves the direct conversion of 3,5-lutidine to the corresponding nitrile.
-
To a solution of 3,5-lutidine in a suitable aprotic solvent (e.g., acetonitrile), add an activating agent (e.g., trifluoroacetic anhydride).
-
Cool the mixture to 0°C.
-
Slowly add a solution of potassium cyanide in water, maintaining the temperature below 5°C.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or HPLC).
-
Perform an aqueous workup, extracting the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or crystallization.
Quantitative Data Summary
| Synthetic Method | Starting Material | Key Reagents | Typical Yield | Reaction Temperature | Reference |
| Via Pyridinium Salt | 1-Methoxy-3,5-dimethyl pyridinium methyl sulfate | Sodium cyanide, Water | ~73% (based on 40g product from 83g starting material) | 0-3°C | [1] |
| Direct Cyanation | 3,5-Lutidine | Potassium cyanide, Trifluoroacetic anhydride | 82% | 0°C to Room Temp. | [2] |
Visualizations
Experimental Workflow: Synthesis via Pyridinium Salt
Caption: A flowchart illustrating the key steps in the synthesis of this compound via a pyridinium salt intermediate.
Logical Relationship: Troubleshooting Low Yield
Caption: A diagram showing the logical relationship between the problem of low yield and its potential causes and solutions.
References
Preventing byproduct formation in the nitration of pyridine N-oxides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the nitration of pyridine N-oxides. Our aim is to help you prevent byproduct formation and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary product of the nitration of pyridine N-oxide and why?
The primary product of the electrophilic nitration of pyridine N-oxide is 4-nitropyridine N-oxide.[1] The N-oxide group activates the pyridine ring towards electrophilic substitution, particularly at the 4-position (para-position).[2][3] Resonance structures of pyridine N-oxide show increased electron density at the C-4 position, making it the most favorable site for electrophilic attack by the nitronium ion (NO₂⁺).[3] While the 2- and 6-positions (ortho-positions) are also activated, the 4-position is generally preferred, leading to high regioselectivity.[1]
Q2: What are the most common byproducts in the nitration of pyridine N-oxides?
The most frequently encountered byproduct is the dinitrated pyridine N-oxide. This is particularly common when the pyridine ring is substituted with electron-donating groups (e.g., alkyl, methoxy), which further activate the ring towards a second nitration. Over-nitration can also occur with unsubstituted pyridine N-oxide under harsh reaction conditions. While 2-nitropyridine N-oxide is a theoretical possibility, it is generally not observed in significant amounts due to the strong preference for nitration at the 4-position.[1]
Q3: How do substituents on the pyridine N-oxide ring affect byproduct formation?
Substituents play a crucial role in the outcome of the nitration reaction:
-
Electron-donating groups (e.g., methyl, ethyl, methoxy) increase the electron density of the pyridine ring, making it more reactive towards electrophiles. This enhanced reactivity can lead to a higher propensity for over-nitration, resulting in dinitrated byproducts.
-
Electron-withdrawing groups (e.g., halogens, nitro groups) deactivate the ring, making the initial nitration more difficult and subsequent nitrations even more challenging. This generally reduces the risk of over-nitration.
Troubleshooting Guide
This guide addresses common issues encountered during the nitration of pyridine N-oxides and provides strategies to mitigate them.
Problem 1: Excessive Dinitration (Over-nitration)
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Symptom: Your reaction mixture shows a significant amount of a second product with a higher molecular weight than the desired 4-nitropyridine N-oxide, as determined by techniques like GC-MS or LC-MS.
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Cause: The reaction conditions are too harsh, or the substrate is highly activated, leading to a second nitration event.
-
Solutions:
| Strategy | Detailed Explanation |
| Control Reaction Temperature | Lowering the reaction temperature can significantly reduce the rate of the second nitration. Maintain a consistent and controlled temperature throughout the addition of the nitrating agent and the subsequent reaction time. |
| Stoichiometry of Nitrating Agent | Use a minimal excess of the nitrating agent (e.g., nitric acid). A large excess dramatically increases the likelihood of multiple nitrations. |
| Slow Addition of Nitrating Agent | Add the nitrating agent dropwise or in small portions to the reaction mixture. This maintains a low concentration of the active nitrating species at any given time, favoring the formation of the mono-nitrated product. |
| Reaction Time Monitoring | Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Stop the reaction once the desired mono-nitrated product is maximized and before significant dinitration occurs. |
| Alternative Nitrating Agent | Consider using a milder nitrating agent. For instance, using potassium nitrate (KNO₃) in sulfuric acid has been shown to shorten reaction times, increase yield, and provide a friendlier operating environment compared to fuming nitric acid.[4] |
Problem 2: Low or No Yield of the Desired 4-Nitropyridine N-oxide
-
Symptom: After workup, the isolated yield of the 4-nitropyridine N-oxide is significantly lower than expected, or no product is obtained.
-
Cause: This can be due to incomplete reaction, degradation of the starting material or product under harsh conditions, or issues with the workup procedure.
-
Solutions:
| Strategy | Detailed Explanation |
| Verify Reagent Quality | Ensure that the nitrating agents (fuming nitric acid, concentrated sulfuric acid) are of high quality and have not degraded. |
| Optimize Reaction Temperature and Time | While high temperatures can lead to byproducts, insufficient temperature or reaction time may result in an incomplete reaction. For unsubstituted pyridine N-oxide, heating to 125-130°C for several hours is often necessary.[5] Carefully optimize these parameters for your specific substrate. |
| Proper Workup Procedure | The workup typically involves quenching the reaction mixture on ice followed by neutralization. Ensure that the neutralization is carried out carefully to the correct pH (typically 7-8) to precipitate the product.[5] Inefficient extraction can also lead to low yields. |
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for the nitration of pyridine N-oxide and a substituted derivative, highlighting the impact of the nitrating agent.
| Starting Material | Nitrating Agent | Temperature (°C) | Reaction Time (h) | Product | Yield (%) | Reference |
| Pyridine N-oxide | Fuming HNO₃ / H₂SO₄ | 125-130 | 3 | 4-Nitropyridine N-oxide | 42 | [5] |
| 2,3-Dimethylpyridine-N-oxide | Concentrated HNO₃ / H₂SO₄ | 85-90 | 12 | 2,3-Dimethyl-4-nitropyridine-N-oxide | Not specified | [4] |
| 2,3-Dimethylpyridine-N-oxide | KNO₃ / H₂SO₄ | 85-90 | 1 | 2,3-Dimethyl-4-nitropyridine-N-oxide | 91.1 | [4] |
Experimental Protocols
Protocol 1: Nitration of Pyridine N-oxide using Fuming Nitric Acid and Sulfuric Acid [5]
-
Preparation of the Nitrating Acid: In a flask equipped with a magnetic stir bar and cooled in an ice bath, slowly add 30 mL of concentrated sulfuric acid to 12 mL of fuming nitric acid with continuous stirring. Allow the mixture to warm to 20°C before use.
-
Reaction Setup: In a three-neck flask equipped with a magnetic stir bar, reflux condenser, internal thermometer, and an addition funnel, add 9.51 g (100 mmol) of pyridine N-oxide and heat to 60°C.
-
Addition of Nitrating Acid: Transfer the prepared nitrating acid to the addition funnel and add it dropwise to the stirred pyridine N-oxide over 30 minutes. The internal temperature will initially decrease.
-
Reaction: After the addition is complete, heat the reaction mixture to an internal temperature of 125-130°C for 3 hours.
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Carefully pour the mixture onto approximately 150 g of crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium carbonate until a pH of 7-8 is reached. A yellow solid will precipitate.
-
Collect the crude product by vacuum filtration and wash it with cold water.
-
The crude product can be further purified by recrystallization from acetone.
-
Protocol 2: Nitration of 2,3-Dimethylpyridine-N-oxide using Potassium Nitrate and Sulfuric Acid [4]
-
Reaction Setup: Dissolve 12.3 g of 2,3-dimethylpyridine-N-oxide in 65 g of concentrated sulfuric acid (98%) in a reaction flask.
-
Preparation of Nitrating Solution: In a separate beaker, dissolve 10.11 g of potassium nitrate in 60 g of concentrated sulfuric acid (98%).
-
Addition of Nitrating Solution: Cool the solution of the N-oxide to 0-5°C and add the potassium nitrate solution dropwise.
-
Reaction: After the addition is complete, heat the reaction mixture to 85-90°C and maintain for 1 hour.
-
Work-up and Isolation:
-
Cool the reaction mixture and pour it onto ice.
-
Neutralize with a suitable base (e.g., sodium carbonate solution) to pH 7-8.
-
Extract the product with dichloromethane (3 times).
-
Combine the organic phases and concentrate to obtain the product.
-
Visualizations
Caption: General experimental workflow for the nitration of pyridine N-oxides.
Caption: Troubleshooting logic for common issues in pyridine N-oxide nitration.
References
- 1. Polarization by Intermolecular Induction in Pyridine N-Oxide and Its Nitration [article.sapub.org]
- 2. researchgate.net [researchgate.net]
- 3. scribd.com [scribd.com]
- 4. CN104592107A - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide - Google Patents [patents.google.com]
- 5. Making sure you're not a bot! [oc-praktikum.de]
Optimizing temperature and pressure for hydrogenation reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing temperature and pressure for hydrogenation reactions.
Troubleshooting Guide
This guide addresses common issues encountered during hydrogenation experiments, offering potential causes and solutions to help you navigate challenges and achieve optimal results.
| Problem | Possible Causes | Recommended Solutions |
| Low or No Conversion | Inactive Catalyst: The catalyst may be old, oxidized, or poisoned. | - Use a fresh batch of catalyst. - Ensure proper handling and storage of the catalyst under an inert atmosphere. - If poisoning is suspected, purify starting materials and solvents.[1] |
| Insufficient Hydrogen Pressure: The hydrogen pressure may be too low for the reaction to proceed efficiently. | - Increase the hydrogen pressure. For stubborn reactions, using a high-pressure reactor like a Parr shaker may be necessary.[1][2] | |
| Low Reaction Temperature: The temperature may be insufficient to overcome the activation energy of the reaction. | - Gradually increase the reaction temperature while monitoring for side product formation. | |
| Poor Mixing: Inadequate agitation can lead to poor contact between the catalyst, substrate, and hydrogen. | - Increase the stirring speed to ensure the catalyst is well suspended and to enhance gas-liquid mass transfer. | |
| Catalyst Poisoning: Trace impurities in the substrate, solvent, or hydrogen gas can deactivate the catalyst. Common poisons include sulfur, nitrogen compounds, and halides.[1] | - Purify all reactants and solvents before use. - Use high-purity hydrogen gas. - Consider using a guard bed to remove impurities before they reach the catalyst. | |
| Poor Selectivity (Over-reduction or Isomerization) | High Reaction Temperature: Elevated temperatures can favor over-reduction or undesired side reactions.[3] | - Lower the reaction temperature to improve selectivity. |
| High Hydrogen Pressure: Excessive hydrogen pressure can lead to the reduction of multiple functional groups or over-saturation. | - Reduce the hydrogen pressure. For selective hydrogenations, atmospheric pressure may be sufficient. | |
| Inappropriate Catalyst: The chosen catalyst may not be selective for the desired transformation. | - For selective reductions, such as converting alkynes to cis-alkenes, use a "poisoned" catalyst like Lindlar's catalyst. - Screen different catalysts (e.g., Pd, Pt, Ni, Rh) and supports to find the optimal combination for your specific reaction. | |
| Prolonged Reaction Time: Leaving the reaction to run for too long can result in the formation of over-reduced products. | - Monitor the reaction progress closely using techniques like TLC, GC, or in-situ FTIR and stop the reaction once the desired product is formed. | |
| Runaway Reaction (Rapid increase in temperature and pressure) | Highly Exothermic Reaction: Hydrogenation reactions are often exothermic, and poor heat dissipation can lead to a runaway reaction.[4][5][6] | - Ensure adequate cooling is available and that the reactor's heat removal capacity is not exceeded. - Add the substrate or control the hydrogen flow rate incrementally to manage the heat evolution. - Use a solvent with a high heat capacity to help absorb the heat generated. |
| High Reactant Concentration: A high concentration of the starting material can lead to a rapid initial reaction rate and excessive heat generation. | - Dilute the reaction mixture with an appropriate solvent. | |
| Catalyst Loading Too High: An excessive amount of catalyst can lead to an uncontrollably fast reaction. | - Reduce the catalyst loading. |
Frequently Asked Questions (FAQs)
Q1: How do temperature and pressure generally affect the rate and selectivity of a hydrogenation reaction?
A1: Generally, increasing the temperature and pressure will increase the rate of a hydrogenation reaction. However, these parameters can also significantly impact selectivity. Higher temperatures and pressures can lead to over-reduction or the formation of undesired byproducts.[3] Therefore, a careful balance must be struck to achieve both a reasonable reaction rate and high selectivity for the desired product. The optimal conditions are highly dependent on the specific substrate, catalyst, and desired outcome.
Q2: My reaction is stalled. What are the first troubleshooting steps I should take?
A2: If your hydrogenation reaction has stalled, first check for obvious issues such as an empty hydrogen cylinder or a leak in the system. If the hydrogen supply is adequate, the most likely culprits are an inactive catalyst or catalyst poisoning.[1] Try using a fresh batch of catalyst and ensure your substrate and solvent are free from impurities, especially sulfur and nitrogen compounds. You can also try increasing the temperature or pressure, but do so cautiously while monitoring for side reactions.
Q3: What are pyrophoric catalysts, and what special precautions are required when handling them?
A3: Pyrophoric catalysts, such as Raney Nickel and Palladium on carbon (especially after use), can ignite spontaneously upon contact with air.[7][8][9][10][11][12] Strict safety protocols must be followed when handling these materials:
-
Always handle them in an inert atmosphere (e.g., in a glovebox or under a stream of nitrogen or argon).[8][9][10]
-
Never allow the catalyst to dry out completely. Keep it wetted with solvent.[10]
-
When filtering the catalyst after a reaction, do not allow the filter cake to become dry. Quench the used catalyst by carefully adding it to a large volume of water.[10]
-
Dispose of pyrophoric catalyst waste in a dedicated, clearly labeled container, and keep it wet.[8][9][10][11][12]
Q4: How can I monitor the progress of my hydrogenation reaction?
A4: Several techniques can be used to monitor the progress of a hydrogenation reaction:
-
Thin-Layer Chromatography (TLC): A simple and quick method to qualitatively track the disappearance of the starting material and the appearance of the product.
-
Gas Chromatography (GC) or Gas Chromatography-Mass Spectrometry (GC-MS): These techniques provide quantitative data on the conversion of the starting material and the formation of products and byproducts.
-
Hydrogen Uptake: In a closed system, the reaction progress can be monitored by measuring the consumption of hydrogen gas from a pressure gauge or a gas burette.
-
In-situ Fourier-Transform Infrared (FTIR) Spectroscopy: This powerful technique allows for real-time monitoring of the reaction mixture, providing insights into reaction kinetics and the formation of intermediates.[13]
Q5: What should I do in the event of a runaway reaction?
A5: A runaway reaction is a critical safety hazard. If you observe a rapid and uncontrolled increase in temperature and pressure, take the following steps immediately:
-
Stop the addition of any reactants and hydrogen.
-
If possible and safe to do so, increase the cooling to the reactor.
-
Alert others in the lab and be prepared to evacuate.
-
If the pressure continues to rise uncontrollably, vent the reactor to a safe location (e.g., a fume hood or an emergency relief system).
-
Do not attempt to contain a runaway reaction if it is beyond your control. Evacuate the area and call for emergency assistance.
Prevention is key. Always conduct a thorough safety review before running a hydrogenation reaction, especially on a large scale. Understand the thermal hazards of your reaction and ensure you have adequate cooling and pressure relief systems in place.[4][5][6]
Data Presentation
Table 1: Effect of Temperature and Pressure on the Hydrogenation of Nitrobenzene to Aniline using a Pd/Al₂O₃ Catalyst
| Temperature (°C) | Pressure (barg) | Nitrobenzene Conversion (%) | Aniline Selectivity (%) |
| 60 | 14-30 | ~100 | >97 |
| 100 | 14-30 | ~100 | ~95 |
| 140 | 14-30 | ~100 | ~85 |
| 180 | 14-30 | ~100 | ~68 |
Data synthesized from literature sources. Actual results may vary based on specific catalyst properties and reaction conditions.[3]
Table 2: Influence of Temperature and Pressure on the Hydrogenation of Canola Oil
| Temperature (°C) | Pressure (bar) | Iodine Value (IV) | Trans Fatty Acid Content (%) | Stearic Acid Content (%) |
| 180 | 2.5 | ~70 | 36.1 | 13.1 |
| 180 | 21 | ~70 | 22.7 | 22.1 |
Data from a study using an industrial nickel catalyst. The iodine value is a measure of the degree of unsaturation.[14]
Table 3: Selective Hydrogenation of Phenylacetylene to Styrene over a Pd-Ln/C Catalyst
| Temperature (K) | Phenylacetylene Conversion (%) | Styrene Selectivity (%) |
| 393 | 100 | 92 |
Data obtained under specific gas phase reaction conditions (0.3 kPa C₈H₆, 30 kPa H₂, balance with Ar).[15]
Experimental Protocols
Protocol 1: Palladium-Catalyzed Hydrogenation of Nitrobenzene
This protocol describes the general procedure for the hydrogenation of nitrobenzene to aniline using a palladium on carbon (Pd/C) catalyst.
Materials:
-
Nitrobenzene
-
Ethanol (or other suitable solvent)
-
10% Palladium on Carbon (Pd/C)
-
Hydrogen gas
-
Nitrogen or Argon gas
-
Two or three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Hydrogen balloon or connection to a hydrogen cylinder with a regulator
-
Vacuum line
Procedure:
-
Inerting the Flask: Set up the round-bottom flask with a magnetic stir bar and purge it with an inert gas (nitrogen or argon) for several minutes.
-
Catalyst Addition: Under a positive pressure of inert gas, carefully add the 10% Pd/C catalyst to the flask.
-
Solvent and Substrate Addition: Add the solvent (e.g., ethanol) to the flask, ensuring the catalyst is fully wetted. Then, add the nitrobenzene to the flask.
-
Hydrogen Purge: Securely attach the hydrogen balloon or connect the flask to the hydrogen line. Carefully evacuate the flask and backfill with hydrogen. Repeat this purge cycle 3-5 times to ensure an inert atmosphere is replaced with hydrogen.
-
Reaction: Begin vigorous stirring and allow the reaction to proceed at the desired temperature (e.g., room temperature). Monitor the reaction progress by TLC or GC.
-
Work-up: Once the reaction is complete, carefully purge the flask with an inert gas to remove all hydrogen. Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Caution: The used catalyst is pyrophoric and should not be allowed to dry. The filter cake should be immediately quenched with water.
-
Isolation: The filtrate containing the aniline product can be concentrated under reduced pressure. Further purification can be achieved by distillation or chromatography if necessary.
Protocol 2: High-Pressure Hydrogenation in a Parr Reactor
This protocol outlines the general steps for conducting a hydrogenation reaction in a high-pressure Parr reactor. Always refer to the manufacturer's specific operating instructions for your model.
Procedure:
-
Reactor Preparation: Ensure the reactor vessel and all fittings are clean and dry. Place the substrate, solvent, and a stir bar into a suitable glass liner or directly into the reactor vessel.
-
Catalyst Charging: Add the catalyst to the reactor. If using a pyrophoric catalyst, ensure this is done under an inert atmosphere.
-
Assembly: Securely assemble the reactor according to the manufacturer's instructions, ensuring all seals are correctly in place.
-
Leak Test: Pressurize the sealed reactor with an inert gas (e.g., nitrogen) to a pressure slightly above the intended reaction pressure. Monitor the pressure for any drops, which would indicate a leak that must be rectified before proceeding.
-
Purging: Release the inert gas and purge the reactor with hydrogen gas several times to remove any residual air or inert gas.
-
Pressurization and Heating: Pressurize the reactor with hydrogen to the desired reaction pressure. Begin stirring and heat the reactor to the target temperature.
-
Reaction Monitoring: Monitor the reaction progress by observing the pressure drop on the gauge, which corresponds to hydrogen consumption.
-
Cooling and Depressurization: Once the reaction is complete, stop the heating and allow the reactor to cool to room temperature. Carefully and slowly vent the excess hydrogen in a well-ventilated fume hood.
-
Inerting and Disassembly: Purge the reactor with an inert gas before opening. Carefully disassemble the reactor and recover the reaction mixture.
-
Work-up: Filter the reaction mixture to remove the catalyst, following appropriate safety precautions for pyrophoric materials. Isolate and purify the product as required.
Visualizations
Caption: General experimental workflow for a high-pressure hydrogenation reaction.
Caption: Logical troubleshooting workflow for common hydrogenation reaction issues.
References
- 1. reddit.com [reddit.com]
- 2. Curly Arrow: Catalytic Hydrogenation Part II - Tips and Tricks [curlyarrow.blogspot.com]
- 3. Toward High Selectivity Aniline Synthesis Catalysis at Elevated Temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. helgroup.com [helgroup.com]
- 5. chem.wisc.edu [chem.wisc.edu]
- 6. helgroup.com [helgroup.com]
- 7. Central Washington University | Safe Handling of Pyrophoric Chemicals [cwu.edu]
- 8. cmu.edu [cmu.edu]
- 9. Quantitative understanding of solvent effects on Pd catalyzed hydrogenation reactions - American Chemical Society [acs.digitellinc.com]
- 10. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 11. ehs.uci.edu [ehs.uci.edu]
- 12. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 13. stackoverflow.com [stackoverflow.com]
- 14. mdpi.com [mdpi.com]
- 15. oaepublish.com [oaepublish.com]
Technical Support Center: Multi-Step Synthesis of Omeprazole Intermediates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the multi-step synthesis of omeprazole intermediates.
Troubleshooting Guides
This section is organized by the key synthetic steps and addresses specific problems in a question-and-answer format.
Step 1: Synthesis of 2-chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride
Question 1: What are the common causes of low yield in the synthesis of 2-chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride?
Answer: Low yields in this step can often be attributed to several factors:
-
Incomplete Reaction: The conversion of the precursor, 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine, may be incomplete. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial to ensure the reaction goes to completion.[1]
-
Side Reactions: The formation of by-products can reduce the yield of the desired product. One common side reaction is the formation of a dimer.
-
Suboptimal Reagents: The quality of the chlorinating agent, such as thionyl chloride or sulfuryl chloride, is critical. Using old or decomposed reagents can lead to lower yields.[2]
-
Loss during Work-up and Isolation: The product is a hydrochloride salt, and its solubility can lead to losses during aqueous work-up and crystallization. Careful control of pH and solvent volumes is necessary.
Question 2: My isolated 2-chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride is discolored. What is the cause and how can I prevent it?
Answer: Discoloration often indicates the presence of impurities. Potential causes include:
-
Degradation of Starting Material: The pyridine N-oxide precursor can be sensitive to reaction conditions.
-
Excessive Heat: During the reaction or solvent removal, excessive heat can lead to the formation of colored by-products.
-
Impurities in Solvents or Reagents: Using low-quality solvents or reagents can introduce colored impurities.
To prevent discoloration, ensure all glassware is scrupulously clean, use high-purity reagents and solvents, and maintain careful temperature control throughout the process. If the product is already discolored, recrystallization from a suitable solvent system, such as acetone or isopropanol, can help to remove the colored impurities.[2]
Step 2: Synthesis of 5-methoxy-2-mercaptobenzimidazole
Question 3: I am observing a low yield in the cyclization reaction to form 5-methoxy-2-mercaptobenzimidazole. What are the likely reasons?
Answer: Low yields in this step are often related to the following:
-
Incomplete Cyclization: The reaction between 4-methoxy-o-phenylenediamine and carbon disulfide (or a derivative) may not have gone to completion. Reaction time and temperature are critical parameters to optimize.
-
Side Reactions: The formation of thiourea derivatives or other by-products can compete with the desired cyclization. The choice of base and solvent can influence the reaction pathway.
-
Oxidation: The mercapto group is susceptible to oxidation, which can lead to the formation of disulfide by-products. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize this.
-
Loss during Acidification: The product is typically precipitated by acidifying the reaction mixture. If the pH is not carefully controlled, the product may not fully precipitate, or it may redissolve if the pH becomes too low.
Question 4: The purity of my 5-methoxy-2-mercaptobenzimidazole is low. What are the common impurities and how can I remove them?
Answer: Common impurities include unreacted starting materials and side-products from the cyclization reaction. Purification can be achieved by recrystallization from an appropriate solvent, such as ethanol-water mixtures. An acid-base wash can also be effective. The crude product can be dissolved in an aqueous base, filtered to remove insoluble impurities, and then reprecipitated by the addition of acid.
Step 3: Coupling of Intermediates to form the Sulfide Intermediate
Question 5: The coupling reaction between 2-chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride and 5-methoxy-2-mercaptobenzimidazole is sluggish and gives a low yield. How can I improve this?
Answer: Challenges in this coupling step can be addressed by considering the following:
-
Base Selection: The choice and amount of base are critical for deprotonating the mercaptan and facilitating the nucleophilic attack. Sodium hydroxide or potassium hydroxide are commonly used. The stoichiometry of the base should be carefully controlled.
-
Solvent System: The reaction is often carried out in a solvent such as ethanol or methanol. The solubility of the reactants in the chosen solvent system is important for the reaction rate.
-
Reaction Temperature: While heating can increase the reaction rate, excessive temperatures can lead to degradation of the reactants or product. Optimization of the reaction temperature is recommended.
-
Purity of Intermediates: The purity of both the pyridine and benzimidazole intermediates is crucial for a successful coupling reaction. Impurities can interfere with the reaction and lead to the formation of by-products.[1]
Step 4: Oxidation to Omeprazole
Question 6: I am observing the formation of a significant amount of the sulfone by-product during the oxidation step. How can I minimize this over-oxidation?
Answer: The formation of the sulfone impurity (Omeprazole Sulphone or Impurity D) is a common challenge in the final oxidation step.[1] To minimize over-oxidation:
-
Control the Stoichiometry of the Oxidizing Agent: Use a precise amount of the oxidizing agent, typically meta-chloroperoxybenzoic acid (m-CPBA). Using a slight excess can lead to sulfone formation. It is recommended to use one molar equivalent of m-CPBA relative to the sulfide intermediate.[3]
-
Low Reaction Temperature: Perform the oxidation at a low temperature, often between -10°C and 0°C.[1] This helps to control the reactivity of the oxidizing agent and selectively form the sulfoxide.
-
Slow Addition of the Oxidizing Agent: Add the solution of the oxidizing agent slowly to the reaction mixture to maintain a low concentration of the oxidant at any given time.
-
Reaction Monitoring: Closely monitor the progress of the reaction by TLC or HPLC and quench the reaction promptly once the starting material is consumed.
Question 7: The final omeprazole product is difficult to crystallize and purify. What are some effective purification strategies?
Answer: Purification of crude omeprazole can be challenging due to its limited solubility and potential for degradation.[4] Effective strategies include:
-
Recrystallization: A common method is recrystallization from a mixture of methanol and water. The crude product can be dissolved in methanol, and then water is added as an anti-solvent to induce crystallization. Adjusting the pH to around 9.0 with an acid like acetic acid can also facilitate precipitation.[1]
-
Seeding: To overcome supersaturation and induce crystallization, seeding the solution with a small crystal of pure omeprazole can be effective.[1]
-
Washing: Washing the isolated crystals with a suitable solvent can remove residual impurities. An ammonia-water wash can be used to remove colored impurities.[3]
-
Column Chromatography: While challenging due to solubility and stability issues, column chromatography can be used for small-scale purification, though it may lead to material loss.[4]
Frequently Asked Questions (FAQs)
Q1: What are the most critical quality attributes of the starting materials for omeprazole synthesis? A1: The purity of the starting materials is paramount. For 2-chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride, the absence of related pyridine impurities is important. For 5-methoxy-2-mercaptobenzimidazole, low levels of starting materials and by-products from the cyclization are necessary. The quality of reagents like m-CPBA is also crucial; its concentration should be accurately determined before use to avoid over- or under-oxidation.[3]
Q2: What analytical techniques are recommended for monitoring the progress of the reactions? A2: Thin Layer Chromatography (TLC) is a quick and effective method for qualitative monitoring of the reaction progress at each step. High-Performance Liquid Chromatography (HPLC) provides more quantitative data and is essential for determining the purity of intermediates and the final product.[1][5] In-line Raman spectroscopy has also been used for real-time monitoring of the omeprazole synthesis reaction.[6]
Q3: Are there any specific safety precautions to consider during the synthesis of omeprazole intermediates? A3: Yes, several safety precautions should be taken. Thionyl chloride and sulfuryl chloride are corrosive and react violently with water, so they should be handled in a fume hood with appropriate personal protective equipment (PPE). m-CPBA is a strong oxidizing agent and can be explosive, especially in its pure form; it should be handled with care and stored properly.[7] Always consult the Safety Data Sheet (SDS) for each reagent before use.
Q4: How can colored impurities in the final omeprazole product be removed? A4: Colored impurities can arise from degradation products.[1] Protecting the reaction mixtures and isolated products from light can help minimize their formation.[4] During work-up, washing the crude product with a dilute ammonia solution can be effective in removing some colored impurities.[3] Treatment with activated charcoal during recrystallization can also help to decolorize the product.[4]
Data Presentation
Table 1: Summary of Yields for Omeprazole Intermediates from Literature
| Intermediate | Starting Material(s) | Typical Yield (%) | Reference(s) |
| 2-chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride | 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine | 76.4 - 100 | [2][8] |
| 5-methoxy-2-mercaptobenzimidazole | 4-methoxy-o-phenylenediamine and carbon disulfide | 63 - 95 | [9] |
| 5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole | 2-chloromethyl-3,5-dimethyl-4-methoxypyridine HCl and 5-methoxy-2-mercaptobenzimidazole | Up to 89 | [4] |
| Omeprazole | 5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole | Up to 75 | [4] |
Experimental Protocols
Protocol 1: Synthesis of 2-chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride
Materials:
-
2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine
-
Dichloromethane (DCM)
-
Thionyl chloride (SOCl₂) or Sulfuryl chloride (SO₂Cl₂)
-
Acetone or Hexane
-
Ice bath
Procedure:
-
Dissolve 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine in DCM in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution in an ice bath.
-
Slowly add a solution of thionyl chloride or sulfuryl chloride in DCM dropwise to the cooled solution while stirring. Maintain the temperature below 10°C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the DCM.
-
Add acetone or hexane to the residue and stir to precipitate the product.
-
Filter the solid product, wash with a small amount of cold acetone or hexane, and dry under vacuum to obtain 2-chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride as a white to off-white solid.[2][8]
Protocol 2: Synthesis of 5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole (Sulfide Intermediate)
Materials:
-
2-chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride
-
5-methoxy-2-mercaptobenzimidazole
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
Procedure:
-
In a reaction vessel, dissolve 5-methoxy-2-mercaptobenzimidazole and sodium hydroxide in ethanol.
-
To this solution, add a solution of 2-chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride in water.
-
Heat the reaction mixture to reflux and maintain for several hours.
-
Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture and add water to precipitate the crude product.
-
Filter the solid, wash with water, and dry.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol-water).[4]
Protocol 3: Synthesis of Omeprazole (Oxidation of Sulfide Intermediate)
Materials:
-
5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Methanol
-
Water
Procedure:
-
Dissolve the sulfide intermediate in DCM in a round-bottom flask.
-
Cool the solution to between -10°C and 0°C in an ice-salt bath.
-
In a separate flask, dissolve one molar equivalent of m-CPBA in DCM.
-
Slowly add the m-CPBA solution dropwise to the cooled sulfide solution while maintaining the low temperature.
-
Stir the reaction mixture at low temperature and monitor its progress by TLC.
-
Once the sulfide is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash it with water and brine, and then dry it over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain crude omeprazole.
-
Purify the crude product by recrystallization from a methanol-water mixture.[1][4]
Visualizations
Caption: Overall workflow for the multi-step synthesis of omeprazole.
Caption: Troubleshooting logic for over-oxidation in omeprazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. guidechem.com [guidechem.com]
- 3. WO2001044231A1 - Improved omeprazole process and compositions thereof - Google Patents [patents.google.com]
- 4. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. meta-Chloroperoxybenzoic acid - Wikipedia [en.wikipedia.org]
- 8. 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 9. prepchem.com [prepchem.com]
Stability and storage conditions for 3,5-Dimethylpyridine-2-carbonitrile
This guide provides researchers, scientists, and drug development professionals with essential information on the stability and proper storage of 3,5-Dimethylpyridine-2-carbonitrile.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for this compound?
For optimal stability, it is recommended to store this compound at 2-8°C.[1]
Q2: What are the general storage recommendations for this compound?
To ensure the integrity of the product, it should be stored in a tightly sealed container in a dry and well-ventilated area.[2] It is also crucial to keep it away from heat and sources of ignition.[2]
Q3: Is this compound sensitive to moisture?
Yes, this compound is hygroscopic and should be protected from exposure to moist air or water.[3]
Q4: What materials or substances are incompatible with this compound?
Avoid contact with acids, strong oxidizing agents, acid chlorides, and chloroformates.[3][4] Strong acids and alkalis, as well as strong reducing agents, should also be considered incompatible.[5]
Q5: What are the known hazardous decomposition products?
Thermal decomposition can produce irritating gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Compound appears discolored or has an unusual odor. | Exposure to incompatible materials or improper storage conditions leading to degradation. | Do not use the compound. Dispose of it according to your institution's safety protocols. Review storage conditions and ensure they meet the recommended guidelines. |
| Inconsistent experimental results. | Potential degradation of the compound due to improper storage or handling. | Verify the storage conditions (temperature, humidity, light exposure). If the compound has been stored improperly, consider using a fresh batch. |
| Compound has become clumpy or appears wet. | Absorption of moisture from the atmosphere (hygroscopic nature).[3] | Ensure the container is always tightly sealed when not in use. Store in a desiccator if you are in a high-humidity environment. |
Quantitative Data Summary
| Property | Value | Source(s) |
| Purity | ≥97% - 99% | [1][6][7] |
| Melting Point | 58-62 °C | [6] |
| Storage Temperature | 2-8 °C | [1] |
Experimental Protocols
General Handling Protocol:
-
Work in a well-ventilated area, preferably under a chemical fume hood.[3]
-
Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Prevent contact with skin and eyes.
-
Keep the container tightly closed when not in use to prevent moisture absorption.[2]
Visual Guides
Caption: Troubleshooting workflow for inconsistent experimental results.
References
- 1. chemscene.com [chemscene.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. 7584-09-0 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 7. This compound [sobekbio.com]
- 8. echemi.com [echemi.com]
Technical Support Center: Minimizing Reactive Metabolite Formation from Pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist you in your experiments aimed at minimizing the formation of reactive metabolites from pyridine derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic pathways that lead to reactive metabolite formation from pyridine derivatives?
A1: The bioactivation of pyridine rings is primarily mediated by cytochrome P450 (CYP) enzymes. Key pathways include:
-
Pyridine N-oxidation: Formation of pyridine N-oxides, which can be reactive intermediates themselves or precursors to other reactive species.[1][2][3]
-
Hydroxylation: Introduction of a hydroxyl group onto the pyridine ring, which can lead to the formation of reactive quinone-imine intermediates.[4][5]
-
Epoxidation: Formation of arene oxides, which are electrophilic and can react with nucleophiles.
-
Iminium Ion Formation: Oxidation of substituted pyridines can lead to the formation of reactive iminium ions.
These reactive intermediates are electrophilic and can covalently bind to cellular macromolecules like proteins and DNA, potentially leading to toxicity.[6]
Q2: Which Cytochrome P450 isozymes are most commonly involved in the metabolism of pyridine derivatives?
A2: Several CYP isozymes can metabolize pyridine-containing compounds. The specific isozymes involved depend on the structure of the derivative. However, some of the most frequently implicated isozymes include CYP3A4, CYP2D6, CYP2E1, and CYP1A2.[7] It is crucial to identify the specific CYPs involved in the metabolism of your compound to better predict and manage potential drug-drug interactions and variability in patient populations.
Q3: What are the common "structural alerts" in pyridine derivatives that I should be aware of?
A3: Structural alerts are chemical moieties that are known to be associated with the formation of reactive metabolites. For pyridine derivatives, key alerts include:
-
Unsubstituted positions on the pyridine ring: These are susceptible to oxidative metabolism.
-
Electron-donating groups: Substituents like amino and methoxy groups can increase the electron density of the pyridine ring, making it more susceptible to oxidation.
-
Fused aromatic rings: Polycyclic aromatic structures containing a pyridine ring can also be prone to metabolic activation.
Identifying these alerts early in the drug discovery process can help in designing molecules with a lower potential for bioactivation.[8]
Q4: What are the general strategies to minimize reactive metabolite formation from pyridine derivatives?
A4: The primary strategies involve structural modifications to block or reduce metabolic activation:
-
Blocking sites of metabolism: Introducing substituents, such as fluorine or a nitrogen atom, at positions prone to oxidation can prevent the formation of reactive intermediates.[7]
-
Altering electronic properties: Introducing electron-withdrawing groups can decrease the electron density of the pyridine ring, making it less susceptible to oxidation.
-
Introducing steric hindrance: Placing bulky groups near the site of metabolism can hinder the access of metabolizing enzymes.
-
Scaffold hopping: Replacing the pyridine ring with a different, less metabolically labile heterocycle while maintaining the desired pharmacological activity.
Troubleshooting Guides
Guide 1: In Vitro Reactive Metabolite Trapping Assays with Glutathione (GSH)
This guide addresses common issues encountered during in vitro experiments to trap reactive metabolites using glutathione (GSH).
| Problem | Possible Causes | Troubleshooting Steps |
| No GSH adduct detected | 1. The compound does not form reactive metabolites under the assay conditions.2. The reactive metabolite is too stable and does not react with GSH.3. The reactive metabolite is too short-lived to be trapped.4. Insufficient concentration of the test compound or GSH.5. Inappropriate incubation time.6. Low activity of the microsomal preparation.7. The analytical method (LC-MS/MS) is not sensitive enough or is not optimized for the adduct. | 1. Confirm the activity of your microsomal preparation with a positive control.2. Increase the concentration of the test compound and/or GSH.3. Optimize the incubation time (test a time course).4. Consider using a more reactive trapping agent in parallel, such as N-acetylcysteine.5. Optimize the LC-MS/MS method for the predicted mass of the GSH adduct. Ensure the ionization and fragmentation parameters are appropriate. |
| High background noise in LC-MS/MS | 1. Contamination of the microsomal preparation, buffers, or solvents.2. Non-specific binding of GSH to other components in the incubation mixture.3. Matrix effects from the biological sample. | 1. Use high-purity reagents and solvents.2. Include a control incubation without the test compound to identify background peaks.3. Optimize the sample preparation method to remove interfering substances (e.g., protein precipitation, solid-phase extraction).4. Use a stable isotope-labeled internal standard to account for matrix effects. |
| Multiple GSH adducts detected | 1. The parent compound has multiple sites of metabolic activation.2. The initial reactive metabolite undergoes further metabolism or rearrangement before being trapped.3. In-source fragmentation of a single adduct in the mass spectrometer. | 1. Analyze the MS/MS fragmentation patterns to characterize the structure of each adduct and identify the site of conjugation.2. Vary the collision energy in the mass spectrometer to check for in-source fragmentation.3. Use metabolic inhibitors of specific CYP isozymes to identify the pathways leading to each adduct. |
| Poor reproducibility of results | 1. Inconsistent pipetting of reagents.2. Variability in the activity of different batches of microsomes.3. Instability of the test compound or GSH adducts.4. Fluctuations in the LC-MS/MS system performance. | 1. Use calibrated pipettes and ensure proper mixing.2. Qualify each new batch of microsomes with a standard substrate.3. Analyze samples immediately after preparation or store them at -80°C. Check the stability of the adducts over time.4. Regularly check the performance of the LC-MS/MS system with a standard mixture. |
Guide 2: LC-MS/MS Analysis of Pyridine-GSH Adducts
This guide focuses on troubleshooting the analytical detection and characterization of pyridine-GSH adducts.
| Problem | Possible Causes | Troubleshooting Steps |
| Difficulty identifying the correct precursor ion | 1. The adduct may be present at low concentrations.2. The adduct may form multiple charged ions (e.g., [M+H]+, [M+Na]+, [M+2H]2+).3. The predicted mass may be incorrect due to unexpected metabolic modifications. | 1. Perform a full scan analysis to identify all potential precursor ions.2. Look for the characteristic isotopic pattern of sulfur-containing compounds.3. Consider the possibility of adducts with fragments of GSH (e.g., cysteine or glycine).4. Use high-resolution mass spectrometry to confirm the elemental composition. |
| Ambiguous MS/MS fragmentation pattern | 1. Low signal intensity leading to poor quality spectra.2. The fragmentation is not characteristic of a typical GSH adduct.3. Co-elution with an interfering compound. | 1. Optimize collision energy to obtain informative fragment ions.2. Look for characteristic neutral losses of the GSH moiety, such as the loss of pyroglutamic acid (129 Da).[9][10][11]3. Common fragment ions for the GSH portion include those at m/z 308, 272, and 179.[9][11]4. Improve chromatographic separation to resolve co-eluting peaks. |
| Inability to confirm the site of conjugation | 1. The fragmentation pattern does not provide enough information to pinpoint the attachment site on the pyridine ring.2. Isomeric adducts are not chromatographically separated. | 1. Use high-resolution mass spectrometry to obtain accurate mass of fragment ions, which can help in assigning structures.2. Synthesize authentic standards of the potential adducts for comparison of retention time and fragmentation pattern.3. Employ different chromatographic conditions (e.g., different column chemistry, mobile phase) to try and separate isomers. |
Data Presentation
The following tables summarize quantitative data on the impact of structural modifications on reactive metabolite formation in pyridine derivatives.
Table 1: Effect of Substitution on Covalent Binding of Pyridine Analogs to Human Liver Microsomes
| Compound | Structural Modification | Covalent Binding (pmol/mg protein) | Reference |
| Analog A | Unsubstituted Pyridine | 150 | Fictional Data |
| Analog B | 2-Fluoro substitution | 25 | Fictional Data |
| Analog C | 3-Methoxy substitution | 210 | Fictional Data |
| Analog D | 4-Cyano substitution | 45 | Fictional Data |
Table 2: Impact of Heterocyclic Ring Replacement on GSH Adduct Formation
| Compound Series | Core Heterocycle | Relative GSH Adduct Formation (%) | Reference |
| Series 1 | Pyridine | 100 | Fictional Data |
| Series 2 | Pyrimidine | 35 | Fictional Data |
| Series 3 | Thiazole | 120 | Fictional Data |
Experimental Protocols
Protocol 1: In Vitro Glutathione (GSH) Trapping of Reactive Metabolites in Human Liver Microsomes
Objective: To qualitatively and semi-quantitatively assess the potential of a pyridine derivative to form reactive metabolites by trapping them with GSH.
Materials:
-
Test compound (pyridine derivative)
-
Human liver microsomes (HLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Glutathione (GSH)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO, ACN).
-
In a microcentrifuge tube, prepare the incubation mixture containing:
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Human liver microsomes (final concentration 0.5-1.0 mg/mL)
-
Test compound (final concentration 1-10 µM)
-
GSH (final concentration 1-5 mM)
-
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for a specified time (e.g., 30-60 minutes).
-
Terminate the reaction by adding an equal volume of cold acetonitrile containing 0.1% TFA.
-
Vortex and centrifuge to precipitate the proteins.
-
Transfer the supernatant to a new tube and analyze by LC-MS/MS.
-
Include control incubations: without NADPH (to check for non-enzymatic reactions) and without the test compound (to identify background signals).
LC-MS/MS Analysis:
-
Chromatography: Use a C18 reverse-phase column with a gradient elution of water and acetonitrile containing 0.1% formic acid.
-
Mass Spectrometry: Operate the mass spectrometer in positive ion mode. Perform a full scan to identify the [M+H]+ of the expected GSH adduct. Conduct product ion scans (MS/MS) on the candidate precursor ions, looking for characteristic fragments of GSH (e.g., neutral loss of 129 Da).
Visualizations
Diagram 1: General Bioactivation Pathway of a Pyridine Derivative
Caption: Bioactivation of a pyridine derivative to a reactive intermediate.
Diagram 2: Experimental Workflow for Reactive Metabolite Trapping
Caption: Workflow for in vitro reactive metabolite trapping experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. chemtube3d.com [chemtube3d.com]
- 3. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Transimination of Quinone Imines: A Mechanism for Embedding Exogenous Redox Activity into the Nucleosome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. acs.org [acs.org]
- 9. Enhancing throughput of glutathione adduct formation studies and structural identification using a software-assisted workflow based on high resolution mass spectrometry (HRMS) data – Mass Analytica [mass-analytica.com]
- 10. A high-throughput liquid chromatography/tandem mass spectrometry method for screening glutathione conjugates using exact mass neutral loss acquisition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tmrjournals.com [tmrjournals.com]
Validation & Comparative
Comparative Analysis of 1H and 13C NMR Spectra: 3,5-Dimethylpyridine-2-carbonitrile and Related Pyridine Derivatives
A comprehensive guide for researchers, scientists, and drug development professionals on the NMR spectral characteristics of 3,5-Dimethylpyridine-2-carbonitrile and its structural analogs. This document provides a detailed comparison of their 1H and 13C NMR data, standardized experimental protocols, and visual aids to facilitate structural elucidation and chemical analysis.
This guide presents a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound. Due to the limited availability of public experimental spectra for this specific compound, predicted NMR data is utilized for a comprehensive comparison with the experimentally determined spectra of three structurally related, commercially available alternatives: 2-Cyanopyridine, 3-Cyanopyridine, and 3,5-Dimethylpyridine.
The objective of this guide is to provide a clear, comparative framework for the spectral interpretation of these pyridine derivatives. The inclusion of detailed experimental protocols and visual representations of molecular structures and analytical workflows aims to support researchers in the accurate identification and characterization of these and similar compounds.
¹H and ¹³C NMR Spectral Data Comparison
The following tables summarize the ¹H and ¹³C NMR chemical shifts (δ) in parts per million (ppm) for this compound and the selected alternative compounds. Multiplicity (s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet) and coupling constants (J) in Hertz (Hz) are provided where available.
Table 1: ¹H NMR Spectral Data Comparison
| Compound | H4 | H6 | Methyl Protons (C3-CH₃) | Methyl Protons (C5-CH₃) | Other Aromatic Protons |
| This compound (Predicted) | 7.55 (s) | 8.35 (s) | 2.54 (s) | 2.38 (s) | - |
| 2-Cyanopyridine | - | 8.74 (d, J=4.8 Hz) | - | - | 7.88 (t, J=7.8 Hz), 7.75 (d, J=7.8 Hz), 7.58 (dd, J=7.8, 4.8 Hz)[1] |
| 3-Cyanopyridine | 8.00 (d, J=8.0 Hz) | 8.91 (s) | - | - | 8.85 (d, J=4.0 Hz), 7.48 (dd, J=8.0, 4.0 Hz)[2] |
| 3,5-Dimethylpyridine | 7.26 (s) | 8.21 (s) | 2.25 (s) | 2.25 (s) | -[3] |
Table 2: ¹³C NMR Spectral Data Comparison
| Compound | C2 | C3 | C4 | C5 | C6 | Methyl Carbons (C3-CH₃, C5-CH₃) | Cyano Carbon (CN) |
| This compound (Predicted) | 133.2 | 141.5 | 139.8 | 133.8 | 151.1 | 20.1, 18.5 | 117.0 |
| 2-Cyanopyridine | 133.0 | 127.9 | 137.2 | 124.5 | 151.0 | - | 117.8 |
| 3-Cyanopyridine | 152.8 | 110.1 | 140.0 | 124.0 | 153.1 | - | 116.5 |
| 3,5-Dimethylpyridine | 147.3 | 132.4 | 137.0 | 132.4 | 147.3 | 18.1 | -[3] |
Experimental Protocols
The following is a general protocol for the acquisition of ¹H and ¹³C NMR spectra for small organic molecules, adaptable for the compounds discussed in this guide.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample or dispense 10-20 µL of a liquid sample into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃; Dimethyl sulfoxide-d₆, DMSO-d₆).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.
-
Cap the NMR tube and gently agitate until the sample is fully dissolved.
2. ¹H NMR Spectroscopy Acquisition:
-
Spectra are typically recorded on a 300 MHz or 400 MHz NMR spectrometer.
-
The instrument is tuned and locked onto the deuterium signal of the solvent.
-
Shimming is performed to optimize the homogeneity of the magnetic field.
-
A standard one-pulse sequence is used for ¹H acquisition.
-
Typical acquisition parameters include a spectral width of 12-16 ppm, a pulse angle of 30-45 degrees, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
To improve the signal-to-noise ratio, 8 to 16 scans are typically co-added.
3. ¹³C NMR Spectroscopy Acquisition:
-
Spectra are acquired on the same spectrometer, with the observe frequency switched to the appropriate value for ¹³C (e.g., 75 MHz for a 300 MHz instrument, 100 MHz for a 400 MHz instrument).
-
A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum, resulting in a single peak for each unique carbon atom.
-
Due to the low natural abundance of ¹³C, a larger number of scans (typically 128 to 1024 or more) is required to achieve an adequate signal-to-noise ratio.
-
Typical acquisition parameters include a spectral width of 200-240 ppm, a pulse angle of 30 degrees, an acquisition time of 1-2 seconds, and a relaxation delay of 2 seconds.
4. Data Processing:
-
The acquired Free Induction Decay (FID) is Fourier transformed to generate the frequency-domain spectrum.
-
Phase correction is applied to ensure all peaks are in the absorptive mode.
-
Baseline correction is performed to obtain a flat baseline.
-
The spectrum is referenced to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.
-
Peak picking and integration (for ¹H spectra) are performed to extract chemical shift and relative proton abundance information.
Visualizations
Molecular Structure and NMR Assignments
The following diagram illustrates the chemical structure of this compound with labels corresponding to the predicted ¹H and ¹³C NMR chemical shifts.
Caption: Structure of this compound with predicted NMR shifts.
Experimental Workflow for NMR Analysis
The following flowchart outlines the general workflow for obtaining and analyzing NMR spectra of a small organic molecule.
References
A Comparative Guide to Catalysts for the Synthesis of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
(4-Methoxy-3,5-dimethylpyridin-2-yl)methanol is a pivotal intermediate in the synthesis of several proton pump inhibitors (PPIs), a class of drugs that reduce gastric acid production. The efficient synthesis of this key building block is of significant interest to the pharmaceutical industry. A crucial step in one of the common synthetic routes is the reduction of a nitrile group to an aminomethyl group, which is then converted to the desired alcohol. This guide provides a comparative overview of two common heterogeneous catalysts, Raney® Nickel and Palladium on Carbon (Pd/C), for the catalytic hydrogenation of the precursor, 3,5-dimethyl-4-methoxypyridine-2-carbonitrile.
Performance Comparison of Catalysts
The selection of a catalyst for the hydrogenation of 3,5-dimethyl-4-methoxypyridine-2-carbonitrile to 3,5-dimethyl-4-methoxy-2-aminomethylpyridine is critical for the overall efficiency of the synthesis of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol. The following table summarizes the performance of Raney® Nickel and provides representative data for Pd/C in the hydrogenation of a similar substrate, 4-pyridinecarbonitrile (4PN), to highlight the expected performance characteristics.
| Parameter | Raney® Nickel | 10% Palladium on Carbon (Pd/C) |
| Substrate | 3,5-dimethyl-4-methoxypyridine-2-carbonitrile | 4-pyridinecarbonitrile (4PN) |
| Product | 3,5-dimethyl-4-methoxy-2-aminomethylpyridine | 4-(aminomethyl)pyridine (4PA) |
| Yield | 40-50% (overall for two steps)[1] | 98% (isolated yield for hydrogenation step)[2] |
| Selectivity | Not specified, but sufficient for subsequent reaction | 93% for the primary amine (4PA)[2] |
| Reaction Time | Not specified in detail | 0.3 hours[2] |
| Temperature | Room Temperature[1] | 30 °C[2] |
| Pressure | Normal Pressure[1] | 6 bar[2] |
| Solvent | NH₃-saturated Methanol[1] | Water[2] |
| Catalyst Loading | 1:1 weight ratio with substrate[1] | 0.1 g/g of substrate[2] |
| Additive | None | H₂SO₄ (0.5 mol/mol of substrate)[2] |
Note: The data for Raney® Nickel is for the direct precursor to the target molecule. The data for Pd/C is for a closely related, unsubstituted pyridinecarbonitrile and serves as a strong indicator of the catalyst's behavior in this type of transformation. The use of an acidic additive with Pd/C is crucial for achieving high selectivity to the primary amine.[2][3]
Experimental Protocols
Synthesis of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol via Raney® Nickel Catalyzed Hydrogenation
This protocol describes a two-step synthesis starting from 3,5-dimethyl-4-methoxypyridine-2-carbonitrile.
Step 1: Catalytic Hydrogenation to 3,5-dimethyl-4-methoxy-2-aminomethylpyridine
-
Materials:
-
3,5-dimethyl-4-methoxypyridine-2-carbonitrile (20 g)
-
Raney® Nickel (20 g)
-
Methanol, saturated with ammonia (650 ml)
-
Nitrogen gas
-
Hydrogen gas
-
-
Procedure:
-
In a suitable hydrogenation reactor, dissolve 20 g of 3,5-dimethyl-4-methoxypyridine-2-carbonitrile in 650 ml of methanol saturated with ammonia.
-
Under a nitrogen atmosphere, carefully add 20 g of Raney® Nickel to the solution.
-
Seal the reactor and purge with hydrogen gas.
-
Hydrogenate the mixture at room temperature and normal pressure until the reaction is complete.
-
Once the reaction is finished, purge the reactor with nitrogen gas.
-
Filter off the Raney® Nickel catalyst.
-
Evaporate the solvent from the filtrate under vacuum to yield 3,5-dimethyl-4-methoxy-2-aminomethylpyridine as a violet-colored oil (21.3 g).[1]
-
Step 2: Diazotization to (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol
-
Materials:
-
3,5-dimethyl-4-methoxy-2-aminomethylpyridine (21.3 g)
-
Water (150 ml)
-
Glacial acetic acid (100 ml)
-
Sodium nitrite (NaNO₂) (25.4 g)
-
4N Sodium hydroxide (NaOH) solution (500 ml)
-
50% Sodium hydroxide (NaOH) solution (~30 ml)
-
Dichloromethane (CH₂Cl₂) (600 ml)
-
Sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve the 21.3 g of the aminomethylpyridine intermediate in a mixture of 100 ml of water and 100 ml of glacial acetic acid.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of 25.4 g of sodium nitrite in 50 ml of water dropwise, maintaining the temperature at 0 °C.
-
After the addition is complete, make the solution alkaline by adding 500 ml of 4N NaOH, followed by approximately 30 ml of 50% NaOH.
-
Extract the aqueous solution with 600 ml of dichloromethane.
-
Combine the organic phases and dry over sodium sulfate.
-
Filter and evaporate the solvent to yield (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol. The overall yield for the two steps is reported to be in the range of 40-50%.[1]
-
Representative Protocol for Pd/C Catalyzed Hydrogenation of a Pyridinecarbonitrile
This protocol is based on the hydrogenation of 4-pyridinecarbonitrile (4PN) and can be adapted for other pyridinecarbonitriles.
-
Materials:
-
4-pyridinecarbonitrile (5.0 g, 48.1 mmol)
-
10% Pd/C catalyst (0.5 g)
-
Water (200 ml)
-
Sulfuric acid (H₂SO₄) (0.5 molar equivalent to the substrate)
-
Hydrogen gas
-
-
Procedure:
-
In a 0.5 L hydrogenation reactor, combine 5.0 g of 4-pyridinecarbonitrile, 0.5 g of 10% Pd/C catalyst, 200 ml of water, and the specified amount of sulfuric acid.
-
Flush the reactor with hydrogen gas.
-
Pressurize the reactor to 6 bar with hydrogen and heat to 30 °C.
-
Stir the reaction mixture vigorously. Monitor the reaction progress by hydrogen consumption.
-
Upon completion (typically 0.3 hours), cool the reactor and vent the hydrogen.
-
Filter the reaction mixture to remove the Pd/C catalyst.
-
The aqueous solution containing the product salt can then be worked up by basification and extraction with an organic solvent to isolate the free amine. The reported isolated yield for 4-(aminomethyl)pyridine is 98%.[2]
-
Visualizing the Synthesis and Catalyst Comparison
To better illustrate the processes discussed, the following diagrams have been generated using the DOT language.
Caption: Overall synthetic pathway.
References
- 1. EP0369208A1 - Process for the preparation of 3,5-dimethyl-4-methoxy pyridine derivatives, and intermediate therefor - Google Patents [patents.google.com]
- 2. Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piper ... - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D1CY02295D [pubs.rsc.org]
- 3. hidenanalytical.com [hidenanalytical.com]
A Comparative Guide to the Synthesis of 3,5-Dimethylpyridine-2-carbonitrile
For researchers, scientists, and professionals in drug development, the efficient synthesis of substituted pyridine derivatives is a critical aspect of discovery and process chemistry. 3,5-Dimethylpyridine-2-carbonitrile is a valuable building block in the synthesis of various pharmaceutical agents and other functional molecules. This guide provides a comparative overview of several alternative synthetic routes to this compound, presenting experimental data, detailed protocols, and pathway visualizations to aid in the selection of the most suitable method for a given application.
Comparison of Synthetic Routes
The following table summarizes the key quantitative data for the different synthetic routes to this compound, allowing for a direct comparison of their efficiency and reaction conditions.
| Synthetic Route | Starting Material | Key Reagents | Reaction Conditions | Yield (%) |
| Direct Cyanation | 3,5-Dimethylpyridine (3,5-Lutidine) | Nitric acid, Trifluoroacetic anhydride, Potassium cyanide | 0 °C to room temperature, 14-15 hours | 82% |
| Cyanation of a Pyridinium Salt | 1-Methoxy-3,5-dimethylpyridinium methyl sulfate | Sodium cyanide | 0-3 °C, 1.25 hours | ~91% |
| Multi-step Synthesis via N-Oxide | 3,5-Dimethylpyridine (3,5-Lutidine) | 1. H₂O₂/Acetic acid 2. Nitrating agent 3. KCN | Multi-step process with varying conditions | N/A |
| Ammoxidation | 3,5-Dimethylpyridine (3,5-Lutidine) | Ammonia, Oxygen, Metal oxide catalyst | High temperature, gas phase reaction | N/A |
| Sandmeyer Reaction | 2-Amino-3,5-dimethylpyridine | NaNO₂, H⁺, CuCN | Diazotization followed by cyanation | N/A |
| Rosenmund-von Braun Reaction | 2-Halo-3,5-dimethylpyridine | CuCN | High temperature in a polar aprotic solvent | N/A |
N/A: Specific yield for this compound not available in the provided search results.
Detailed Experimental Protocols and Pathway Visualizations
This section provides detailed experimental procedures for the most well-documented synthetic routes, accompanied by Graphviz diagrams illustrating the reaction pathways.
Direct Cyanation of 3,5-Dimethylpyridine
This one-pot method offers a high-yielding and regioselective route to this compound directly from the readily available 3,5-Lutidine.
Experimental Protocol:
Trifluoroacetic anhydride (10 mL, 42 mmol) is chilled in an ice bath, and 3,5-Dimethylpyridine (17 mmol) is slowly added. After 1 hour, concentrated nitric acid (1.9 mL, 36 mmol) is added dropwise while maintaining the cool temperature. The solution is then stirred for 2–3 hours at room temperature. Subsequently, this mixture is slowly dripped into a chilled aqueous solution of potassium cyanide (8.4 g) and sodium acetate (8.1 g). After stirring for 12 hours, the pH of the solution is confirmed to be in the range of 6–7. The product is then extracted with dichloromethane and purified by column chromatography on silica gel using a 1:1 mixture of ethyl acetate and hexane as the eluent to yield 3,5-Dimethyl-2-pyridinecarbonitrile as yellow prisms (Yield: 82%).[1]
Reaction Pathway:
Cyanation of 1-Methoxy-3,5-dimethylpyridinium methyl sulfate
This method involves the preparation of a pyridinium salt intermediate, which is then reacted with a cyanide source to yield the desired product.
Experimental Protocol:
A solution of sodium cyanide (49.0 g, 0.999 mol) in 135 mL of water is cooled to 0 °C in an air-free environment. To this, a solution of 1-methoxy-3,5-dimethyl pyridinium methyl sulfate (83.0 g, 0.33 mol) in 100 mL of air-free water is added dropwise over 1.25 hours, ensuring the temperature is maintained below 3 °C. The resulting mixture is filtered, and the solid is washed with water to give 40 g of this compound. The product can be recrystallized from a 4:1 mixture of isopropyl ether and pentane.
Reaction Pathway:
Multi-step Synthesis via 3,5-Dimethylpyridine N-oxide
This synthetic route involves the initial oxidation of 3,5-Lutidine to its N-oxide, followed by functionalization and introduction of the cyano group. While a complete, unified experimental protocol for the synthesis of the target molecule was not found, the individual steps are well-established.
Experimental Workflow:
Step 1: N-Oxidation of 3,5-Dimethylpyridine
A mixture of glacial acetic acid (0.5 mol), 3,5-dimethylpyridine (0.051 mol), and 35% hydrogen peroxide (8.5 ml) is heated at 80 °C for 5 hours with constant stirring. After cooling, excess acetic acid is removed under reduced pressure. Water is added and the mixture is concentrated. The pH is then adjusted to 10 with sodium carbonate, and the product, 3,5-Dimethylpyridine N-oxide, is extracted with chloroform and dried over sodium sulfate.[2]
Step 2: Cyanation of 3,5-Dimethylpyridine N-oxide (General Procedure)
The cyanation of pyridine N-oxides can be achieved through various methods, such as the Reissert-Henze reaction. A general procedure involves treating the N-oxide with an acylating agent (e.g., dimethylcarbamoyl chloride or benzoyl chloride) and a cyanide source (e.g., potassium cyanide or trimethylsilyl cyanide).[3][4][5] The reaction conditions are typically mild, but the specific reagents and conditions would need to be optimized for 3,5-Dimethylpyridine N-oxide to obtain the desired 2-carbonitrile derivative.
Logical Workflow Diagram:
Alternative Synthetic Strategies
The following established synthetic methods for introducing a nitrile group onto an aromatic ring represent potential, albeit less specifically documented, routes to this compound.
Ammoxidation of 3,5-Dimethylpyridine
Ammoxidation is a major industrial process for the synthesis of nitriles from methyl-substituted aromatics and heteroaromatics. The reaction involves the gas-phase oxidation of the substrate in the presence of ammonia and a metal oxide catalyst at high temperatures. However, for lutidines, this method can suffer from a lack of regioselectivity, potentially leading to a mixture of cyanopyridine isomers.[1]
Sandmeyer Reaction of 2-Amino-3,5-dimethylpyridine
The Sandmeyer reaction is a classic method for converting an aromatic amine to a nitrile.[6] The synthesis would involve the diazotization of 2-Amino-3,5-dimethylpyridine with a nitrite source in an acidic medium, followed by the reaction of the resulting diazonium salt with a copper(I) cyanide salt.
General Reaction Scheme:
Rosenmund-von Braun Reaction of 2-Halo-3,5-dimethylpyridine
The Rosenmund-von Braun reaction is a well-established method for the synthesis of aryl nitriles from aryl halides using copper(I) cyanide.[7][8] This reaction typically requires high temperatures and a polar aprotic solvent like DMF or pyridine. The starting material would be a 2-halo-3,5-dimethylpyridine (e.g., 2-bromo- or 2-chloro-3,5-dimethylpyridine).
General Reaction Scheme:
Conclusion
This guide has presented a comparative analysis of various synthetic routes to this compound. The direct cyanation of 3,5-Lutidine and the cyanation of its corresponding pyridinium salt stand out as high-yielding and well-documented methods. The multi-step synthesis via the N-oxide offers a viable alternative, though it involves more synthetic steps. Ammoxidation, the Sandmeyer reaction, and the Rosenmund-von Braun reaction represent other potential avenues, although specific experimental data for the synthesis of the target molecule are less readily available. The choice of the optimal synthetic route will depend on factors such as the availability of starting materials, desired scale of the reaction, and the specific requirements for purity and yield.
References
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 2. Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide Dehydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 5. researchgate.net [researchgate.net]
- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rosenmund–von Braun reaction - Wikipedia [en.wikipedia.org]
- 8. Rosenmund-von Braun Reaction [organic-chemistry.org]
Comparative Purity Analysis of Synthesized 3,5-Dimethylpyridine-2-carbonitrile: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the purity assessment of synthesized 3,5-Dimethylpyridine-2-carbonitrile. Tailored for researchers, scientists, and drug development professionals, this document outlines detailed experimental protocols, presents comparative data, and offers visual workflows to assist in selecting the most appropriate analytical strategy for quality control and synthetic process optimization.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The purity of this building block is paramount, as impurities can lead to undesirable side reactions, lower yields of the final product, and introduce potential toxicological risks. Therefore, robust and reliable analytical methods are essential to accurately determine the purity and impurity profile of the synthesized compound.
This guide focuses on a developed Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the purity analysis of this compound and compares its performance with Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Capillary Electrophoresis (CE).
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
A gradient RP-HPLC method was developed for the purity determination and impurity profiling of this compound.
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.
-
Column: C18 reversed-phase column (4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Program:
Time (min) %B 0 20 15 80 20 80 22 20 | 25 | 20 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 275 nm
-
Injection Volume: 10 µL
-
Sample Preparation: 1 mg/mL solution of this compound in 50:50 Acetonitrile:Water.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS analysis was performed to identify and quantify volatile and semi-volatile impurities.
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250 °C
-
Oven Temperature Program: Initial temperature of 60 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Mass Spectrometer: Electron Ionization (EI) mode at 70 eV, scanning from m/z 40 to 400.
-
Sample Preparation: 1 mg/mL solution of this compound in Dichloromethane.
Quantitative Nuclear Magnetic Resonance (qNMR)
¹H qNMR was utilized for an absolute purity determination without the need for a specific reference standard of the analyte.
-
Instrumentation: 400 MHz NMR spectrometer.
-
Internal Standard: Maleic anhydride (certified reference material).
-
Solvent: DMSO-d₆.
-
Method: A known amount of the sample and the internal standard were accurately weighed and dissolved in the deuterated solvent. The ¹H NMR spectrum was acquired with a sufficient relaxation delay to ensure complete magnetization recovery. The purity was calculated by comparing the integral of a well-resolved signal of the analyte to that of the internal standard.
Capillary Electrophoresis (CE)
Capillary Zone Electrophoresis (CZE) was employed to assess the purity based on the electrophoretic mobility of the charged species.
-
Instrumentation: A capillary electrophoresis system with a UV detector.
-
Capillary: Fused silica capillary (50 µm i.d., 50 cm total length).
-
Background Electrolyte: 50 mM Phosphate buffer, pH 2.5.
-
Voltage: 20 kV.
-
Temperature: 25 °C.
-
Detection: UV at 214 nm.
-
Injection: Hydrodynamic injection at 50 mbar for 5 seconds.
-
Sample Preparation: 0.1 mg/mL solution of this compound in the background electrolyte.
Data Presentation: Performance Comparison
The performance of the different analytical techniques for the purity analysis of this compound is summarized in the table below. The data presented is based on a hypothetical batch of synthesized material containing potential impurities.
| Parameter | HPLC | GC-MS | qNMR | Capillary Electrophoresis (CE) |
| Purity (%) | 99.2 (Area %) | 99.1 (Area %) | 99.3 (mol/mol %) | 99.0 (Area %) |
| Limit of Detection (LOD) | 0.01% | 0.005% | 0.1% | 0.02% |
| Limit of Quantification (LOQ) | 0.03% | 0.015% | 0.3% | 0.06% |
| Precision (RSD%) | < 1.0% | < 1.5% | < 0.5% | < 2.0% |
| Analysis Time | 25 min | 30 min | 15 min | 20 min |
| Identified Impurities | Isomeric Dimethylpyridine-carbonitriles, Unreacted Starting Materials | Volatile Solvents, Lutidine Isomers | All proton-containing impurities | Charged impurities |
Mandatory Visualization
Caption: Experimental workflow for the synthesis and purity analysis of this compound.
Caption: Hypothetical signaling pathway involving a G-protein coupled receptor (GPCR) modulated by a pyridine derivative.
Discussion of Comparative Results
HPLC stands out as a versatile and robust method for routine quality control. Its high resolution allows for the separation of closely related impurities, such as isomers, which are common byproducts in pyridine synthesis. The use of a PDA detector provides valuable information about the spectral purity of the main peak.
GC-MS is particularly advantageous for the detection of volatile impurities, including residual solvents and low-boiling point starting materials. Its high sensitivity and the ability to provide mass spectral data are invaluable for the identification of unknown impurities.
qNMR offers a distinct advantage as a primary analytical method, providing a direct measure of purity (in mol/mol %) without the need for a specific reference standard for the analyte. This is particularly useful for the certification of reference materials and for obtaining a highly accurate purity value. However, its sensitivity is lower compared to chromatographic techniques, making it less suitable for trace impurity analysis.
Capillary Electrophoresis provides an orthogonal separation mechanism based on the charge-to-size ratio of the analytes. This makes it a valuable complementary technique to HPLC, especially for the analysis of charged impurities that may not be well-resolved by reversed-phase chromatography.
Conclusion
The choice of the most suitable analytical technique for the purity analysis of this compound depends on the specific requirements of the analysis. For routine quality control, HPLC offers the best balance of resolution, sensitivity, and ease of use. For the identification of volatile impurities, GC-MS is the method of choice. For obtaining a highly accurate, absolute purity value, qNMR is unparalleled. Capillary Electrophoresis serves as an excellent orthogonal technique for method validation and for the analysis of specific charged impurities. A combination of these techniques provides the most comprehensive understanding of the purity and impurity profile of synthesized this compound.
A Comparative Study of Pyridine Carbonitrile Reactivity: A Guide for Researchers
An objective comparison of the chemical reactivity of 2-, 3-, and 4-cyanopyridine isomers, supported by experimental data and detailed protocols, to guide researchers in synthesis and drug development.
The strategic placement of a nitrile group on the pyridine ring profoundly influences its chemical reactivity, a critical consideration for professionals in pharmaceutical and materials science. This guide provides a comprehensive comparative analysis of the three pyridine carbonitrile isomers: 2-cyanopyridine, 3-cyanopyridine, and 4-cyanopyridine. By examining their behavior in key chemical transformations and presenting supporting experimental data, this document aims to equip researchers with the knowledge to select the optimal isomer for their specific synthetic and developmental needs.
Comparative Analysis of Reactivity
The reactivity of pyridine carbonitriles is dictated by the interplay of the electron-withdrawing nature of the cyano group and the inherent electronic properties of the pyridine ring. The position of the cyano group (ortho, meta, or para to the ring nitrogen) alters the electron density distribution within the ring, thereby influencing the susceptibility of both the ring and the nitrile group to chemical attack.
Nucleophilic Aromatic Substitution
Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing the pyridine ring. The electron-withdrawing cyano group, in concert with the ring nitrogen, activates the ring towards nucleophilic attack, particularly at the positions ortho and para to the nitrogen.
-
2-Cyanopyridine and 4-Cyanopyridine: These isomers are significantly more reactive towards nucleophiles than 3-cyanopyridine. The negative charge of the Meisenheimer intermediate, formed upon nucleophilic attack, can be delocalized onto the electronegative nitrogen atom of the pyridine ring, providing substantial stabilization.[1][2] This stabilization is not possible when the cyano group is in the 3-position.
-
3-Cyanopyridine: In this isomer, the cyano group's electron-withdrawing effect is less effective at activating the ring for nucleophilic attack at positions other than those adjacent to the nitrogen, making it the least reactive of the three in SNAr reactions.
Electrophilic Aromatic Substitution
The pyridine ring is inherently electron-deficient compared to benzene, making electrophilic aromatic substitution (EAS) challenging. The presence of a strong electron-withdrawing cyano group further deactivates the ring towards electrophiles.
The general order of reactivity for EAS on pyridine itself is 3 > 4 > 2. The addition of a deactivating cyano group further slows these reactions. Electrophilic substitution on pyridine carbonitriles typically requires harsh conditions and often results in low yields. For practical purposes, functionalization is often achieved through other means, such as nucleophilic substitution or metal-catalyzed cross-coupling reactions.
Reduction of the Cyano Group
The nitrile group of all three isomers can be reduced to an aminomethyl group. The ease of reduction can be influenced by the position of the cyano group, which affects the electron density at the nitrile carbon.
Cyclic voltammetry studies have shown that the reduction potentials for the three isomers are all below -2.2 V versus the ferrocene+/0 couple.[3] However, the stability of the resulting radical anion differs. 4-Cyanopyridine is known to form a relatively stable radical anion.[3]
Hydrolysis of the Cyano Group
The hydrolysis of the cyano group to a carboxamide and subsequently to a carboxylic acid is a common transformation. Kinetic studies on the hydrolysis of cyanopyridines in high-temperature water have provided valuable comparative data.
The activation energies for the first step of hydrolysis (to the corresponding pyridinecarboxamide) show a clear trend, with the 4-isomer having the lowest activation energy, indicating it is the most reactive under these conditions.[4]
Quantitative Data Comparison
The following tables summarize key quantitative data that highlight the differences in reactivity among the three pyridine carbonitrile isomers.
Table 1: Activation Energies for the Hydrolysis of Pyridine Carbonitriles
| Isomer | Activation Energy (kJ mol⁻¹) for Hydrolysis to Pyridinecarboxamide |
| 2-Cyanopyridine | 83.7 |
| 3-Cyanopyridine | 74.3 |
| 4-Cyanopyridine | 40.3 |
Data sourced from kinetic studies of hydrolysis in high-temperature water.[4]
Table 2: Electrochemical Reduction Potentials
| Isomer | Reduction Potential (E₁/₂) vs. Fc⁺/Fc |
| 2-Cyanopyridine | ≈ -2.2 V |
| 3-Cyanopyridine | ≈ -2.2 V |
| 4-Cyanopyridine | -2.25 V |
Data obtained from cyclic voltammetry studies.[3]
Table 3: ¹³C NMR Chemical Shifts (δ in ppm, in CDCl₃)
| Carbon Position | 2-Cyanopyridine | 3-Cyanopyridine | 4-Cyanopyridine |
| C2 | 133.0 | 153.1 | 151.0 |
| C3 | 127.9 | 110.1 | 124.5 |
| C4 | 137.2 | 140.0 | 133.0 |
| C5 | 124.5 | 124.0 | 124.5 |
| C6 | 151.0 | 152.8 | 151.0 |
| CN | 117.8 | 116.5 | 117.8 |
¹³C NMR data provides insight into the electronic environment of each carbon atom.[5]
Experimental Protocols
This section provides generalized methodologies for key experiments used to compare the reactivity of pyridine carbonitrile isomers.
General Protocol for a Comparative Kinetic Study of Hydrolysis
-
Reaction Setup: Prepare separate sealed reaction vessels for each isomer (2-, 3-, and 4-cyanopyridine).
-
Reagent Preparation: Prepare a stock solution of each cyanopyridine isomer of known concentration in a suitable solvent (e.g., deionized water for high-temperature studies).
-
Reaction Initiation: Place the sealed vessels in a temperature-controlled environment (e.g., an oil bath or a specialized reactor) set to the desired reaction temperature. Start a timer simultaneously.
-
Sampling: At predetermined time intervals, withdraw an aliquot from each reaction vessel. Immediately quench the reaction by cooling the aliquot in an ice bath and, if necessary, adding a quenching agent.
-
Analysis: Analyze the composition of each quenched aliquot using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). This will allow for the quantification of the remaining cyanopyridine and the formed product (pyridinecarboxamide).
-
Data Analysis: Plot the concentration of the cyanopyridine isomer versus time for each isomer. From this data, determine the initial reaction rate. By performing the experiment at different temperatures, the activation energy for the hydrolysis of each isomer can be calculated using the Arrhenius equation.
General Protocol for Nucleophilic Aromatic Substitution
-
Reactant Preparation: In separate reaction flasks, dissolve each cyanopyridine isomer (e.g., a chlorocyanopyridine) and the chosen nucleophile (e.g., sodium methoxide) in a suitable aprotic polar solvent (e.g., DMSO or DMF).
-
Reaction Execution: Maintain the reaction mixtures at a constant temperature and monitor the progress of the reaction over time using an appropriate analytical method like Thin Layer Chromatography (TLC), GC, or HPLC.
-
Product Isolation: Once the reaction is complete, quench the reaction mixture (e.g., by adding water) and extract the product with an organic solvent.
-
Purification and Characterization: Purify the isolated product using techniques such as column chromatography or recrystallization. Confirm the structure of the product using spectroscopic methods (NMR, IR, Mass Spectrometry).
-
Comparative Analysis: Compare the reaction times and yields for the three isomers to determine their relative reactivity towards the nucleophile under the chosen conditions.
Visualizing Reactivity and Experimental Design
The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the comparative study of pyridine carbonitrile reactivity.
References
A Comparative Guide to the Synthetic Utility of 3,5-Dimethylpyridine-2-carbonitrile and 3,5-Dichloropyridine-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
In the landscape of heterocyclic chemistry, substituted pyridines are indispensable building blocks for the synthesis of a wide array of functional molecules, from pharmaceuticals to agrochemicals. Among these, 2-cyanopyridines bearing different substituents at the 3- and 5-positions offer unique reactivity profiles that can be strategically exploited in synthetic design. This guide provides an objective comparison of two such key intermediates: 3,5-Dimethylpyridine-2-carbonitrile and 3,5-Dichloropyridine-2-carbonitrile. We will delve into their distinct electronic properties, comparative reactivity in key chemical transformations, and their applications in the synthesis of bioactive molecules, supported by experimental data and detailed protocols.
Physicochemical and Electronic Properties: A Tale of Two Substituents
The fundamental difference between this compound and 3,5-Dichloropyridine-2-carbonitrile lies in the electronic nature of their substituents at the 3 and 5 positions of the pyridine ring. The methyl groups in the former are electron-donating, while the chloro groups in the latter are electron-withdrawing. This disparity profoundly influences the electron density of the pyridine ring and, consequently, its reactivity.
This compound features two electron-donating methyl groups, which increase the electron density of the pyridine ring. This enhanced electron density makes the ring more susceptible to electrophilic attack and can also influence the reactivity of the nitrile group and the pyridine nitrogen.
3,5-Dichloropyridine-2-carbonitrile , conversely, is substituted with two electron-withdrawing chloro atoms. These groups significantly decrease the electron density of the pyridine ring, making it more electrophilic and thus more reactive towards nucleophilic attack.[1] The presence of these chloro groups also provides reactive sites for nucleophilic aromatic substitution (SNAr) and cross-coupling reactions.
A summary of their key physicochemical properties is presented in the table below.
| Property | This compound | 3,5-Dichloropyridine-2-carbonitrile |
| CAS Number | 7584-09-0 | 85331-33-5 |
| Molecular Formula | C₈H₈N₂ | C₆H₂Cl₂N₂ |
| Molecular Weight | 132.16 g/mol | 173.00 g/mol |
| Appearance | White to light yellow crystalline solid | White to pale yellow powder |
| Melting Point | Not specified | 98-103 °C |
| Electronic Nature | Electron-rich pyridine ring | Electron-deficient pyridine ring |
Performance in Synthesis: A Comparative Analysis
The divergent electronic properties of these two molecules dictate their utility in different synthetic strategies. While direct comparative studies under identical conditions are scarce in the literature, we can infer their relative performance from their applications in the synthesis of complex molecules.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyridine ring in 3,5-Dichloropyridine-2-carbonitrile makes it an excellent substrate for SNAr reactions. The chloro substituents can be displaced by various nucleophiles, such as amines, alkoxides, and thiolates, to introduce new functional groups. This reactivity is crucial in the synthesis of agrochemicals and pharmaceuticals.[1]
In contrast, the electron-rich ring of This compound is generally less reactive towards nucleophilic attack. SNAr reactions on this substrate would require harsh conditions and are not a common synthetic strategy.
Electrophilic Functionalization
The electron-donating methyl groups on This compound activate the pyridine ring towards electrophilic substitution. However, the directing effects of the substituents and the pyridine nitrogen must be considered. This increased nucleophilicity of the ring can be exploited in reactions such as nitration or halogenation, although the cyano group is deactivating.
Conversely, the electron-withdrawing chloro groups in 3,5-Dichloropyridine-2-carbonitrile deactivate the ring towards electrophilic attack, making such reactions challenging.
Cross-Coupling Reactions
Both molecules can potentially participate in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. For 3,5-Dichloropyridine-2-carbonitrile , the chloro groups serve as leaving groups, allowing for the formation of new carbon-carbon or carbon-nitrogen bonds. The regioselectivity of these reactions can often be controlled by the choice of catalyst and ligands.[2][3]
For This compound , while the methyl groups themselves are not leaving groups, functionalization of the methyl groups (e.g., through benzylic bromination) could provide a handle for subsequent cross-coupling reactions.
Applications in the Synthesis of Bioactive Molecules
The distinct reactivity profiles of these two building blocks have led to their application in the synthesis of different classes of bioactive molecules.
This compound in Pharmaceuticals
A prominent application of this compound is in the synthesis of proton pump inhibitors, such as Omeprazole.[4][5][6][7][8] The pyridine core of Omeprazole is derived from a 3,5-dimethylpyridine precursor. The synthesis involves the transformation of the 2-cyano group into other functionalities.
3,5-Dichloropyridine-2-carbonitrile in Agrochemicals
The reactivity of the chloro-substituents in 3,5-Dichloropyridine-2-carbonitrile makes it a valuable intermediate in the synthesis of various agrochemicals, particularly fungicides and herbicides.[9] The pyridine ring serves as a scaffold to which other functional groups are attached to achieve the desired biological activity. An example is the synthesis of the fungicide Fluazinam, which involves a chlorinated pyridine intermediate.
Experimental Protocols
Synthesis of an Omeprazole Intermediate from a 3,5-Dimethylpyridine Derivative
The following protocol describes the synthesis of 2-chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride, a key intermediate for Omeprazole, starting from 3,5-dimethylpyridine. This multi-step process first involves the formation of 3,5-dimethyl-4-methoxypyridine-2-carbonitrile.
Step 1: Oxidation of 3,5-Dimethylpyridine to 3,5-Dimethylpyridine-N-oxide [6]
-
To a solution of 3,5-dimethylpyridine (15 kg, 140.2 moles) in acetic acid (48 L) at 60 °C, hydrogen peroxide (8430 ml, 98 moles) is added over 3 hours.
-
The solution is heated to 90 °C and maintained for 3 hours.
-
After workup, 3,5-dimethylpyridine-N-oxide is obtained.
Step 2: Nitration and Methoxylation to form 3,5-Dimethyl-4-methoxypyridine-N-oxide [8]
-
3,5-dimethyl-pyridine-N-oxide (3500 g, 28.5 moles) is dissolved in concentrated H₂SO₄ (3500 ml, 64.4 moles).
-
The solution is cooled to 90°C and a nitrating mixture is added.
-
Subsequent reaction with sodium methoxide yields 3,5-dimethyl-4-methoxypyridine-N-oxide.
Step 3: Formation of 3,5-Dimethyl-4-methoxypyridine-2-carbonitrile
-
The N-oxide is then treated with dimethyl sulfate and potassium cyanide to introduce the cyano group at the 2-position.
Step 4: Conversion to 2-Chloromethyl-3,5-dimethyl-4-methoxypyridine Hydrochloride [4]
-
The resulting 3,5-dimethyl-4-methoxypyridine-2-carbonitrile is then reduced and chlorinated to yield the final intermediate.
Synthesis of a Fungicide Intermediate from a Chlorinated Pyridine
The following protocol outlines the synthesis of 2-amino-3-chloro-5-trifluoromethylpyridine, an intermediate for the fungicide Fluazinam, starting from a fluorinated and chlorinated pyridine. This illustrates a typical nucleophilic substitution on an electron-deficient pyridine ring.[9]
Materials:
-
2-fluoro-3-chloro-5-trifluoromethylpyridine
-
Anhydrous ammonia
-
Tetrahydrofuran (THF)
Procedure:
-
In a suitable pressure reactor, charge a solution of 2-fluoro-3-chloro-5-trifluoromethylpyridine in THF.
-
Degas the system with nitrogen.
-
Introduce anhydrous ammonia (e.g., 6.8 g, 0.4 moles), raising the pressure to approximately 2.6 bar at 35°C.
-
Maintain these conditions for 28 hours, monitoring the reaction by observing the pressure drop.
-
Upon completion (starting material concentration < 0.5%), the resulting solution of 2-amino-3-chloro-5-trifluoromethylpyridine is used directly in the next step for the synthesis of Fluazinam.
Quantitative Data:
-
Yield: 99.5%
-
Purity: >99%
Conclusion
This compound and 3,5-Dichloropyridine-2-carbonitrile are valuable, yet distinct, building blocks in organic synthesis. The choice between them is dictated by the desired synthetic strategy and the target molecule's architecture.
-
This compound , with its electron-rich pyridine ring, is well-suited for syntheses that involve electrophilic functionalization or transformations of the cyano and methyl groups, as exemplified by its use in the synthesis of pharmaceuticals like Omeprazole.
-
3,5-Dichloropyridine-2-carbonitrile , featuring an electron-deficient ring, is the reagent of choice for reactions driven by nucleophilic aromatic substitution and cross-coupling at the chloro-substituted positions. This reactivity is extensively utilized in the agrochemical industry for the production of fungicides and herbicides.
Researchers and drug development professionals can leverage the contrasting reactivity of these two intermediates to design efficient and versatile synthetic routes to a wide range of biologically active compounds. A thorough understanding of their electronic properties is key to unlocking their full potential in the development of new chemical entities.
References
- 1. benchchem.com [benchchem.com]
- 2. Ligand-dependent site-selective Suzuki cross-coupling of 3,5-dichloropyridazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. EP0899268A2 - Process for the preparation of omeprazole and intermediate compounds - Google Patents [patents.google.com]
- 6. US4620008A - Processes for the preparation of omeprazole and intermediates therefore - Google Patents [patents.google.com]
- 7. scispace.com [scispace.com]
- 8. Intermediates for the preparation of omeprazole - Patent 0103553 [data.epo.org]
- 9. benchchem.com [benchchem.com]
Efficacy Showdown: Pyridine Carbonitrile-Derived Drugs in Oncology and Microbiology
A comparative analysis of novel therapeutic agents synthesized from pyridine carbonitrile precursors reveals promising candidates in the fight against cancer and microbial infections. This guide dissects the efficacy of distinct chemical series, presenting key experimental data, detailed protocols, and visual pathways to inform researchers and drug development professionals on the burgeoning potential of this versatile chemical scaffold.
Derivatives of pyridine carbonitrile have emerged as a prolific source of pharmacologically active compounds, demonstrating significant potential across multiple therapeutic areas. This guide provides a comparative overview of the efficacy of several classes of these compounds, focusing on their anticancer and antimicrobial properties. By examining key performance data from preclinical studies, we aim to provide a clear and objective resource for the scientific community.
Anticancer Efficacy: A Multi-pronged Attack on Malignancies
Several distinct series of drugs derived from pyridine carbonitrile have been synthesized and evaluated for their anticancer properties, primarily targeting key kinases involved in tumor growth, proliferation, and angiogenesis. This section compares the in vitro efficacy of representative compounds against various cancer cell lines.
Comparative Efficacy of Anticancer Agents (IC50 Values in µM)
| Compound Series | Target Kinase(s) | MCF-7 (Breast) | HepG2 (Liver) | HCT-116 (Colon) | Reference Compound |
| Cyanopyridone Series (5a, 5e) | VEGFR-2, HER-2 | 1.77 (5a), 1.39 (5e) | 2.71 (5a), 10.70 (5e) | - | Taxol (8.48)[1] |
| Pyridopyrimidine Series (6b) | VEGFR-2, HER-2 | - | 2.68 | - | Taxol (14.60)[1] |
| Naphthylpyridine Series (11d) | VEGFR-2 | IC50 in nM range | - | - | -[2] |
| Pyridine-Urea Series (8e) | VEGFR-2 | 0.22 (48h) | - | - | Doxorubicin (1.93), Sorafenib (4.50)[3] |
| Pyridine-1,3,4-oxadiazole (12) | PIM-1 | 0.5 | 5.27 | - | Doxorubicin (2.14)[4] |
| Pyridothienopyrimidinone (7a, 7c) | PIM-1 | - | - | - | IC50 (kinase): 1.18 (7a), 1.38 (7c)[5] |
| Pyrazolopyridine Series (4, 8) | CDK2 | 19.3 (4), 21.5 (8) | 22.7 (4), 25.4 (8) | 31.3 (4), 33.6 (8) | Doxorubicin (64.8, 24.7, 40.0)[6] |
| Pyridine-3-carbonitrile (4, 9) | CDK2 | IC50 vs MDA-MB-231 | - | - | Roscovitine[7][8] |
Note: Direct comparison between different studies should be made with caution due to variations in experimental conditions. The data presented here is for illustrative purposes to highlight the potency of different scaffolds.
Antimicrobial Efficacy: A New Frontier Against Drug Resistance
Pyridine carbonitrile derivatives have also demonstrated significant promise as antimicrobial agents, with several compounds exhibiting potent activity against a range of bacterial and fungal pathogens.
Comparative Efficacy of Antimicrobial Agents (MIC Values in µg/mL)
| Compound Series | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Candida albicans | Reference Compound |
| Thienopyridine Series (7, 9) | - | - | - | 1.95 | -[9] |
| Pyrido[2,3-d]pyrimidine (14) | - | - | Moderate Activity | 1.95 | -[9] |
| 2-(methyldithio)pyridine-3-carbonitrile (29) | 0.5 - 64 | - | 0.5 - 64 | - | -[10] |
| Pyridine Triazoles (127a, 127b) | 12.5 | 12.5 - 25 | 25 | 12.5 | -[10] |
| Pyridine-based Organic Salts (66) | MIC of 56 ± 0.5% inhibition at 100 µg/mL | - | MIC of 55 ± 0.5% inhibition at 100 µg/mL | - | -[10] |
| Thienopyridine (12a, 15) | - | <0.0048 (12a), 0.0098 (15) | 0.0195 (12a), >0.0048 (15) | <0.0048 (12a), 0.039 (15) | -[11] |
Signaling Pathways and Mechanisms of Action
The anticancer efficacy of many pyridine carbonitrile derivatives stems from their ability to inhibit specific protein kinases that are crucial for cancer cell survival and proliferation. The following diagrams illustrate the targeted signaling pathways.
Experimental Protocols
The following are standardized methodologies for the key experiments cited in this guide.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[12][13] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow:
Detailed Steps:
-
Cell Seeding: Cells are seeded into 96-well plates at an optimal density and allowed to attach overnight.[14]
-
Compound Treatment: The pyridine carbonitrile derivatives are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive only the solvent.
-
Incubation: Plates are incubated for a period of 48 to 72 hours.
-
MTT Addition: MTT reagent is added to each well, and the plates are incubated for another 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[15]
-
Solubilization: A solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.[13]
-
Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of 570 nm.[13]
-
Data Analysis: The IC50 value, the concentration of the drug that inhibits 50% of cell growth, is calculated from the dose-response curve.[14]
Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[16][17][18]
Workflow:
Detailed Steps:
-
Serial Dilution: A two-fold serial dilution of the pyridine carbonitrile derivative is prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a series of tubes or a microtiter plate.[16][17]
-
Inoculation: Each tube or well is inoculated with a standardized suspension of the test microorganism.
-
Incubation: The tubes or plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).[17]
-
Observation: Following incubation, the tubes or wells are visually inspected for turbidity, which indicates microbial growth.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.[19]
Conclusion
The diverse pharmacological activities of drugs synthesized from pyridine carbonitrile precursors underscore the importance of this scaffold in modern drug discovery. The data presented in this guide highlight several promising series of compounds with potent anticancer and antimicrobial efficacy. Further preclinical and clinical investigations are warranted to fully elucidate their therapeutic potential and pave the way for novel treatments for a range of challenging diseases.
References
- 1. Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective VEGFR-2 inhibitors: Synthesis of pyridine derivatives, cytotoxicity and apoptosis induction profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of new pyridothienopyrimidinone derivatives as Pim-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 14. benchchem.com [benchchem.com]
- 15. atcc.org [atcc.org]
- 16. Minimum Inhibitory Concentration | Overview & Determining Methods | Study.com [study.com]
- 17. microbe-investigations.com [microbe-investigations.com]
- 18. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 19. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Isotope Labeling Studies with 15N-Labelled 3,5-Dimethylpyridine for NMR-Based pH and Hydrogen Bonding Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of ¹⁵N-labelled 3,5-dimethylpyridine as a nuclear magnetic resonance (NMR) probe for studying pH and hydrogen bonding, relative to other commonly used ¹⁵N-labelled pyridine derivatives. The content is supported by experimental data and detailed protocols to assist researchers in selecting the most suitable probe for their specific applications.
Introduction to ¹⁵N-Labelled Pyridines as NMR Probes
Isotope labeling with ¹⁵N is a powerful technique in NMR spectroscopy. The ¹⁵N nucleus has a spin of 1/2, which results in sharp NMR signals, and its chemical shift is highly sensitive to the local electronic environment.[1][2] This sensitivity is particularly pronounced in pyridine and its derivatives, where the nitrogen atom's chemical shift changes significantly upon protonation or involvement in hydrogen bonding. This property makes ¹⁵N-labelled pyridines excellent probes for measuring pH and characterizing hydrogen bond interactions in various chemical and biological systems.[1][2]
The choice of a specific ¹⁵N-labelled pyridine probe depends on several factors, including the desired pKa range, the sensitivity of the ¹⁵N chemical shift to environmental changes, and the ease of synthesis and incorporation into the system of interest. This guide focuses on ¹⁵N-labelled 3,5-dimethylpyridine and compares its performance with other relevant pyridine-based probes.
Comparison of ¹⁵N-Labelled Pyridine Probes
The performance of different ¹⁵N-labelled pyridine derivatives as NMR probes can be evaluated based on their physicochemical properties and synthetic accessibility. The following table summarizes key parameters for ¹⁵N-labelled 3,5-dimethylpyridine and other commonly used alternatives.
| Probe | pKa | ¹⁵N Chemical Shift (δ) - Neutral (ppm) | ¹⁵N Chemical Shift (δ) - Protonated (ppm) | Chemical Shift Change (Δδ) (ppm) | Synthesis Yield (%) |
| ¹⁵N-Pyridine | 5.2 | ~ -69 | ~ -169 | ~ 100 | ~33% (Zincke reaction) |
| ¹⁵N-3,5-Dimethylpyridine | 6.15[3] | -69.7[1] | ~ -170 (estimated) | ~ 100 | ~55% |
| ¹⁵N-2,6-Dimethylpyridine (2,6-Lutidine) | 6.7 | ~ -75 | ~ -175 | ~ 100 | Varies |
| ¹⁵N-Nicotinamide | 3.3 | ~ -100 | ~ -200 | ~ 100 | ~55% (from Zincke salt) |
Note: The ¹⁵N chemical shift of protonated 3,5-dimethylpyridine is an estimate based on the typical downfield shift observed for pyridine derivatives upon protonation. Synthesis yields can vary depending on the specific method and scale.
Key Observations:
-
pKa Tuning: The substituents on the pyridine ring significantly influence the pKa of the nitrogen atom. 3,5-Dimethylpyridine (pKa 6.15) is a valuable probe for studying pH in the physiologically relevant range (pH 6-8), making it suitable for many biological applications. In contrast, unsubstituted pyridine (pKa 5.2) is better suited for more acidic environments, while 2,6-dimethylpyridine (pKa 6.7) is useful for slightly more basic conditions.
-
Sensitivity: All the compared pyridine derivatives exhibit a large chemical shift change (Δδ) of approximately 100 ppm upon protonation. This large shift provides high sensitivity for resolving small changes in pH.
-
Synthetic Accessibility: The synthesis of ¹⁵N-labelled 3,5-dimethylpyridine has been reported with a respectable yield of around 55%.[1] This makes it a readily accessible tool for researchers. The Zincke reaction is a common method for synthesizing ¹⁵N-labelled pyridines.
Experimental Protocols
Synthesis of ¹⁵N-Labelled 3,5-Dimethylpyridine
A two-step synthesis starting from methacrolein, propenyl ether, and a ¹⁵N-labelled nitrogen source is a common method.[1][2]
Step 1: Synthesis of the Dihydropyran Precursor
-
Methacrolein and an excess of a propenyl ether are reacted in a Diels-Alder cycloaddition to form the corresponding alkoxy-3,4-dihydro-2H-pyran derivative.
-
The reaction is typically carried out in a sealed vessel at elevated temperatures.
-
The resulting dihydropyran mixture is purified by distillation.
Step 2: Formation of ¹⁵N-Labelled 3,5-Dimethylpyridine
-
The purified dihydropyran mixture is reacted with ¹⁵NH₄Cl in an acidic aqueous solution.
-
The reaction mixture is heated, leading to the ring-opening of the dihydropyran and subsequent ring-closure with the ¹⁵N-labelled ammonia to form the pyridine ring.
-
The ¹⁵N-labelled 3,5-dimethylpyridine is isolated from the reaction mixture, for instance, by steam distillation of the basified solution, followed by extraction. The yield for this process is reported to be approximately 55% relative to the amount of the ¹⁵N isotope used.[1]
General Protocol for pH Measurement using ¹⁵N-Labelled Pyridine Probes
This protocol outlines the general steps for performing an NMR titration to determine the pKa of a sample or to measure the pH of a solution using a ¹⁵N-labelled pyridine probe.
1. Sample Preparation:
-
Prepare a stock solution of the ¹⁵N-labelled pyridine probe in a suitable solvent (e.g., D₂O for biological samples). The final concentration of the probe in the NMR sample should typically be in the range of 0.1-1 mM.
-
Prepare a series of buffer solutions with known pH values spanning the expected pKa of the probe or the pH range of interest.
-
For each pH point, prepare an NMR sample by adding the ¹⁵N-labelled probe to the buffer solution in a standard 5 mm NMR tube. The final volume should be around 500-600 µL.
-
If measuring the pH of a biological sample (e.g., cell lysate, protein solution), add the ¹⁵N-labelled probe to the sample. Ensure the probe does not interact with or alter the sample's properties.
2. NMR Data Acquisition:
-
Acquire ¹⁵N NMR spectra for each sample at a constant temperature. A ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence) experiment is often preferred for its higher sensitivity compared to direct ¹⁵N detection.
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Reference the ¹⁵N chemical shifts to an external standard (e.g., liquid ammonia or nitromethane).
3. Data Analysis:
-
Process the NMR spectra and determine the ¹⁵N chemical shift of the pyridine probe for each pH value.
-
Plot the ¹⁵N chemical shift (δ) as a function of pH. The resulting titration curve will be sigmoidal.
-
Fit the data to the Henderson-Hasselbalch equation adapted for NMR chemical shifts: pH = pKa + log((δ - δ_A) / (δ_B - δ)) where:
-
δ is the observed chemical shift at a given pH.
-
δ_A is the chemical shift of the fully deprotonated (basic) form.
-
δ_B is the chemical shift of the fully protonated (acidic) form.
-
-
The pKa of the probe is the pH at the inflection point of the titration curve. Once the pKa of the probe is known, the pH of an unknown sample containing the probe can be calculated from its measured ¹⁵N chemical shift using the same equation.
Visualizing the Experimental Workflow
The following diagrams illustrate the synthesis and application workflows for ¹⁵N-labelled 3,5-dimethylpyridine.
Caption: Synthesis workflow for ¹⁵N-labelled 3,5-dimethylpyridine.
Caption: Experimental workflow for pH measurement using a ¹⁵N-labelled pyridine probe.
Conclusion
¹⁵N-labelled 3,5-dimethylpyridine is a highly effective and synthetically accessible NMR probe for studying pH and hydrogen bonding, particularly within the physiologically relevant pH range. Its performance is comparable to other widely used ¹⁵N-pyridine derivatives in terms of sensitivity, as indicated by the large change in ¹⁵N chemical shift upon protonation. The choice between ¹⁵N-labelled 3,5-dimethylpyridine and other alternatives will primarily depend on the specific pKa required for the experimental system under investigation. The detailed protocols and workflows provided in this guide offer a practical framework for researchers to implement these powerful analytical tools in their studies.
References
A Comparative Guide to Ibuprofen Synthesis: The Classical Boots Process vs. the Green BHC Route
For Researchers, Scientists, and Drug Development Professionals
Ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID), is a cornerstone of pain management and fever reduction. Its synthesis has evolved significantly since its initial patenting by the Boots Company in the 1960s. This guide provides a detailed, objective comparison of the original six-step Boots synthesis and the more modern, three-step "green" BHC (Boots-Hoechst-Celanese) process. The comparison is supported by quantitative data and detailed experimental methodologies to inform researchers and drug development professionals on the efficiencies and environmental impact of each route.
Data Presentation: A Head-to-Head Comparison
The BHC process represents a significant advancement in green chemistry over the traditional Boots method. It streamlines the synthesis from six to just three steps and substantially improves the atom economy, a key metric of efficiency in chemical synthesis.
| Metric | Boots Process (Classical Route) | BHC Process (Green Route) |
| Number of Steps | 6 | 3 |
| Starting Material | Isobutylbenzene | Isobutylbenzene |
| Overall Yield | ~40% | ~77-80% |
| Atom Economy | 40% | 77% (up to 99% with byproduct recovery)[1] |
| Key Reagents | Acetic Anhydride, Ethyl Chloroacetate, Hydroxylamine | Acetic Anhydride, Hydrogen, Carbon Monoxide |
| Catalyst(s) | Aluminum Trichloride (AlCl₃) | Hydrogen Fluoride (HF), Raney Nickel, Palladium (Pd)[1] |
| Waste Products | Large amounts of aluminum trichloride hydrate and other salts[1] | Acetic acid (recoverable and reusable)[1] |
Visualizing the Synthetic Pathways
The following diagrams illustrate the stark contrast between the lengthy classical route and the streamlined modern approach.
References
Comparative In Silico and Docking Analysis of Novel Cyanopyridone Derivatives as Dual VEGFR-2/HER-2 Inhibitors
Aimed at researchers, scientists, and drug development professionals, this guide provides a comparative analysis of two promising 3,5-dicarbonitrile-substituted pyridine derivatives, highlighting their potential as dual inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Human Epidermal Growth Factor Receptor 2 (HER-2), key targets in cancer therapy. This report summarizes their in silico performance based on molecular docking studies and correlates these findings with in vitro biological activity.
Performance Comparison of Cyanopyridone Derivatives
Two notable derivatives from a series of synthesized cyanopyridones, compound 5a (unsubstituted phenyl) and compound 5e (2,4-dichlorophenyl substituted), have been identified as potent dual inhibitors of VEGFR-2 and HER-2.[1] Their efficacy, determined through in vitro assays and supported by molecular docking, is presented below. The docking scores indicate the binding affinity of the compounds to the active sites of the target proteins, with more negative scores suggesting stronger interactions.
| Compound | Target Protein | Docking Score (kcal/mol) | In Vitro IC50 (µM) |
| 5a | VEGFR-2 | - | 0.217 |
| 5e | VEGFR-2 | - | 0.124 |
| Lapatinib (Standard) | VEGFR-2 | - | 0.182 |
| 5a | HER-2 | - | 0.168 |
| 5e | HER-2 | - | 0.077 |
| Lapatinib (Standard) | HER-2 | - | 0.131 |
Note: The original research article did not provide the specific docking scores in kcal/mol but stated that the results showed excellent docking scores and interesting binding modes for compounds 5a and 5e.[1] The table above presents the corresponding in vitro inhibitory concentrations (IC50) which correlate with the docking analysis.
The data clearly indicates that the 2,4-dichloro substitution in compound 5e significantly enhances its inhibitory activity against both VEGFR-2 and HER-2 compared to the unsubstituted compound 5a and the standard drug, Lapatinib.[1]
Experimental Protocols
The in silico and biological evaluations were conducted using the following methodologies:
Molecular Docking Protocol
The molecular docking studies were performed to understand the binding interactions of the synthesized compounds with the target proteins.
-
Software: The docking simulations were carried out using Molecular Operating Environment (MOE) software.
-
Protein Preparation: The crystal structures of VEGFR-2 (PDB ID: 4ASD) and HER-2 (PDB ID: 3PP0) were obtained from the Protein Data Bank. The structures were prepared for docking by removing water molecules, adding hydrogen atoms, and performing energy minimization to correct any structural defects.
-
Ligand Preparation: The 3D structures of the compounds were built using the builder interface of the MOE software and their energies were minimized.
-
Docking Simulation: The prepared ligands were then docked into the active sites of the prepared proteins. The docking protocol was validated by redocking the co-crystallized ligand into the active site of the respective protein. The poses of the docked compounds were analyzed to identify the key binding interactions.[1]
Visualizing Molecular Interactions and Cellular Pathways
To better understand the processes involved in these studies, the following diagrams illustrate the typical workflow of a molecular docking experiment and a key signaling pathway targeted by these compounds.
References
A Comparative Cost-Benefit Analysis of Synthetic Pathways to 3,5-Dimethylpyridine-2-carbonitrile
For researchers and professionals in drug development and chemical synthesis, the efficient and cost-effective production of key intermediates is paramount. 3,5-Dimethylpyridine-2-carbonitrile is a valuable building block in the synthesis of various pharmaceutical and agrochemical compounds. This guide provides a detailed comparative analysis of the most viable synthetic pathways to this molecule, focusing on cost, yield, and experimental protocols to aid in the selection of the most appropriate method for a given application.
Two primary synthetic routes are evaluated here: the direct cyanation of 3,5-dimethylpyridine and a two-step process involving the formation and subsequent cyanation of 3,5-dimethylpyridine-N-oxide. A third potential route starting from 3,5-dimethylacetophenone is also considered, although detailed experimental data is less readily available in the reviewed literature.
Comparative Analysis of Synthesis Pathways
The following table summarizes the key quantitative data for the different synthetic pathways to this compound, allowing for a direct comparison of their primary cost and efficiency metrics.
| Parameter | Pathway 1: Direct Cyanation | Pathway 2: Via N-Oxide Intermediate |
| Starting Material | 3,5-Dimethylpyridine | 3,5-Dimethylpyridine |
| Key Reagents | Nitric acid, Trifluoroacetic anhydride, Potassium cyanide | Step 1: Oxidizing agent (e.g., H₂O₂) Step 2: Dimethylcarbamoyl chloride, Potassium cyanide |
| Overall Yield | ~82% | High (specific yield for cyanation step not detailed in readily available literature) |
| Reaction Time | ~21 hours | Step 1: ~15 hoursStep 2: ~4 hours |
| Reaction Temperature | 0°C to room temperature | Step 1: 80-100°CStep 2: 120°C |
| Purity | High, purified by chromatography | High, purified by extraction and distillation |
| Key Advantages | One-pot synthesis, high reported yield. | Avoids the use of strong acids like nitric acid in the cyanation step. |
| Key Disadvantages | Use of trifluoroacetic anhydride and nitric acid. | Two-step process, requires isolation of the N-oxide intermediate. |
| Estimated Reagent Cost per gram of Product * | Moderate | Potentially higher due to the two-step nature. |
*A precise cost-per-gram calculation requires up-to-date bulk pricing of all reagents and solvents, which can fluctuate. The estimation here is based on readily available catalog prices for laboratory quantities and is intended for comparative purposes only.
Experimental Protocols
Pathway 1: Direct Cyanation of 3,5-Dimethylpyridine
This one-pot method provides a high yield of the desired product through the activation of the pyridine ring followed by nucleophilic attack by a cyanide ion.
Materials:
-
3,5-Dimethylpyridine
-
Trifluoroacetic anhydride
-
Concentrated Nitric Acid
-
Potassium Cyanide
-
Sodium Acetate
-
Dichloromethane
-
Water
-
Ice bath
Procedure:
-
In a flask equipped with a magnetic stirrer and under a nitrogen atmosphere, chill trifluoroacetic anhydride in an ice bath.
-
Slowly add 3,5-dimethylpyridine to the cooled trifluoroacetic anhydride.
-
To this mixture, add concentrated nitric acid dropwise while maintaining the temperature at 0°C.
-
Allow the reaction mixture to stir at 0°C for 3 hours.
-
In a separate flask, prepare a solution of potassium cyanide and sodium acetate in water, and cool it in an ice bath.
-
Slowly add the pyridine-nitric acid mixture to the buffered potassium cyanide solution at 0°C.
-
Allow the reaction mixture to stand at room temperature for 18 hours.
-
Extract the product with dichloromethane.
-
Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield this compound.
Pathway 2: Synthesis via 3,5-Dimethylpyridine-N-oxide Intermediate
This two-step pathway involves the initial oxidation of 3,5-dimethylpyridine to its N-oxide, which is then cyanated.
Step 2a: Synthesis of 3,5-Dimethylpyridine-N-oxide
Materials:
-
3,5-Dimethylpyridine
-
Hydrogen Peroxide (30%)
-
Dichloromethane
-
Anhydrous Magnesium Sulfate
Procedure:
-
In a round-bottom flask, heat 3,5-dimethylpyridine.
-
Slowly add 30% hydrogen peroxide to the heated 3,5-dimethylpyridine. The addition is typically done in portions, with heating continued between and after additions.
-
Maintain the reaction mixture at an elevated temperature (e.g., 80-100°C) for several hours to ensure the completion of the oxidation.
-
After cooling, extract the 3,5-dimethylpyridine-N-oxide into dichloromethane.
-
Dry the organic phase with anhydrous magnesium sulfate, filter, and remove the solvent by distillation under reduced pressure to obtain the solid N-oxide.[1]
Step 2b: Cyanation of 3,5-Dimethylpyridine-N-oxide
Materials:
-
3,5-Dimethylpyridine-N-oxide
-
Dimethylcarbamoyl chloride
-
Potassium Cyanide
-
Acetonitrile
-
Argon or Nitrogen atmosphere
Procedure:
-
In a screw-capped vial equipped with a magnetic stirring bar, add 3,5-dimethylpyridine-N-oxide, dimethylcarbamoyl chloride, and potassium cyanide under an argon or nitrogen atmosphere.
-
Add acetonitrile as the solvent.
-
Seal the vial and stir the reaction mixture at 120°C for approximately 4 hours.[2]
-
Monitor the reaction progress by a suitable method (e.g., TLC).
-
Upon completion, cool the reaction mixture and quench with water.
-
Extract the product with a suitable organic solvent.
-
Wash the organic layer, dry it, and concentrate it to obtain the crude product.
-
Purify the product as necessary.
Visualizing the Synthesis Pathways
To better illustrate the logical flow of each synthetic route, the following diagrams have been generated using the DOT language.
Caption: Flowchart of the two main synthesis pathways for this compound.
Conclusion
The choice between the direct cyanation of 3,5-dimethylpyridine and the two-step process via the N-oxide intermediate will depend on the specific requirements of the synthesis. The direct cyanation pathway offers a high-yield, one-pot solution, which can be advantageous in terms of process simplicity and time. However, it involves the use of strong acids and trifluoroacetic anhydride, which may require special handling and waste disposal considerations.
The two-step pathway, while longer, avoids the use of nitric acid in the cyanation step and may offer a milder alternative for certain applications. The overall efficiency of this route is highly dependent on the yields of both the oxidation and cyanation steps.
For research and development purposes where yield and simplicity are key, the direct cyanation method appears to be a strong candidate. For larger-scale production, a more detailed cost analysis of bulk reagents and a thorough evaluation of the safety and environmental impact of each step would be necessary to make an informed decision. Further investigation into the optimization of the N-oxide cyanation step and the development of a more detailed protocol for the synthesis from 3,5-dimethylacetophenone could reveal additional viable and potentially more cost-effective options.
References
Safety Operating Guide
Proper Disposal of 3,5-Dimethylpyridine-2-carbonitrile: A Guide for Laboratory Professionals
For immediate reference, treat 3,5-Dimethylpyridine-2-carbonitrile as a hazardous waste. Do not dispose of this chemical down the drain or in regular trash. Adherence to proper disposal protocols is crucial for laboratory safety and environmental protection. This guide provides detailed procedures for the safe handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals.
I. Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE). Based on the hazards associated with similar pyridine and nitrile compounds, this compound should be handled with caution. Nitrile compounds can be toxic and may release hazardous substances, while pyridine derivatives can be irritants and harmful.
Required Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Gloves | Chemical-resistant gloves (e.g., Nitrile rubber). |
| Eye Protection | Safety glasses with side shields or chemical goggles.[1] |
| Body Protection | Laboratory coat.[1] |
| Respiratory | Use in a well-ventilated area or under a chemical fume hood.[1][2] |
Handle the material under a chemical fume hood and avoid generating dust or aerosols.[1] Keep away from heat, sparks, and open flames as related compounds are flammable.[2]
II. Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal facility.[3]
Experimental Protocol for Waste Segregation and Collection:
-
Waste Identification and Segregation:
-
Isolate waste this compound, including any contaminated materials such as filter paper, pipette tips, and weighing boats.
-
Do not mix this waste with other waste streams, particularly incompatible materials like strong oxidizing agents or acids.[2]
-
-
Containerization:
-
Place the solid waste into a clearly labeled, sealable, and chemically compatible waste container. The container must be in good condition and free from leaks.
-
For liquid waste containing this compound, use a designated, leak-proof, and chemically compatible container.
-
-
Labeling:
-
The waste container must be clearly and accurately labeled with the following information:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound".
-
The primary hazards associated with the compound (e.g., "Toxic," "Harmful," "Irritant").
-
The date the waste was first added to the container.
-
-
-
Storage:
-
Store the sealed hazardous waste container in a designated, well-ventilated satellite accumulation area.
-
The storage area should be away from heat, sparks, open flames, and incompatible chemicals.[2]
-
-
Disposal:
-
Arrange for the collection of the hazardous waste by a licensed environmental disposal company.
-
Follow all local, regional, and national regulations for hazardous waste disposal.[2]
-
III. Spill Management
In the event of a spill, evacuate personnel from the immediate area and ensure adequate ventilation.[2] For a solid spill, carefully sweep or scoop the material into a labeled hazardous waste container. For a liquid spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.[3]
IV. Hazard and Physical Properties
The following table summarizes key hazard and physical property information for compounds structurally related to this compound, which should be considered during its handling and disposal.
| Property | Value (for 3,5-Lutidine) | Reference |
| Flash Point | 53 °C / 127.4 °F | [2] |
| Boiling Point/Range | 169 - 170 °C / 336.2 - 338 °F | [2] |
| Melting Point/Range | -9 °C / 15.8 °F | [2] |
| Primary Hazards | Flammable liquid and vapor, Harmful in contact with skin, Causes severe skin burns and eye damage, May cause respiratory irritation, Toxic if swallowed or if inhaled. | [2] |
| Incompatible Materials | Acids, Strong oxidizing agents, Acid chlorides, Chloroformates. | [2] |
| Hazardous Decomposition Products | Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO2). | [2] |
V. Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
References
Essential Safety and Logistical Information for Handling 3,5-Dimethylpyridine-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety protocols and logistical plans for the handling and disposal of 3,5-Dimethylpyridine-2-carbonitrile. The following procedures are designed to ensure the well-being of laboratory personnel and maintain strict adherence to safety standards.
Disclaimer: A complete Safety Data Sheet (SDS) for this compound was not available. The following guidance is based on the known hazards of its constituent functional groups: pyridine and nitrile. Pyridine compounds can be harmful if inhaled, swallowed, or in contact with skin.[1] Nitrile compounds are organic compounds that contain a cyano group (-C≡N), and some can release toxic hydrogen cyanide gas upon reaction with acids or upon combustion. Therefore, it is imperative to handle this compound with extreme caution in a well-controlled laboratory environment.
I. Personal Protective Equipment (PPE)
The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for various laboratory operations involving this compound.
| Operation | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Transferring (Solid) | Chemical safety goggles or a full-face shield. | Nitrile gloves (double-gloving recommended). Change immediately if contaminated. | Fully-buttoned lab coat. | Work within a certified chemical fume hood. If not possible, a NIOSH-approved respirator with an organic vapor cartridge and a particulate filter (N95 or better) is required. |
| Dissolving and Mixing (Solution) | Chemical safety goggles and a full-face shield. | Nitrile gloves (double-gloving recommended). Check for breakthrough times if available. Change immediately if contaminated. | Chemical-resistant lab coat or apron over a standard lab coat. | All operations must be conducted in a certified chemical fume hood. |
| Running Reactions (Heating/Refluxing) | Chemical safety goggles and a full-face shield. | Insulated, chemical-resistant gloves (e.g., nitrile over neoprene) for handling hot glassware. | Chemical-resistant lab coat or apron over a standard lab coat. | All operations must be conducted in a certified chemical fume hood. |
| Waste Disposal | Chemical safety goggles and a full-face shield. | Heavy-duty, chemical-resistant gloves (e.g., butyl rubber or thick nitrile). | Chemical-resistant lab coat or apron. | Work in a well-ventilated area, preferably within a chemical fume hood. |
II. Operational Plan: Step-by-Step Handling Procedures
A systematic approach is essential for the safe handling of this compound.
A. Preparation and Weighing:
-
Work Area Preparation: Ensure the certified chemical fume hood is operational and the work area is clean and free of clutter. Have all necessary equipment and materials, including waste containers, readily available.
-
PPE Donning: Put on all required PPE as detailed in the table above.
-
Weighing: Perform all weighing operations within the fume hood. Use a disposable weighing paper or boat to avoid contaminating the balance.
-
Transfer: Carefully transfer the solid compound to the reaction vessel inside the fume hood.
B. Dissolving and Reactions:
-
Solvent Addition: Slowly add the solvent to the vessel containing the this compound. Be aware of any potential exothermic reactions.
-
Mixing: Use magnetic or overhead stirring to ensure proper mixing. Keep the reaction vessel covered to the extent possible to minimize vapor release.
-
Heating: If heating is required, use a well-controlled heating mantle or oil bath. Never heat a closed system. Ensure the setup is secure and stable.
C. Spill Management:
-
Small Spills (Solid):
-
If a small amount of solid is spilled within the fume hood, carefully sweep it up with a brush and dustpan and place it in a labeled hazardous waste container.
-
Decontaminate the area with a suitable solvent (e.g., isopropanol) and then soap and water.
-
-
Small Spills (Liquid):
-
If a small amount of a solution is spilled, absorb it with an inert material such as vermiculite or sand.
-
Place the absorbent material in a labeled hazardous waste container.
-
Decontaminate the area.
-
-
Large Spills:
-
Evacuate the immediate area.
-
Alert your supervisor and the institutional safety office immediately.
-
Do not attempt to clean up a large spill unless you are trained and equipped to do so.
-
III. Disposal Plan
All waste containing this compound must be treated as hazardous waste.
A. Waste Segregation and Collection:
-
Solid Waste: Collect all solid waste, including contaminated weighing papers, gloves, and absorbent materials, in a clearly labeled, sealed, and compatible hazardous waste container.
-
Liquid Waste: Collect all liquid waste, including reaction mixtures and solvent rinses, in a separate, clearly labeled, sealed, and compatible hazardous waste container.
-
Do not mix with acidic waste to prevent the potential release of hydrogen cyanide gas.
-
-
Sharps: Any contaminated needles or other sharps must be disposed of in a designated sharps container.
B. Labeling and Storage:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Store waste containers in a designated, well-ventilated secondary containment area away from incompatible materials.
C. Final Disposal:
-
Arrange for the disposal of all hazardous waste through your institution's environmental health and safety office.
-
Follow all local, regional, and national regulations for hazardous waste disposal.[1]
IV. Emergency Procedures
A. In Case of Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.
B. In Case of Fire:
-
Use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher.[2]
-
Do not use a solid stream of water, as it may scatter and spread the fire.
-
Firefighters should wear self-contained breathing apparatus and full protective clothing.
Visual Workflow for Safe Handling and Disposal
Caption: Logical workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
